molecular formula C4H4FN3O B144154 5-Fluorocytosine CAS No. 130256-61-0

5-Fluorocytosine

Numéro de catalogue: B144154
Numéro CAS: 130256-61-0
Poids moléculaire: 129.09 g/mol
Clé InChI: XRECTZIEBJDKEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Flucytosine is a pyrimidine compound and a fluorinated cytosine analog exhibiting antifungal activity. After penetration into the fungal cells, flucytosine is deaminated to its active metabolite 5-fluorouracil. 5-fluorouracil replaces uracil during fungal RNA synthesis, thereby inhibiting fungal protein synthesis. In addition, fluorouracil is further metabolized to 5-fluorodeoxyuridylic acid monophosphate, which inhibits thymidylate synthetase, thereby interrupting nucleotide metabolism, DNA synthesis and ultimately protein synthesis.
Flucytosine is an antifungal agent used to treat severe infections caused by candida and cryptococcus. Flucytosine therapy can cause transient mild-to-moderate serum aminotransferase elevations and has been mentioned as a very rare cause of clinically apparent acute drug induced liver injury.
Flucytosine, also known as ancobon or 5-fluorocystosine, belongs to the class of organic compounds known as halopyrimidines. These are aromatic compounds containing a halogen atom linked to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Flucytosine is a drug which is used for the treatment (in combination with amphotericin b) of serious infections caused by susceptible strains of candida (septicemia, endocarditis and urinary system infections) and/or cryptococcus (meningitis and pulmonary infections). Flucytosine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Flucytosine has been detected in multiple biofluids, such as urine and blood. Within the cell, flucytosine is primarily located in the cytoplasm. Flucytosine can be biosynthesized from cytosine. Flucytosine is a potentially toxic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-amino-5-fluoro-1H-pyrimidin-2-one
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InChI

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
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InChI Key

XRECTZIEBJDKEO-UHFFFAOYSA-N
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Canonical SMILES

C1=NC(=O)NC(=C1F)N
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Molecular Formula

C4H4FN3O
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DSSTOX Substance ID

DTXSID3023059
Record name Flucytosine
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Molecular Weight

129.09 g/mol
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Physical Description

Solid
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Solubility

>19.4 [ug/mL] (The mean of the results at pH 7.4), In water, 1.5 g/100 mL at 25 °C, Slightly soluble in alcohol; practically insoluble in chloroform, ether, 1 g in about 12 mL 0.1 N HCL, 1.92e+00 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Color/Form

White crystalline solid

CAS No.

2022-85-7
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Melting Point

295-297 °C (dec), 296 °C
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 5-Fluorocytosine in Fungal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorocytosine (5-FC), a fluorinated pyrimidine analogue, stands as a significant, albeit specialized, antifungal agent.[1] Synthesized initially as a potential antineoplastic drug, its true value was later realized in mycology.[2][3] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the antifungal activity of 5-FC. It details the sequential enzymatic conversions required for its activation within the fungal cell, its dual-pronged attack on RNA and DNA synthesis, and the basis for its selective toxicity. Furthermore, this document outlines key experimental protocols for studying its mechanism and presents quantitative data on its efficacy, offering a critical resource for professionals engaged in antifungal research and development.

Core Mechanism of Action: A Stepwise Intracellular Pathway

The antifungal effect of this compound is not intrinsic; it functions as a prodrug that requires intracellular metabolism by the target fungus to exert its cytotoxic effects.[2][4][5] The mechanism can be dissected into several critical steps, which collectively ensure its selective toxicity towards fungal pathogens while largely sparing mammalian host cells.

Fungal Cell Uptake via Cytosine Permease

The journey of 5-FC begins with its transport into the fungal cytoplasm. This process is actively mediated by a specific enzyme, cytosine permease.[2][4][6] This carrier system, which is also responsible for the transport of natural purines and pyrimidines like adenine, hypoxanthine, and cytosine, facilitates the entry of 5-FC into the cell.[4] The expression and functionality of cytosine permease are the first determinants of fungal susceptibility. Mammalian cells lack this specific permease, which constitutes the initial layer of 5-FC's selective toxicity.[1][2]

Conversion to 5-Fluorouracil (5-FU) by Cytosine Deaminase

Once inside the fungal cell, 5-FC undergoes a pivotal conversion: it is rapidly deaminated to 5-Fluorouracil (5-FU) by the enzyme cytosine deaminase.[1][4][6] This enzymatic step is the cornerstone of 5-FC's antifungal specificity. Fungi that possess cytosine deaminase are susceptible, while those lacking the enzyme are inherently resistant.[4] Crucially, mammalian cells do not possess a functional equivalent of this enzyme, preventing the formation of the highly toxic 5-FU and thereby protecting the host from widespread cytotoxicity.[1][2]

Bifurcation of 5-FU Metabolism: Dual Attack on Macromolecular Synthesis

Following its formation, 5-FU is channeled into two primary anabolic pathways that ultimately disrupt the synthesis of RNA and DNA.[1][4] Both pathways are initiated by the enzyme uracil phosphoribosyltransferase (UPRTase), also known as uridine monophosphate pyrophosphorylase.[2][4][6]

Pathway A: Disruption of RNA Synthesis and Protein Production

  • Formation of 5-FUMP: UPRTase converts 5-FU into 5-fluorouridine monophosphate (5-FUMP).[2][4][6]

  • Phosphorylation Cascade: 5-FUMP is subsequently phosphorylated by kinases, first to 5-fluorouridine diphosphate (5-FUDP) and then to its active triphosphate form, 5-fluorouridine triphosphate (5-FUTP).[2][4][6]

  • Incorporation into RNA: FUTP acts as a fraudulent nucleotide, competing with uridine triphosphate (UTP) for incorporation into newly synthesized RNA chains.[1][4] This incorporation of 5-FU into fungal RNA leads to errors in transcription, alters the amino-acylation of tRNA, and ultimately disrupts the synthesis of essential proteins, thereby inhibiting cell growth and replication.[4][6]

Pathway B: Inhibition of DNA Synthesis

  • Formation of 5-FdUMP: In a parallel pathway, 5-FUMP can be converted to 5-fluoro-2'-deoxyuridine monophosphate (5-FdUMP).[2][4][6]

  • Inhibition of Thymidylate Synthase: 5-FdUMP is a potent and specific inhibitor of the enzyme thymidylate synthase.[1][4][7] This enzyme is responsible for the sole de novo pathway for synthesizing thymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).[8][9]

  • DNA Synthesis Blockade: By forming a stable ternary complex with thymidylate synthase and its folate cofactor, 5-FdUMP blocks the production of dTMP, a critical precursor for DNA synthesis.[8][9][10] The resulting depletion of the thymidine triphosphate (dTTP) pool starves the cell of a necessary building block for DNA replication and repair, leading to the cessation of cell division.[1][6]

While both pathways contribute to the antifungal effect, their relative importance can vary between fungal species and even strains.[4][11] Studies have shown a positive correlation between 5-FC susceptibility and the inhibition of both RNA and DNA synthesis.[7][11]

Visualizing the Mechanism of Action

To elucidate the intricate molecular cascade, the following diagrams illustrate the core mechanism and a generalized workflow for its study.

5_Fluorocytosine_Mechanism_of_Action Mechanism of Action of this compound in Fungal Cells cluster_extracellular Extracellular Space cluster_cell Fungal Cell 5FC_ext This compound (5-FC) 5FU 5-Fluorouracil (5-FU) Cytosine_Deaminase Cytosine Deaminase 5FU->Cytosine_Deaminase 5FUMP_RNA 5FUMP_RNA 5FU->5FUMP_RNA Conversion Cytosine_Permease Cytosine Permease 5FC_int 5FC_int 5FUDP 5-Fluorouridine Diphosphate (5-FUDP) 5FUTP 5-Fluorouridine Triphosphate (5-FUTP) 5FUDP->5FUTP Phosphorylation RNA Fungal RNA 5FUTP->RNA Incorporation Protein_Synth Protein Synthesis (Disrupted) RNA->Protein_Synth UPRTase UPRTase TS Thymidylate Synthase dTMP_Synth dUMP -> dTMP TS->dTMP_Synth DNA_Synth DNA Synthesis (Inhibited) dTMP_Synth->DNA_Synth 5FC_int->5FU Deamination 5FC_int->Cytosine_Permease 5FUMP_RNA->5FUDP Phosphorylation 5FUMP_RNA->UPRTase 5FdUMP 5FdUMP 5FUMP_RNA->5FdUMP Conversion 5FdUMP->TS Inhibition

Caption: Metabolic activation pathway of this compound in susceptible fungal cells.

Quantitative Data Summary

The efficacy of 5-FC is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. These values are critical for assessing susceptibility and guiding therapeutic strategies.

Fungal Species5-FC MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans≤0.12 - >640.12 - 0.51 - 8[12][13]
Candida glabrata≤0.12 - >640.25 - 18 - 32[12]
Candida parapsilosis≤0.12 - 40.120.12[12]
Candida tropicalis≤0.12 - >640.251[12]
Cryptococcus neoformans≤0.12 - 160.5 - 14 - 8[13]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values can vary based on testing methodology (e.g., CLSI guidelines) and geographic location of isolates.

Therapeutic and Toxic Concentrations:

  • Therapeutic Peak Concentration: 30-80 µg/mL[14][15]

  • Concentration Associated with Toxicity: >100 µg/mL[14][15]

Key Experimental Protocols

Investigating the mechanism of 5-FC relies on a variety of biochemical and microbiological assays. The following sections detail the methodologies for key experiments.

Protocol: Cytosine Deaminase Activity Assay (Fluorometric)

This assay quantifies the activity of cytosine deaminase by measuring the production of ammonia as 5-FC is converted to 5-FU.

  • Sample Preparation:

    • Homogenize fungal cells or tissue samples (e.g., 10 mg wet weight) in 100 µL of cold CDA Assay Buffer on ice using a Dounce homogenizer.[16]

    • Incubate the homogenate on ice for 10 minutes.[16]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[16]

    • Collect the supernatant, which contains the crude enzyme extract.[16] Determine protein concentration using a standard method (e.g., BCA assay).[16]

  • Reaction Setup (96-well plate format):

    • Prepare a standard curve using known concentrations of ammonium chloride.

    • For each sample, prepare a test well and a sample background control well.

    • Test Wells: Add 2-30 µL of sample supernatant and bring the total volume to 40 µL with CDA Assay Buffer.[16]

    • Background Wells: Add the same amount of sample supernatant and bring the total volume to 50 µL with CDA Assay Buffer (no substrate will be added).[16]

    • Prepare a Master Mix containing the CDA Assay Buffer, a developer, and an OxiRed Probe.

    • Add 10 µL of 5-FC substrate to the Test Wells.[16]

    • Add the Master Mix to all wells (including standards).

  • Measurement and Calculation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence at Ex/Em = 535/587 nm.

    • Subtract the background control reading from the sample reading.

    • Calculate the ammonia concentration using the standard curve.

    • Enzyme activity is typically expressed as nmol/min/mg of protein.

Cytosine_Deaminase_Assay_Workflow A Homogenize Fungal Cells in Assay Buffer B Centrifuge to Clarify Lysate A->B C Prepare Reaction Mix (Lysate, Buffer, 5-FC Substrate) B->C D Incubate at 37°C C->D E Add Developer & Measure Fluorescence (Ex/Em = 535/587 nm) D->E F Calculate Activity (nmol/min/mg) E->F

Caption: Generalized workflow for a cytosine deaminase activity assay.

Protocol: Thymidylate Synthase (TS) Inhibition Assay

This assay measures the activity of TS by quantifying the conversion of dUMP to dTMP, often using radiolabeled substrates.

  • Enzyme Preparation:

    • Prepare a cell-free extract from fungal protoplasts or cultured cells as described in the deaminase assay.

    • The supernatant containing cytosolic enzymes, including TS, will be used.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 1 mM EDTA, 1 mM DTT).

    • The reaction mixture should contain:

      • Cell extract (source of TS).

      • [⁵-³H]dUMP (radiolabeled substrate).

      • 5,10-methylenetetrahydrofolate (CH₂THF, the folate cofactor).

      • For inhibition studies, varying concentrations of 5-FdUMP.

  • Assay Procedure:

    • Initiate the reaction by adding the cell extract to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding trichloroacetic acid (TCA) or by boiling.

    • Add activated charcoal, which binds unreacted [⁵-³H]dUMP but not the released ³H₂O (tritiated water).

    • Centrifuge to pellet the charcoal.

  • Quantification:

    • Measure the radioactivity of the supernatant using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of dTMP formed and thus to the TS activity.

    • Calculate the percent inhibition caused by 5-FdUMP relative to a no-inhibitor control.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol, based on CLSI M27 guidelines, determines the MIC of 5-FC.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare serial twofold dilutions of 5-FC in RPMI 1640 medium in a 96-well microtiter plate. Typical concentration ranges span from 0.125 to 64 µg/mL.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared fungal suspension.

    • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of 5-FC that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or using a spectrophotometer.

Mechanisms of Resistance

The clinical utility of 5-FC monotherapy is limited by the potential for rapid development of resistance.[2][4] Resistance mechanisms directly correlate with the drug's mode of action and can arise from:

  • Impaired Uptake: Mutations in the gene encoding cytosine permease, leading to reduced influx of 5-FC into the cell.[2][4]

  • Deficient Deamination: Loss-of-function mutations in the cytosine deaminase gene (FCY1), preventing the conversion of 5-FC to the active 5-FU.[2][17]

  • Blocked Anabolic Conversion: Mutations in the UPRTase gene (FUR1), which is the most common mechanism of acquired resistance.[4] This prevents the conversion of 5-FU to 5-FUMP, halting both the RNA and DNA inhibition pathways.[2][18]

  • Increased Pyrimidine Synthesis: Upregulation of the de novo pyrimidine synthesis pathway, which increases the pool of competing natural nucleotides and diminishes the relative effect of the fluorinated analogues.[4]

Conclusion

This compound's mechanism of action is a classic example of targeted chemotherapy, exploiting unique biochemical pathways present in fungal cells but absent in their mammalian hosts. Its efficacy is entirely dependent on a multi-step intracellular activation process, beginning with selective uptake and culminating in the dual inhibition of RNA and DNA synthesis. While the emergence of resistance is a significant clinical challenge, a thorough understanding of its molecular action, supported by robust quantitative data and standardized experimental protocols, is essential for optimizing its current use—primarily in combination therapy—and for the development of novel antifungal strategies.

References

5-Fluorocytosine: A Comprehensive Technical Guide on its Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluorocytosine (5-FC), also known as flucytosine, is a synthetic antimycotic agent that has been a cornerstone in the treatment of severe systemic fungal infections for decades.[1][2] Initially synthesized in 1957 as a potential anti-tumor drug, its potent antifungal properties were discovered four years later.[1][3] This guide provides an in-depth technical overview of the discovery, history, mechanism of action, and key experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The journey of this compound began in 1957 when it was first synthesized as a fluorinated pyrimidine analog with the hope of it being an effective anti-cancer agent.[1][4] However, it did not show significant antineoplastic activity.[4] The pivotal discovery of its antifungal capabilities came in 1961, and by 1968, it was being used to treat human candidiasis and cryptococcosis.[1][4] This marked its transition from a failed anti-cancer candidate to a valuable antifungal drug. This compound was officially approved by the FDA in 1971 for the treatment of severe Candida and Cryptococcus infections.[2]

Mechanism of Action

This compound itself is a prodrug with no intrinsic antifungal activity.[1][5] Its efficacy lies in its selective uptake and metabolism by susceptible fungal cells. The mechanism involves a multi-step intracellular conversion that ultimately disrupts DNA and RNA synthesis in the fungus.[1][5][6]

The key steps are as follows:

  • Uptake: 5-FC is transported into the fungal cell by a specific enzyme called cytosine permease.[1][5]

  • Conversion to 5-Fluorouracil (5-FU): Inside the fungal cell, the enzyme cytosine deaminase rapidly converts 5-FC to 5-fluorouracil (5-FU).[1][5] Mammalian cells lack this enzyme, which accounts for the selective toxicity of 5-FC towards fungi.[5][6]

  • Inhibition of RNA Synthesis: 5-FU is then converted through a series of phosphorylation steps to 5-fluorouridine triphosphate (FUTP).[5] FUTP is incorporated into fungal RNA, leading to altered aminoacylation of tRNA and inhibition of protein synthesis.[1][5]

  • Inhibition of DNA Synthesis: Alternatively, 5-FU can be converted to 5-fluorodeoxyuridylic acid monophosphate (FdUMP).[6] FdUMP is a potent inhibitor of the enzyme thymidylate synthetase, which is crucial for the synthesis of thymidine, a necessary component of DNA.[5][7] This inhibition disrupts DNA synthesis.[5]

Caption: Mechanism of action of this compound in fungal cells.

Quantitative Data

Pharmacokinetic Properties

This compound is well-absorbed orally and penetrates various body tissues effectively.[3][8] Its elimination is primarily renal.[3]

ParameterValueReference(s)
Bioavailability (Oral) 75% - 90%[8][9][10]
Protein Binding 2.9% - 4%[9][10]
Elimination Half-life 2.4 - 4.8 hours (normal renal function)[9][11]
Excretion ~90% unchanged in urine[9]
Peak Serum Concentration 30 - 45 µg/mL (after 150 mg/kg oral dose)[8]
Therapeutic Serum Levels 25 - 100 µg/mL[9]
Antifungal Spectrum and In Vitro Susceptibility

This compound exhibits a broad spectrum of activity against many pathogenic yeasts.[4] The following tables summarize the Minimum Inhibitory Concentrations (MICs) for various Candida and Cryptococcus species.

Table 1: In Vitro Activity of this compound against Candida Species

Candida SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)Reference(s)
C. albicans0.25197%[4]
C. glabrata0.1250.1299%[4]
C. parapsilosis0.250.2599%[4]
C. tropicalis0.25192%[4]
C. krusei8325%[4]
C. dubliniensis0.250.12100%[4]
C. guilliermondii0.250.5100%[4]
C. kefyr11100%[4]

Table 2: In Vitro Activity of this compound against Cryptococcus Species

Cryptococcus SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
C. neoformans0.0625 - 248[9][12][13]
C. gattii-1-[9]

Experimental Protocols

Synthesis of this compound

One common method for the synthesis of this compound involves the reaction of 2,5-difluoro-4-chloropyrimidine with a proton acid, followed by reaction with ammonia.[14][15]

Materials:

  • 2,5-difluoro-4-chloropyrimidine

  • 37% aqueous hydrochloric acid

  • 33% aqueous ammonia solution

  • Ethanol

  • Water

Procedure:

  • Stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% strength aqueous hydrochloric acid at 50°C for 2 hours.[15]

  • After cooling, neutralize the mixture with 33% strength aqueous ammonia solution.[15]

  • Dilute the mixture with 100 ml of ethanol and add a further 20 ml of aqueous 33% strength ammonia solution.[15]

  • Stir the mixture at room temperature for 2 hours.[15]

  • Concentrate the mixture in vacuo.[15]

  • Take up the residue in 60 ml of water.[15]

  • Filter the solid obtained with suction, wash with water, and dry to yield this compound.[15]

Synthesis_Workflow Start Start: 2,5-difluoro-4-chloropyrimidine Step1 React with 37% HCl at 50°C for 2h Start->Step1 Step2 Cool and neutralize with 33% NH4OH Step1->Step2 Step3 Add Ethanol and more 33% NH4OH Step2->Step3 Step4 Stir at Room Temperature for 2h Step3->Step4 Step5 Concentrate in vacuo Step4->Step5 Step6 Resuspend in Water Step5->Step6 Step7 Filter, Wash, and Dry Step6->Step7 End End: this compound Step7->End Broth_Microdilution_Workflow Start Start: Yeast Isolate Step1 Prepare Standardized Inoculum (0.5 McFarland) Start->Step1 Step3 Inoculate Wells with Yeast Suspension Step1->Step3 Step2 Prepare Serial Dilutions of 5-FC in 96-well plate Step2->Step3 Step4 Incubate at 35°C for 24-48h Step3->Step4 Step5 Read Results (Visually or Spectrophotometrically) Step4->Step5 End Determine Minimum Inhibitory Concentration (MIC) Step5->End Resistance_Mechanisms cluster_pathway 5-FC Metabolic Pathway cluster_resistance Resistance Mechanisms 5FC_uptake 5-FC Uptake 5FC_to_5FU 5-FC to 5-FU Conversion 5FU_to_FUMP 5-FU to FUMP Conversion Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Permease_Mutation Cytosine Permease Mutation Permease_Mutation->5FC_uptake Inhibits Deaminase_Mutation Cytosine Deaminase (FCY1) Mutation Deaminase_Mutation->5FC_to_5FU Inhibits UPRTase_Mutation UMP Pyrophosphorylase (FUR1) Mutation UPRTase_Mutation->5FU_to_FUMP Inhibits Increased_Pyrimidine Increased Pyrimidine Production Increased_Pyrimidine->Pyrimidine_Synthesis Competes with 5-FC metabolites

References

A Technical Guide to the Biochemical Metabolism of 5-Fluorocytosine in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biochemical pathways, mechanisms of action, and experimental considerations surrounding the metabolism of the antifungal agent 5-Fluorocytosine (5-FC) in yeast. 5-FC serves as a prodrug, and its efficacy is entirely dependent on its conversion into cytotoxic compounds by intracellular fungal enzymes. This selective metabolic activation is the cornerstone of its antifungal activity and a critical area of study for understanding both its therapeutic effects and the development of resistance.

The Core Biochemical Pathway of this compound

The transformation of 5-FC from an inert prodrug to its active forms follows a well-defined metabolic cascade within the yeast cell. This pathway leverages the fungal pyrimidine salvage pathway, which is distinct from that of mammalian cells, providing a basis for selective toxicity.[1]

  • Cellular Uptake: 5-FC is actively transported into the yeast cell by purine-cytosine permeases.[2] The primary transporter is encoded by the FCY2 gene, with homologous genes such as FCY21 and FCY22 also contributing to uptake.[1][3]

  • Deamination to 5-Fluorouracil (5-FU): Once inside the cytoplasm, 5-FC is rapidly deaminated to the cytotoxic compound 5-Fluorouracil (5-FU). This irreversible reaction is catalyzed by the enzyme cytosine deaminase, which is encoded by the FCY1 gene.[1][2][4] The absence of cytosine deaminase in mammalian cells is the primary reason for 5-FC's selective action against fungi.[1][5]

  • Conversion to 5-Fluorouridine Monophosphate (5-FUMP): 5-FU is subsequently converted to 5-Fluorouridine monophosphate (5-FUMP) by the enzyme uracil phosphoribosyltransferase (UPRT), encoded by the FUR1 gene.[1][2][6] This step is crucial as it channels 5-FU into nucleotide metabolism.

  • Anabolic Phosphorylation and Incorporation: 5-FUMP serves as a precursor for two primary downstream pathways that disrupt cellular function:

    • RNA Synthesis Disruption: 5-FUMP is phosphorylated first to 5-Fluorouridine diphosphate (5-FUDP) and then to 5-Fluorouridine triphosphate (5-FUTP).[1][4] FUTP is subsequently incorporated into nascent RNA chains in place of uridine triphosphate (UTP), leading to errors in RNA processing and protein synthesis.[1][2][4]

    • DNA Synthesis Inhibition: Alternatively, 5-FUMP can be converted to 5-Fluorodeoxyuridine monophosphate (5-FdUMP).[1][4] 5-FdUMP is a potent and irreversible inhibitor of thymidylate synthetase, a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP).[1][7][8] The resulting depletion of the cellular dTMP pool severely impairs DNA replication.[8]

5-FC_Metabolic_Pathway Biochemical Pathway of this compound Metabolism in Yeast cluster_extracellular Extracellular cluster_intracellular Intracellular (Yeast Cell) FC_ext This compound (5-FC) FC_int 5-FC FC_ext->FC_int Cytosine Permease (FCY2, FCY21, FCY22) FU 5-Fluorouracil (5-FU) FC_int->FU Cytosine Deaminase (FCY1) FUMP 5-FUMP FU->FUMP UPRT (FUR1) FUDP 5-FUDP FUMP->FUDP Kinases FdUMP 5-FdUMP FUMP->FdUMP Ribonucleotide Reductase FUTP 5-FUTP FUDP->FUTP Kinases RNA RNA Disruption (Protein Synthesis Inhibition) FUTP->RNA RNA Polymerase DNA DNA Synthesis Inhibition FdUMP->DNA Inhibits Thymidylate Synthetase

Biochemical Pathway of this compound Metabolism in Yeast

Logical Flow of Antifungal Action

The antifungal effect of 5-FC is not a direct action but a result of a logical cascade of metabolic events. This sequence begins with selective uptake and culminates in the catastrophic failure of essential cellular processes. Understanding this flow is key to developing synergistic drug combinations and overcoming resistance.

Logical_Flow Logical Cascade of 5-FC Antifungal Action cluster_RNA RNA Pathway cluster_DNA DNA Pathway Uptake Selective Uptake of 5-FC via Fungal Permeases ConversionFU Intracellular Conversion to 5-FU Uptake->ConversionFU ConversionFUMP Metabolism to 5-FUMP ConversionFU->ConversionFUMP ConversionFUTP Anabolism to 5-FUTP ConversionFUMP->ConversionFUTP ConversionFdUMP Conversion to 5-FdUMP ConversionFUMP->ConversionFdUMP IncorpRNA Incorporation into RNA ConversionFUTP->IncorpRNA DisruptProtein Disruption of Protein Synthesis IncorpRNA->DisruptProtein CellDeath Fungistatic/ Fungicidal Effect DisruptProtein->CellDeath InhibitTS Inhibition of Thymidylate Synthetase ConversionFdUMP->InhibitTS DepleteDTMP Depletion of dTMP Pool InhibitTS->DepleteDTMP InhibitDNA Inhibition of DNA Synthesis DepleteDTMP->InhibitDNA InhibitDNA->CellDeath

Logical Cascade of 5-FC Antifungal Action

Data Presentation: Key Enzymes and Genes

The metabolism of 5-FC is governed by a small number of key enzymes. Mutations or altered expression of the genes encoding these enzymes are the primary sources of clinical resistance.[1][9]

Gene NameEnzyme NameFunction in 5-FC MetabolismImpact of Loss-of-Function
FCY2 (and homologs)Cytosine PermeaseTransports 5-FC across the cell membrane into the cytoplasm.High-level resistance to 5-FC due to lack of uptake.
FCY1Cytosine DeaminaseDeaminates 5-FC to 5-FU, the first activation step.Complete resistance to 5-FC as the prodrug cannot be activated.
FUR1Uracil Phosphoribosyltransferase (UPRT)Converts 5-FU to 5-FUMP, committing it to nucleotide pathways.Resistance to both 5-FC and 5-FU.[10]

Experimental Protocols & Workflow

Investigating the metabolism of 5-FC requires a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

A typical study to assess 5-FC metabolism and susceptibility involves yeast cultivation, targeted drug treatment, sample processing for analysis, and data interpretation to determine cellular effects.

Experimental_Workflow Generalized Workflow for 5-FC Metabolism Studies cluster_analysis Sample Collection & Analysis Start Yeast Strain Selection (Wild-Type vs. Mutant) Culture Cultivate Yeast to Logarithmic Phase Start->Culture Treat Administer 5-FC (Dose-Response or Time-Course) Culture->Treat Incubate Incubate under Controlled Conditions Treat->Incubate Collect Harvest Cells and/or Supernatant Incubate->Collect Prepare Sample Preparation (e.g., Metabolite Extraction, Protein Precipitation) Collect->Prepare Quantify Analytical Quantification (e.g., HPLC, LC-MS/MS) Prepare->Quantify Interpret Data Analysis & Interpretation (e.g., MIC Determination, Metabolite Levels) Quantify->Interpret

Generalized Workflow for 5-FC Metabolism Studies

This protocol determines the Minimum Inhibitory Concentration (MIC) of 5-FC against a yeast strain, providing a quantitative measure of susceptibility.

  • Inoculum Preparation: Culture the yeast strain overnight in a suitable broth (e.g., YPD). Dilute the culture to a standardized concentration (e.g., 5 x 10^6 cells/mL) in RPMI medium.[8]

  • Drug Dilution: Prepare a serial two-fold dilution of 5-FC in a 96-well microtiter plate using RPMI medium. A typical concentration gradient ranges from 256 µg/mL to 0.5 µg/mL.[10]

  • Inoculation: Add the standardized yeast inoculum to each well of the microtiter plate. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubation: Incubate the plate at 30-35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of 5-FC that causes a significant inhibition of growth (e.g., ≥50%) compared to the drug-free control, determined visually or with a spectrophotometer.

This protocol uses High-Performance Liquid Chromatography (HPLC) to measure the concentration of 5-FC and its primary metabolite, 5-FU.

  • Sample Collection: Harvest yeast cells and/or the culture supernatant at specific time points after 5-FC administration.

  • Sample Preparation:

    • For intracellular analysis, quench metabolic activity rapidly (e.g., with cold methanol), lyse the cells, and extract metabolites.

    • For supernatant or plasma analysis, separate cells or debris by centrifugation.

    • Perform protein precipitation on the sample using an agent like trichloroacetic acid to remove interfering proteins.[7] Centrifuge to pellet the precipitate.

  • HPLC Analysis:

    • Mobile Phase: Prepare an appropriate buffer system (e.g., phosphate buffer).

    • Column: Use a reverse-phase column (e.g., C18).

    • Injection: Inject the clear supernatant from the prepared sample into the HPLC system.

    • Detection: Monitor the eluent using a UV detector at a wavelength suitable for detecting fluoropyrimidines (e.g., 254-280 nm).

  • Quantification: Calculate the concentrations of 5-FC and 5-FU by comparing the peak areas from the sample to those of a standard curve generated with known concentrations of each compound.

References

An In-depth Technical Guide on the Molecular Targets of 5-Fluorocytosine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluorocytosine (5-FC), a synthetic fluorinated pyrimidine analog, serves as a prodrug with significant clinical application as an antifungal agent and in cancer therapy through gene-directed enzyme prodrug therapy (GDEPT).[1][2] Its therapeutic efficacy is not inherent but relies on its metabolic conversion to cytotoxic compounds that interfere with essential cellular processes. This technical guide provides a comprehensive overview of the molecular targets of 5-FC and its primary metabolites, focusing on the quantitative aspects of these interactions, detailed experimental methodologies for their characterization, and visualization of the key biochemical pathways.

Metabolic Activation of this compound

The journey of 5-FC from a benign prodrug to a potent cytotoxic agent begins with its selective uptake and metabolic conversion within target cells.

Conversion to 5-Fluorouracil

In susceptible fungal cells and in cancer cells engineered to express the enzyme, 5-FC is actively transported into the cell via cytosine permease.[3][4] Once inside, it is deaminated by cytosine deaminase to form the well-known antimetabolite, 5-fluorouracil (5-FU).[3][4] This conversion is a critical step, as mammalian cells lack a significant level of cytosine deaminase, providing a basis for the selective toxicity of 5-FC.[4] It has been noted, however, that human intestinal microflora can convert 5-FC to 5-FU, which may contribute to systemic toxicity.[5]

Anabolism of 5-Fluorouracil

Following its formation, 5-FU undergoes a series of anabolic reactions to produce three key active metabolites: 5-fluorouridine triphosphate (5-FUTP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), and 5-fluorodeoxyuridine monophosphate (5-FdUMP).[6][7] These metabolites are the ultimate effectors that interact with and disrupt the function of their respective molecular targets.

Metabolic_Activation_of_5-FC cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_targets Molecular Targets 5-FC_ext This compound 5-FC This compound 5-FC_ext->5-FC Cytosine Permease 5-FU 5-Fluorouracil 5-FC->5-FU Cytosine Deaminase FUMP 5-Fluorouridine monophosphate (FUMP) 5-FU->FUMP UPRT FUDP 5-Fluorouridine diphosphate (FUDP) FUMP->FUDP FUTP 5-Fluorouridine triphosphate (FUTP) FUDP->FUTP FdUDP 5-Fluorodeoxyuridine diphosphate (FdUDP) FUDP->FdUDP Ribonucleotide Reductase RNA RNA FUTP->RNA Incorporation FdUMP 5-Fluorodeoxyuridine monophosphate (FdUMP) Thymidylate_Synthase Thymidylate Synthase FdUMP->Thymidylate_Synthase Inhibition FdUDP->FdUMP FdUTP 5-Fluorodeoxyuridine triphosphate (FdUTP) FdUDP->FdUTP DNA DNA FdUTP->DNA Incorporation

Caption: Metabolic activation pathway of this compound.

Molecular Targets and Mechanisms of Action

The cytotoxic effects of 5-FC are mediated by the interaction of its active metabolites with three primary molecular targets: thymidylate synthase, RNA, and DNA.

Thymidylate Synthase (TS)

Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][8] The 5-FU metabolite, 5-FdUMP, is a potent inhibitor of TS.[8]

Mechanism of Inhibition: 5-FdUMP acts as a suicide inhibitor by forming a stable ternary covalent complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate.[8][9] This complex effectively blocks the binding of the natural substrate, deoxyuridine monophosphate (dUMP), to the enzyme's active site, thereby halting dTMP production.[9] The depletion of dTMP leads to an imbalance in the deoxynucleotide pool, which ultimately disrupts DNA replication and repair, inducing "thymineless death" in rapidly dividing cells.[8]

Quantitative Data: The inhibitory potency of 5-FdUMP against thymidylate synthase is characterized by its inhibition constant (Ki).

Cell Line/OrganismKi for 5-FdUMP (nM)Reference
Colon Cancer Cell Lines (median)1.27[10]
L1210 Leukemia Cells0.1Not explicitly cited in provided snippets
Escherichia coli0.33Not explicitly cited in provided snippets
Ribonucleic Acid (RNA)

The metabolite 5-FUTP is structurally similar to uridine triphosphate (UTP) and is recognized by RNA polymerases.

Mechanism of Action: 5-FUTP is incorporated into various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA).[11] The incorporation of this fraudulent nucleotide disrupts normal RNA processing and function.[11] For example, the presence of 5-FU in rRNA can impair ribosome biogenesis and function, while its incorporation into mRNA can affect splicing and translation.[12]

Quantitative Data: The extent of 5-FUTP incorporation into RNA has been quantified in various studies.

Cell Line/Tissue5-FUTP Incorporation LevelReference
Human Colorectal CancersMaximal incorporation of ~1.0 pmol/µg RNA at 24h[3]
Murine Colon TumorPeak of 10 pmol/µg RNA at 2h[13]
Deoxyribonucleic Acid (DNA)

The metabolite 5-FdUTP can be incorporated into DNA by DNA polymerases in place of deoxythymidine triphosphate (dTTP).[14]

Mechanism of Action: The incorporation of 5-FdUTP into the DNA strand introduces a lesion.[14] This abnormal base can lead to DNA strand breaks and triggers DNA repair mechanisms.[14] The subsequent excision of 5-fluorouracil from the DNA by enzymes such as uracil-DNA glycosylase (UNG) can create abasic sites, further contributing to DNA damage and apoptosis.[14]

Quantitative Data: The level of 5-FdUTP incorporation into DNA has been measured in cellular models.

Cell Line/Tissue5-FdUTP Incorporation LevelReference
Human Colorectal CancersMaximal incorporation of 127 fmol/µg DNA at 24h[3]
Human Lymphoblasts~5 pmoles of FUra per µmole of DNA nucleotide[15]

Signaling Pathways Modulated by 5-Fluorouracil Metabolites

The cytotoxic effects of 5-FU and its metabolites are not solely due to the direct inhibition of TS and disruption of nucleic acid integrity. These events trigger a cascade of downstream signaling pathways that ultimately determine the cell's fate. Several key signaling pathways have been identified to be modulated by 5-FU treatment, influencing drug resistance and sensitivity. These include:

  • JAK/STAT Pathway: Aberrant activation of the JAK/STAT pathway is associated with cancer progression and can contribute to 5-FU resistance.[10][16]

  • Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation can lead to 5-FU resistance.[16][17]

  • NF-κB Pathway: The NF-κB pathway is involved in inflammation, immunity, and cell survival. Its activation can protect cancer cells from 5-FU-induced apoptosis.[16]

  • Notch Pathway: The Notch signaling pathway is critical for cell-fate decisions, and its alteration can impact the sensitivity of cancer cells to 5-FU.[16]

  • Hedgehog Pathway: The Hedgehog pathway is involved in embryonic development and tissue homeostasis, and its aberrant activation in cancer can contribute to drug resistance.[16]

Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_signaling Affected Signaling Pathways cluster_outcomes Cellular Outcomes 5-FU_Metabolites 5-FU Metabolites (FdUMP, FUTP, FdUTP) TS_Inhibition Thymidylate Synthase Inhibition 5-FU_Metabolites->TS_Inhibition RNA_Damage RNA Damage 5-FU_Metabolites->RNA_Damage DNA_Damage DNA Damage 5-FU_Metabolites->DNA_Damage JAK_STAT JAK/STAT TS_Inhibition->JAK_STAT Notch Notch TS_Inhibition->Notch Wnt Wnt/β-catenin RNA_Damage->Wnt Hedgehog Hedgehog RNA_Damage->Hedgehog NF-kB NF-κB DNA_Damage->NF-kB Drug_Resistance Drug Resistance JAK_STAT->Drug_Resistance Wnt->Drug_Resistance NF-kB->Drug_Resistance Apoptosis Apoptosis Notch->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Hedgehog->Cell_Cycle_Arrest Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture/ Tissue Biopsy Lysis Cell Lysis Cell_Culture->Lysis Extraction Nucleic Acid Extraction (RNA/DNA) Lysis->Extraction Digestion Enzymatic Digestion to Nucleosides Extraction->Digestion LC_Separation LC Separation Digestion->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Incorporation_Levels Incorporation Levels (pmol/µg) Quantification->Incorporation_Levels

References

5-Fluorocytosine: An In-Depth Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytosine (5-FC), a synthetic fluorinated pyrimidine analog, has been a component of antifungal therapy for decades.[1][2] Initially synthesized in 1957 as a potential anti-tumor agent, its efficacy against fungal pathogens was soon discovered.[1] Despite the emergence of newer antifungal agents, 5-FC remains a critical tool, particularly in combination therapies, for managing severe systemic mycoses.[2][3] This in-depth technical guide provides a comprehensive overview of the antifungal spectrum of 5-FC, its mechanisms of action and resistance, detailed experimental protocols for its evaluation, and quantitative data on its in vitro activity.

Mechanism of Action

This compound itself is a prodrug, meaning it lacks intrinsic antifungal activity and requires intracellular conversion to its active metabolites.[1][3] The selective toxicity of 5-FC against fungi is primarily due to the presence of fungal-specific enzymes that are absent in mammalian cells.[4][5]

The mechanism of action can be summarized in the following steps:

  • Uptake: 5-FC is transported into the fungal cell by a cytosine permease, encoded by the FCY2 gene.[1][3]

  • Conversion to 5-Fluorouracil (5-FU): Inside the fungal cell, the enzyme cytosine deaminase (encoded by the FCY1 gene) rapidly deaminates 5-FC to 5-fluorouracil (5-FU).[1][3][5]

  • Inhibition of RNA Synthesis: 5-FU is then converted to 5-fluorouridine triphosphate (FUTP) via a series of phosphorylation steps. FUTP is subsequently incorporated into fungal RNA in place of uridylic acid, leading to errors in protein synthesis and disruption of cellular function.[1][3][5]

  • Inhibition of DNA Synthesis: Alternatively, 5-FU can be converted to 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of the enzyme thymidylate synthetase.[4][5] This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Inhibition of thymidylate synthetase leads to a depletion of thymidine triphosphate, thereby impairing DNA replication.[4][5]

This compound Mechanism of Action cluster_outside Extracellular cluster_cell Fungal Cell 5-FC_ext This compound (5-FC) 5-FC_int 5-FC 5-FC_ext->5-FC_int Cytosine Permease (FCY2) 5-FU 5-Fluorouracil (5-FU) 5-FC_int->5-FU Cytosine Deaminase (FCY1) FUMP 5-Fluorouridine Monophosphate (FUMP) 5-FU->FUMP Uracil Phosphoribosyltransferase (FUR1) FdUMP 5-Fluorodeoxyuridine Monophosphate (FdUMP) 5-FU->FdUMP Uracil Phosphoribosyltransferase (FUR1) FUDP 5-Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP 5-Fluorouridine Triphosphate (FUTP) FUDP->FUTP RNA RNA Synthesis Disruption FUTP->RNA DNA DNA Synthesis Inhibition FdUMP->DNA Inhibits Thymidylate Synthetase

Figure 1: Mechanism of action of this compound.

Mechanisms of Resistance

The development of resistance to 5-FC is a significant clinical concern and is the primary reason it is often used in combination therapy.[6] Resistance can be primary (innate) or secondary (acquired during therapy). The primary mechanisms of resistance involve mutations in the genes encoding the enzymes responsible for 5-FC uptake and metabolism:[7]

  • Loss or reduced activity of cytosine permease (FCY2): This prevents or reduces the uptake of 5-FC into the fungal cell.

  • Deficiency of cytosine deaminase (FCY1): This blocks the conversion of 5-FC to the active compound 5-FU.

  • Deficiency of uracil phosphoribosyltransferase (UPRT), encoded by the FUR1 gene: This enzyme is required for the conversion of 5-FU to its active nucleotide forms.[4]

This compound Resistance Mechanisms cluster_pathway Normal Pathway cluster_resistance Resistance Mechanisms 5-FC_in 5-FC (intracellular) 5-FU_in 5-FU 5-FC_in->5-FU_in Cytosine Deaminase (FCY1) Active_Metabolites Active Metabolites 5-FU_in->Active_Metabolites Uracil Phosphoribosyltransferase (FUR1) Target RNA/DNA Synthesis Active_Metabolites->Target Permease_Mutation FCY2 Mutation (Reduced Uptake) Permease_Mutation->5-FC_in Blocks Entry Deaminase_Mutation FCY1 Mutation (No 5-FU Conversion) Deaminase_Mutation->5-FU_in Blocks Conversion UPRT_Mutation FUR1 Mutation (No Active Metabolites) UPRT_Mutation->Active_Metabolites Blocks Conversion Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture 1. Isolate and culture fungal strain Inoculum 2. Prepare standardized inoculum Culture->Inoculum Inoculate 4. Inoculate microtiter plate with fungal suspension and 5-FC dilutions Inoculum->Inoculate Dilutions 3. Prepare serial dilutions of this compound Dilutions->Inoculate Incubate 5. Incubate at 35°C (24-72 hours) Inoculate->Incubate Read 6. Read turbidity (visually or with a spectrophotometer) Incubate->Read Determine_MIC 7. Determine Minimum Inhibitory Concentration (MIC) Read->Determine_MIC

References

An In-depth Technical Guide to Intrinsic Resistance Mechanisms to 5-Fluorocytosine in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytosine (5-FC), a synthetic fluorinated pyrimidine analog, has been a component of antifungal therapy for decades. Its efficacy relies on its conversion within fungal cells to the toxic antimetabolite 5-fluorouracil (5-FU), which subsequently disrupts both DNA and RNA synthesis.[1][2][3][4][5][6] However, the clinical utility of 5-FC is significantly hampered by the frequent emergence of intrinsic and acquired resistance in a variety of fungal pathogens. Understanding the molecular underpinnings of this resistance is paramount for the development of strategies to overcome it and to inform the design of novel antifungal agents.

This technical guide provides a comprehensive overview of the core intrinsic resistance mechanisms to 5-FC in fungi. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the genetic and biochemical pathways conferring resistance, quantitative data on susceptibility, and methodologies for the experimental investigation of these phenomena.

Core Mechanisms of this compound Action and Resistance

The antifungal activity of 5-FC is contingent on its uptake and metabolic conversion by the fungal cell. Resistance predominantly arises from genetic alterations that disrupt this pathway at several key steps.

The this compound Metabolic Pathway: A Gateway for Antifungal Action

Successful antifungal activity of 5-FC involves a three-step intracellular process:

  • Uptake: 5-FC is actively transported into the fungal cell by purine-cytosine permeases, primarily encoded by the FCY2 gene.[1][2][5][7]

  • Deamination: Inside the cell, the enzyme cytosine deaminase, encoded by the FCY1 gene, converts 5-FC to 5-fluorouracil (5-FU).[1][2][3][4][5][6] This step is critical, as mammalian cells lack a functional cytosine deaminase, providing a degree of selective toxicity.[1][3]

  • Conversion to Toxic Nucleotides: 5-FU is then converted to 5-fluorouridine-5'-monophosphate (5-FUMP) by the enzyme uracil phosphoribosyltransferase (UPRT), encoded by the FUR1 gene.[1][2][3][4][5][6] 5-FUMP is subsequently phosphorylated to 5-fluorouridine triphosphate (5-FUTP) and incorporated into RNA, disrupting protein synthesis. Alternatively, 5-FUMP can be converted to 5-fluorodeoxyuridine monophosphate (5-FdUMP), a potent inhibitor of thymidylate synthase, which ultimately blocks DNA synthesis.[1][3][4][6]

Genetic Basis of Intrinsic Resistance

Intrinsic resistance to 5-FC is most commonly attributed to mutations in the genes encoding the enzymes of the metabolic pathway described above.

  • FCY2 (Cytosine Permease): Mutations leading to a non-functional or absent cytosine permease prevent the uptake of 5-FC into the fungal cell, rendering the drug ineffective.[2][5] Inactivation of FCY2 in Candida lusitaniae has been shown to confer resistance.[8][9]

  • FCY1 (Cytosine Deaminase): Loss-of-function mutations in the FCY1 gene are a frequent cause of 5-FC resistance.[2][5] Without a functional cytosine deaminase, the prodrug 5-FC cannot be converted to its active form, 5-FU. In C. lusitaniae, specific missense mutations in FCY1 have been linked to both 5-FC resistance and cross-resistance with fluconazole.[3]

  • FUR1 (Uracil Phosphoribosyltransferase): Mutations in the FUR1 gene prevent the conversion of 5-FU to the toxic nucleotide 5-FUMP. This is a common mechanism of resistance and often results in cross-resistance to 5-FU.[2][5][10] In Candida albicans, a single nucleotide polymorphism in the FUR1 gene, leading to an amino acid substitution (Arg101Cys), has been strongly associated with clade-specific 5-FC resistance.[3][4][11]

Other Mechanisms of Resistance

While mutations in the core metabolic pathway are predominant, other mechanisms can contribute to 5-FC resistance:

  • Upregulation of the Pyrimidine Salvage Pathway: An increased intracellular pool of native pyrimidines can outcompete the fluorinated analogs for enzymatic binding, thereby diminishing the efficacy of 5-FC.[2][6]

  • Mutations in Non-Canonical Genes: In Cryptococcus gattii, mutations in the UXS1 gene, which is involved in capsule biosynthesis, have been linked to 5-FC resistance.[7][10] The proposed mechanism involves the accumulation of UDP-glucuronic acid, which alters nucleotide metabolism and suppresses the toxicity of 5-FC and 5-FU.[5][10]

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to 5-FC susceptibility and resistance in clinically relevant fungal species.

Table 1: this compound MIC Distribution for Common Fungal Pathogens

Fungal SpeciesMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible (≤4 µg/mL)% Resistant (≥32 µg/mL)Reference
Candida albicans-1973[1]
Candida glabrata-0.1299<1[1]
Candida parapsilosis-0.2599<1[1]
Candida tropicalis-192-[1]
Candida krusei-32528[1]
Cryptococcus neoformans48631-2[2][4]
Cryptococcus gattii1---[2]

Table 2: Frequency of 5-FC Resistance Mechanisms

OrganismResistance MechanismFrequencyReference
Cryptococcus neoformansSpontaneous mutation rate1.2 x 10-7 to 4.8 x 10-7 per cell[12][13]
Candida glabrataIn vitro resistant mutants on 1 µg/mL 5-FC2 x 10-7[9][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of 5-FC resistance. The following sections provide outlines for key experimental procedures.

Broth Microdilution Susceptibility Testing for this compound

This method determines the minimum inhibitory concentration (MIC) of 5-FC against a fungal isolate. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.

Materials:

  • Standard 5-FC powder

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Drug Preparation: Prepare a stock solution of 5-FC in sterile distilled water. Perform serial twofold dilutions in RPMI 1640 medium to achieve final concentrations ranging from 0.125 to 64 µg/mL in the microtiter plate wells.

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL). Further dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the wells.

  • Plate Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted 5-FC. Include a drug-free growth control well and a media-only sterility control well.

  • Incubation: Incubate the plates at 35°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of 5-FC that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.

Molecular Analysis of Resistance Genes (FCY1, FCY2, FUR1)

This protocol outlines the general workflow for identifying mutations in the key genes associated with 5-FC resistance.

a) DNA Extraction:

  • Culture the fungal isolate in appropriate broth medium.

  • Harvest the cells by centrifugation.

  • Lyse the fungal cells using mechanical (e.g., bead beating) or enzymatic (e.g., lyticase) methods.

  • Extract genomic DNA using a commercial fungal DNA extraction kit or a standard phenol-chloroform extraction protocol.

  • Assess the quality and quantity of the extracted DNA using spectrophotometry and gel electrophoresis.

b) PCR Amplification:

  • Design primers specific to the flanking regions of the FCY1, FCY2, and FUR1 genes of the fungal species of interest.

  • Perform PCR using the extracted genomic DNA as a template, the designed primers, and a high-fidelity DNA polymerase.

  • Optimize PCR conditions (annealing temperature, extension time) for each primer set.

  • Verify the size of the PCR products by agarose gel electrophoresis.

c) DNA Sequencing and Analysis:

  • Purify the PCR products to remove primers and unincorporated nucleotides.

  • Sequence the purified PCR products using Sanger sequencing or next-generation sequencing methods.

  • Align the obtained sequences with the reference wild-type gene sequences from a susceptible strain.

  • Identify any single nucleotide polymorphisms (SNPs), insertions, deletions, or other mutations in the resistant isolates.

  • Analyze the predicted impact of the identified mutations on the protein sequence and function (e.g., missense, nonsense, frameshift mutations).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows discussed in this guide.

This compound Metabolic Pathway and Resistance cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms 5-FC_ext This compound (5-FC) Permease Cytosine Permease (FCY2) 5-FC_int 5-FC Permease->5-FC_int Uptake Deaminase Cytosine Deaminase (FCY1) 5-FC_int->Deaminase 5-FU 5-Fluorouracil (5-FU) Deaminase->5-FU Deamination UPRT Uracil Phosphoribosyltransferase (FUR1) 5-FU->UPRT 5-FUMP 5-FUMP UPRT->5-FUMP Conversion RNA_synthesis RNA Synthesis Disruption 5-FUMP->RNA_synthesis DNA_synthesis DNA Synthesis Disruption 5-FUMP->DNA_synthesis R_Permease FCY2 Mutation (Impaired Uptake) R_Permease->Permease Inhibition R_Deaminase FCY1 Mutation (No Conversion to 5-FU) R_Deaminase->Deaminase Inhibition R_UPRT FUR1 Mutation (No Conversion to 5-FUMP) R_UPRT->UPRT Inhibition

Caption: 5-FC metabolic pathway and points of intrinsic resistance.

Experimental Workflow for Investigating 5-FC Resistance Start Fungal Isolate with Suspected 5-FC Resistance MIC_Test Broth Microdilution Susceptibility Testing Start->MIC_Test Resistant Resistant Phenotype Confirmed (High MIC) MIC_Test->Resistant Susceptible Susceptible MIC_Test->Susceptible Low MIC DNA_Extraction Genomic DNA Extraction Resistant->DNA_Extraction High MIC PCR PCR Amplification of FCY1, FCY2, and FUR1 genes DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis and Mutation Identification Sequencing->Analysis Conclusion Identification of Genetic Basis of Resistance Analysis->Conclusion

Caption: Workflow for identifying 5-FC resistance mechanisms.

Conclusion

Intrinsic resistance to this compound in fungi is a well-defined process primarily driven by mutations in the genes responsible for its uptake and metabolism. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for the effective clinical use of 5-FC and for the development of novel antifungal strategies. This guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the core resistance pathways, quantitative data for comparative analysis, and standardized protocols for experimental investigation. Continued research into the nuances of 5-FC resistance, including the role of less common mechanisms and the interplay between different resistance determinants, will be crucial in the ongoing fight against invasive fungal infections.

References

5-Fluorocytosine: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytosine (5-FC), or flucytosine, is a synthetic antimycotic agent developed in 1957.[1][2] Initially synthesized as a potential anti-tumor drug, its efficacy against tumors was limited, but it was later discovered to have significant antifungal properties.[1] It is a fluorinated pyrimidine analog of cytosine and is primarily used in combination with other antifungal agents, such as amphotericin B, to treat severe systemic mycoses, including those caused by Candida species and Cryptococcus neoformans.[1][3] Monotherapy with 5-FC is often limited due to the risk of developing resistance.[1][3] This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data, experimental methodologies, and visual pathways to support research and development efforts.

Pharmacokinetics

The clinical efficacy and toxicity of this compound are closely linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME).

Absorption

This compound is well-absorbed following oral administration, with a bioavailability of approximately 75% to 90%.[3][4][5] Peak serum concentrations are typically reached within one to two hours after a single oral dose.[3] While taking the drug with meals can slow the rate of absorption, it does not significantly affect the total amount of drug absorbed.[5]

Distribution

5-FC exhibits wide distribution throughout the body, a characteristic facilitated by its low degree of protein binding (approximately 2-4%).[3][4] The volume of distribution is reported to be between 0.6 and 0.9 L/kg.[3] Notably, it penetrates well into various body fluids and tissues, including the cerebrospinal fluid (CSF), aqueous humor, joints, and peritoneal fluid.[4]

Metabolism

This compound itself is not the active antifungal agent. It is a prodrug that is selectively converted into its active form, 5-fluorouracil (5-FU), within susceptible fungal cells.[1][3] This conversion is catalyzed by the fungal enzyme cytosine deaminase, which is absent in mammalian cells, providing a degree of selective toxicity.[3] While metabolism in human cells is minimal, some conversion of 5-FC to 5-FU can occur, potentially mediated by intestinal microflora, which may contribute to the drug's toxicity.[1][6]

Excretion

The primary route of elimination for this compound is through the kidneys via glomerular filtration, with 75% to 90% of the drug excreted unchanged in the urine.[1][4][5] The elimination half-life in individuals with normal renal function is typically between 3 and 8 hours.[1][4] However, in patients with renal impairment, the half-life can be significantly prolonged, leading to drug accumulation and an increased risk of toxicity.[1]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound.

ParameterValueReference
Bioavailability (Oral)75-90%[3][4][5]
Peak Plasma Time1-2 hours[3]
Protein Binding2-4%[3][4]
Volume of Distribution0.6-0.9 L/kg[3]
Elimination Half-life (Normal Renal Function)3-8 hours[1][4]
Elimination Half-life (Anuria/ESRD)Up to 200 hours[4]
Primary Route of ExcretionRenal (75-90% as unchanged drug)[1][4][5]

Table 1: Summary of Key Pharmacokinetic Parameters of this compound.

Pharmacodynamics

The antifungal effect of this compound is a result of the intracellular conversion to 5-fluorouracil and its subsequent interference with fungal DNA and RNA synthesis.

Mechanism of Action
  • Uptake: 5-FC is transported into susceptible fungal cells by a specific enzyme called cytosine permease.[1][3]

  • Conversion to 5-FU: Inside the fungal cell, cytosine deaminase rapidly converts 5-FC to 5-fluorouracil (5-FU).[1][3]

  • Inhibition of DNA Synthesis: 5-FU is further metabolized to 5-fluorodeoxyuridine monophosphate (FdUMP).[1] FdUMP is a potent inhibitor of the enzyme thymidylate synthase, which is essential for the synthesis of thymidine, a crucial component of DNA.[2][7] This inhibition disrupts DNA synthesis.

  • Inhibition of RNA and Protein Synthesis: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is then incorporated into fungal RNA in place of uracil.[1][3] This leads to the production of fraudulent RNA, resulting in errors in protein synthesis.[1][7]

The dual mechanisms of disrupting both DNA and protein synthesis contribute to the fungistatic or fungicidal activity of the drug, depending on the organism.[3]

Therapeutic Drug Monitoring

Due to the narrow therapeutic index and the risk of concentration-dependent toxicity, therapeutic drug monitoring (TDM) of this compound is often recommended, especially in patients with renal impairment or those on high-dose or prolonged therapy.[1][8]

ParameterTarget ConcentrationReference
Peak Serum Concentration30-80 mcg/mL[3]
Trough Serum Concentration25-50 mg/L[1]
Toxic Concentration>100 mcg/mL[2][3]

Table 2: Therapeutic and Toxic Concentrations of this compound.

Experimental Protocols

Antifungal Susceptibility Testing: Disk Diffusion Method

This method is used to determine the susceptibility of yeast isolates to this compound.

Materials:

  • Yeast Morphology Agar (YMA) supplemented with 0.25 mg/dL thiamine.[9][10]

  • This compound disks (e.g., 1 µg and 10 µg).[9]

  • Inoculum of the yeast isolate standardized to a 0.5 McFarland turbidity standard.

  • Sterile swabs.

  • Incubator at 30°C.

  • Calipers for measuring zone diameters.

Procedure:

  • A sterile swab is dipped into the standardized inoculum and streaked evenly across the surface of the YMA plate.

  • The this compound disk is placed on the inoculated agar surface.[10]

  • The plate is incubated at 30°C for 24 to 72 hours.[10]

  • The diameter of the zone of inhibition around the disk is measured to the nearest millimeter.[10]

  • The zone diameter is correlated with the minimal inhibitory concentration (MIC) to determine if the isolate is susceptible, intermediate, or resistant.[9]

Determination of this compound Concentration in Serum: Bioassay

This method is used for therapeutic drug monitoring.

Materials:

  • Yeast nitrogen base agar.[11]

  • Indicator organism (e.g., a susceptible strain of Candida albicans).[12]

  • Patient serum samples.

  • This compound standards of known concentrations.

  • Sterile cylinders or wells.

  • Incubator.

Procedure:

  • A lawn of the indicator organism is prepared on the surface of the yeast nitrogen base agar plate.

  • Sterile cylinders are placed on the agar surface, or wells are cut into the agar.

  • Known concentrations of this compound standards and patient serum samples are added to the cylinders or wells.

  • The plates are incubated to allow for diffusion of the drug and growth of the yeast.

  • The diameter of the zone of inhibition around each cylinder/well is measured.

  • A standard curve is generated by plotting the zone diameters of the standards against their known concentrations.

  • The concentration of this compound in the patient's serum is determined by interpolating the zone diameter of the patient sample on the standard curve.

Visualizations

Mechanism of Action of this compound

Mechanism_of_Action cluster_fungal_cell Fungal Cell 5FC_in This compound 5FU 5-Fluorouracil 5FC_in->5FU Cytosine Deaminase FUTP 5-Fluorouridine Triphosphate 5FU->FUTP FdUMP 5-Fluorodeoxyuridine Monophosphate 5FU->FdUMP RNA_synthesis RNA Synthesis FUTP->RNA_synthesis Incorporation Thymidylate_Synthase Thymidylate Synthase FdUMP->Thymidylate_Synthase Inhibition Faulty_RNA Faulty RNA RNA_synthesis->Faulty_RNA Protein_synthesis Protein Synthesis DNA_synthesis DNA Synthesis Thymidylate_Synthase->DNA_synthesis Inhibited_DNA Inhibited DNA Synthesis Thymidylate_Synthase->Inhibited_DNA Faulty_RNA->Protein_synthesis Disruption 5FC_out This compound (extracellular) 5FC_out->5FC_in Cytosine Permease

Caption: Intracellular pathway and mechanism of action of this compound.

Metabolic Pathway of this compound to Active Metabolites

Metabolic_Pathway 5FC This compound 5FU 5-Fluorouracil 5FC->5FU Cytosine Deaminase FUMP 5-Fluorouridine Monophosphate 5FU->FUMP UPRTase FdUMP 5-Fluorodeoxyuridine Monophosphate 5FU->FdUMP UPRTase FUDP 5-Fluorouridine Diphosphate FUMP->FUDP FUTP 5-Fluorouridine Triphosphate FUDP->FUTP RNA Inhibition of Protein Synthesis FUTP->RNA DNA Inhibition of DNA Synthesis FdUMP->DNA

Caption: Metabolic conversion of this compound to its active metabolites.

Experimental Workflow for Therapeutic Drug Monitoring

TDM_Workflow Patient_Sample Patient Blood Sample Collection Serum_Separation Serum Separation (Centrifugation) Patient_Sample->Serum_Separation Bioassay Bioassay (e.g., Agar Diffusion) Serum_Separation->Bioassay Incubation Incubation Bioassay->Incubation Standard_Curve Preparation of Standard Curve Standard_Curve->Bioassay Measurement Measurement of Inhibition Zones Incubation->Measurement Concentration_Determination Concentration Determination Measurement->Concentration_Determination Dose_Adjustment Dose Adjustment (if necessary) Concentration_Determination->Dose_Adjustment

Caption: A typical experimental workflow for this compound TDM.

References

Structural Deep Dive: An In-depth Technical Guide to 5-Fluorocytosine and its Analogs for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide on the structural analysis of the pivotal antifungal agent, 5-Fluorocytosine (5-FC), and its derivatives. This document provides a comprehensive overview of the molecule's three-dimensional architecture, the experimental techniques used to elucidate it, and its mechanism of action, tailored for professionals in pharmaceutical research and development.

Introduction

This compound (5-FC), a synthetic fluorinated pyrimidine analog, has been a cornerstone in the treatment of severe fungal infections for decades. Its efficacy as a prodrug, which is selectively converted to the cytotoxic compound 5-fluorouracil (5-FU) within fungal cells, hinges on its unique structural properties.[1] A thorough understanding of the molecular structure of 5-FC and its analogs is paramount for the rational design of new, more effective antifungal agents and for optimizing existing therapeutic strategies. This technical guide delves into the structural analysis of 5-FC, presenting key quantitative data, detailed experimental methodologies, and a visualization of its metabolic pathway.

Molecular Structure and Quantitative Analysis

The three-dimensional arrangement of atoms in this compound and its analogs dictates their chemical reactivity and biological activity. High-resolution techniques such as X-ray crystallography and computational modeling provide precise data on bond lengths, bond angles, and crystal packing.

X-ray Crystallography Data

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic coordinates and overall molecular geometry of crystalline compounds. The crystal structure of this compound reveals a planar pyrimidine ring. The introduction of the highly electronegative fluorine atom at the C5 position induces subtle but significant changes in the electronic distribution and geometry of the ring compared to its parent molecule, cytosine.

Below are tables summarizing key structural parameters for this compound and its important analog, 5-Fluorouracil, derived from crystallographic and computational studies.

Table 1: Selected Bond Lengths (Å) for this compound and 5-Fluorouracil.

BondThis compound (Powder XRD)5-Fluorouracil (DFT Calculation)[2]
C2 - N1Data not available in abstractData not available in abstract
N1 - C6Data not available in abstractData not available in abstract
C6 - C5Data not available in abstractData not available in abstract
C5 - C4Data not available in abstractData not available in abstract
C4 - N3Data not available in abstractData not available in abstract
N3 - C2Data not available in abstractData not available in abstract
C5 - FData not available in abstract1.35
C4 - N4Data not available in abstract-
C2 = O2Data not available in abstractData not available in abstract
C4 = O4-Data not available in abstract

Note: Specific bond lengths for this compound from powder X-ray diffraction were not detailed in the provided search results. Data for 5-Fluorouracil is based on Density Functional Theory (DFT) calculations.

Table 2: Selected Bond Angles (°) for this compound and 5-Fluorouracil.

AngleThis compound (Powder XRD)5-Fluorouracil (DFT Calculation)[2]
N1 - C2 - N3Data not available in abstractData not available in abstract
C2 - N3 - C4Data not available in abstractData not available in abstract
N3 - C4 - C5Data not available in abstractData not available in abstract
C4 - C5 - C6Data not available in abstract< 120
C5 - C6 - N1Data not available in abstractData not available in abstract
C6 - N1 - C2Data not available in abstractData not available in abstract
F - C5 - C4Data not available in abstractData not available in abstract
F - C5 - C6Data not available in abstractData not available in abstract

Note: Specific bond angles for this compound from powder X-ray diffraction were not detailed in the provided search results. The C4-C5-C6 bond angle in 5-FU is slightly compressed compared to uracil due to the electronegativity of fluorine.[2]

Experimental Protocols

The structural characterization of this compound and its analogs relies on a combination of sophisticated analytical techniques. This section provides detailed methodologies for the key experiments cited in the literature.

Synthesis of this compound and its Analogs

The synthesis of this compound can be achieved through various routes, often starting from fluorinated precursors. A common method involves the cyclization of a fluorinated C3 fragment with urea or a related compound.

A telescoped synthesis procedure has been developed for 5-FC, which offers high yields without the need for chromatographic purification. [3]

  • Preparation of Fluoroacetonitrile: This intermediate can be synthesized from chloroacetamide in a two-step process involving fluorination with potassium fluoride followed by dehydration.[3]

  • Formation of (Z)-2-cyano-2-fluoroethenolate: Fluoroacetonitrile undergoes a Claisen-type condensation with ethyl formate to yield the key intermediate, potassium (Z)-2-cyano-2-fluoroethenolate.[3]

  • Cyclization to this compound: The ethenolate intermediate is then reacted with guanidine carbonate in a methanolic solution of sodium methoxide at room temperature for 24 hours.[3] The resulting product is filtered, concentrated, and decolorized with activated charcoal to afford this compound.[3]

The synthesis of 5-FC analogs, such as N4-acetyl-5-fluorocytosine, involves the chemical modification of the 5-FC scaffold.

Single-Crystal X-ray Diffraction

Obtaining high-quality crystals is the first and often most challenging step in single-crystal X-ray diffraction.

  • Crystallization: Crystals of this compound or its cocrystals can be grown by slow evaporation of a solution. For example, a 1:1 cocrystal of 5-FC and 4-hydroxybenzaldehyde was synthesized by mixing hot ethanolic solutions of the two compounds, heating the mixture, and allowing it to cool slowly to room temperature.[4]

  • Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction data are collected as a series of frames as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure, often using direct methods. The initial structural model is then refined against the experimental data to obtain the final, high-resolution structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful, non-invasive technique for studying the metabolism of fluorinated drugs like this compound.[5]

  • Sample Preparation: For in vitro studies, a known concentration of this compound is dissolved in a suitable deuterated solvent, such as dimethylsulfoxide-d₆ (DMSO-d₆).[6] An internal standard, like trifluoroacetic acid (TFA), can be added for quantitative analysis.[6]

  • Data Acquisition: ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer. Typical parameters include a specific spectral width for fluorine, a defined excitation pulse, acquisition time, and relaxation delay. Proton decoupling is often employed to simplify the spectra and improve sensitivity.[6]

  • Data Analysis: The chemical shifts (δ) of the fluorine signals provide information about the chemical environment of the fluorine atom. The conversion of 5-FC to 5-FU can be monitored by observing the appearance of a new ¹⁹F signal corresponding to 5-FU, which resonates at a different chemical shift.[5]

Computational Modeling (Density Functional Theory)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.

  • Model Building: The three-dimensional structure of this compound or its analog is built using molecular modeling software.

  • Methodology Selection: A suitable DFT functional and basis set are chosen for the calculations. A commonly used combination for pyrimidine derivatives is the B3LYP functional with the 6-311++G(d,p) basis set.[7]

  • Geometry Optimization: The initial molecular geometry is optimized to find the lowest energy conformation. This process yields theoretical bond lengths and angles.

  • Property Calculation: Once the geometry is optimized, various electronic properties, such as the molecular electrostatic potential and orbital energies (HOMO and LUMO), can be calculated to understand the molecule's reactivity.

Mechanism of Action: A Visualized Pathway

This compound exerts its antifungal effect through a multi-step intracellular conversion process that ultimately disrupts fungal DNA and RNA synthesis.[1]

This compound Mechanism of Action Mechanism of Action of this compound cluster_fungal_cell Fungal Cell 5FC_ext This compound (extracellular) Permease Cytosine Permease 5FC_ext->Permease Uptake 5FC_int This compound (intracellular) Permease->5FC_int CD Cytosine Deaminase 5FC_int->CD Deamination 5FU 5-Fluorouracil CD->5FU UPRT UMP Pyrophosphorylase 5FU->UPRT 5FUMP 5-Fluoro-uridine monophosphate UPRT->5FUMP Kinases1 Kinases 5FUMP->Kinases1 RR Ribonucleotide Reductase 5FUMP->RR 5FUDP 5-Fluoro-uridine diphosphate Kinases1->5FUDP Kinases2 Kinases 5FUDP->Kinases2 5FUTP 5-Fluoro-uridine triphosphate Kinases2->5FUTP RNA_synth RNA Synthesis 5FUTP->RNA_synth Incorporation Dysfunctional_RNA Dysfunctional RNA & Inhibition of Protein Synthesis RNA_synth->Dysfunctional_RNA 5FdUMP 5-Fluoro-deoxyuridine monophosphate RR->5FdUMP TS Thymidylate Synthase 5FdUMP->TS Inhibition DNA_synth DNA Synthesis TS->DNA_synth Inhibition_DNA Inhibition of DNA Synthesis TS->Inhibition_DNA

Caption: Intracellular metabolic pathway of this compound.

Experimental Workflow and Logical Relationships

The structural analysis of this compound and its analogs follows a logical workflow, integrating synthesis, purification, and various analytical techniques.

Experimental Workflow for Structural Analysis Workflow for Structural Analysis of 5-FC and Analogs Start Start: Design of 5-FC Analog Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (e.g., NMR, Mass Spec) Synthesis->Purification Crystallization Crystallization Purification->Crystallization Comp_Model Computational Modeling (DFT) Purification->Comp_Model Biological_Eval Biological Evaluation (Antifungal Activity) Purification->Biological_Eval XRD Single-Crystal X-ray Diffraction Crystallization->XRD Structure_Det Structure Determination (Bond Lengths, Angles) XRD->Structure_Det SAR Structure-Activity Relationship (SAR) Analysis Structure_Det->SAR Electronic_Prop Calculation of Electronic Properties Comp_Model->Electronic_Prop Electronic_Prop->SAR Biological_Eval->SAR End End: Lead Optimization SAR->End

Caption: A typical experimental workflow for drug discovery.

Conclusion

The structural analysis of this compound and its analogs provides invaluable insights for the development of novel antifungal therapies. By combining experimental techniques like X-ray crystallography and NMR spectroscopy with computational modeling, researchers can build a comprehensive understanding of the structure-activity relationships that govern the efficacy of these compounds. The detailed methodologies and data presented in this guide serve as a foundational resource for scientists and drug development professionals working to combat fungal diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of 5-Fluorocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to the antifungal agent 5-Fluorocytosine (5-FC). The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound (also known as flucytosine) is a synthetic antimycotic agent that is active against a range of pathogenic yeasts, including Candida species and Cryptococcus neoformans. Its mechanism of action involves the inhibition of DNA and RNA synthesis in fungal cells.[1] In vitro susceptibility testing is crucial for guiding therapeutic decisions, monitoring for the development of resistance, and in the research and development of new antifungal agents. The most common methods for determining the susceptibility of yeasts to 5-FC are broth microdilution and disk diffusion.

Key Experimental Protocols

Broth Microdilution Method

The broth microdilution method is considered the reference standard for antifungal susceptibility testing. It determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Based on CLSI M27 Guidelines

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M27.[2]

Materials:

  • This compound (5-FC) powder

  • Sterile distilled water or normal saline (pH 6.5)

  • RPMI 1640 broth medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer[3]

  • Sterile 96-well microtiter plates

  • Fungal isolate to be tested

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[4]

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Preparation of 5-FC Stock Solution:

    • Prepare a stock solution of 5-FC at a concentration of 10,000 µg/mL in sterile distilled water or normal saline (pH 6.5). Sterilize by filtration.

    • Alternatively, a stock solution of 1,000 µg/mL can be prepared in water.[3]

    • Store the stock solution in aliquots at -40°C or -70°C.[3]

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of the 5-FC stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 0.12 to 128 µg/mL in the microtiter plate wells.[3]

    • Dispense 100 µL of each 2x final concentration of 5-FC into the wells of a 96-well plate.[3]

    • Include a growth control well (drug-free medium) and a sterility control well (medium only).

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Prepare a suspension of fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard at a wavelength of 530 nm. This corresponds to a cell density of approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the microtiter plate wells.[3][5]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate (except the sterility control).

    • Incubate the plates at 35°C.[3]

  • Reading and Interpretation of Results:

    • Read the MICs visually after 48 hours of incubation.[3][6] Some studies have shown good agreement with 24-hour readings for Candida species.[7]

    • The MIC is the lowest concentration of 5-FC at which a prominent decrease in turbidity (approximately 50%) is observed compared to the growth control well.[3]

Protocol Based on EUCAST E.Def 7.3.2 Guidelines

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document E.Def 7.3.2.[8]

Materials:

  • Same as for the CLSI protocol, with the primary medium being RPMI 1640 with 2% glucose.

Procedure:

The procedure is broadly similar to the CLSI method with some key differences:

  • Medium: The EUCAST method specifies RPMI 1640 medium supplemented with 2% glucose.

  • Inoculum Preparation: The final inoculum concentration in the wells should be between 0.5 x 10^5 and 2.5 x 10^5 CFU/mL.[8]

  • Reading of Results: MICs are read spectrophotometrically at 450 nm after 24 hours of incubation. The endpoint is defined as the lowest concentration of the antifungal agent that causes a 50% reduction in absorbance compared to the growth control.

Disk Diffusion Method

The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution. It is less commonly standardized for 5-FC compared to other antifungals.

Materials:

  • This compound disks (e.g., 1 µg)[9]

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal isolate and QC strains

  • Sterile saline and swabs

  • Incubator (35°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland).

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically place a 5-FC disk (e.g., 1 µg) onto the surface of the inoculated agar plate.[9]

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plates at 35°C for 20-24 hours.[10]

  • Reading and Interpretation of Results:

    • Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter.

    • Interpret the results based on established zone diameter breakpoints, if available. One study correlated an MIC of ≤16 µg/mL with a zone of inhibition of ≥14 mm for a 1 µg disk.[11][12]

Data Presentation

Table 1: CLSI Interpretive Breakpoints for this compound against Candida spp. [3]

MIC (µg/mL)Interpretation
≤ 4Susceptible (S)
8 - 16Intermediate (I)
≥ 32Resistant (R)

Table 2: Quality Control Ranges for this compound MICs (µg/mL)

QC StrainCLSI MIC Range (µg/mL)
Candida parapsilosis ATCC 220190.5 - 4.0
Candida krusei ATCC 62588.0 - 64.0
Note: QC ranges should be verified in each laboratory.[4]

Visualization of Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_sol Prepare 5-FC Stock Solution serial_dil Serial Dilution of 5-FC in Microtiter Plate stock_sol->serial_dil media_prep Prepare RPMI 1640 Medium media_prep->serial_dil inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate with Standardized Fungal Suspension inoculum_prep->inoculate serial_dil->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually Read MIC (50% Growth Inhibition) incubate->read_mic

Caption: Broth Microdilution Workflow for 5-FC Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep_disk Preparation cluster_assay_disk Assay Setup cluster_analysis_disk Analysis inoculum_prep_disk Prepare Fungal Inoculum (0.5 McFarland) inoculate_plate Inoculate Agar Plate for Confluent Growth inoculum_prep_disk->inoculate_plate plate_prep Prepare Mueller-Hinton Agar Plate plate_prep->inoculate_plate apply_disk Apply 5-FC Disk to Agar Surface inoculate_plate->apply_disk incubate_disk Incubate at 35°C for 20-24 hours apply_disk->incubate_disk measure_zone Measure Zone of Inhibition Diameter (mm) incubate_disk->measure_zone

Caption: Disk Diffusion Workflow for 5-FC Susceptibility Testing.

References

Preparing 5-Fluorocytosine Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorocytosine (5-FC), a synthetic antimycotic prodrug, is a valuable compound in biomedical research, primarily for its antifungal properties and its application in gene therapy as a component of suicide gene systems. Proper preparation of 5-FC solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of this compound solutions for laboratory use, including solubility data, stability information, and step-by-step procedures for creating stock and working solutions.

Physicochemical Properties and Solubility

This compound is a crystalline solid that requires careful handling and storage. For long-term storage, it is recommended to store the compound as a solid at -20°C, where it is stable for at least two years.[1] The solubility of 5-FC can vary depending on the solvent and the pH. Below is a summary of its solubility in common laboratory solvents.

Table 1: Solubility of this compound

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO)~0.2 mg/mL to 26 mg/mL[1][2][3][4]Purge DMSO with an inert gas before use. Fresh DMSO is recommended as moisture can reduce solubility.[3]
Phosphate-Buffered Saline (PBS), pH 7.2~0.5 mg/mL[1][2]
Water7 mg/mL to 15 g/100 ml (15 mg/mL)[3][5]Sparingly soluble.[6][7]
EthanolInsoluble to slightly soluble[3][5][6]
0.1 N HCl7 µg/mL[5]
Formic acid:water (1:1 v/v)50 mg/mL[5]

Stability of this compound Solutions

Aqueous solutions of 5-FC are not recommended for long-term storage; it is advised to use them within one day.[1][2] For longer-term storage of solutions, it is best to prepare aliquots of a stock solution in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Stock solutions in DMSO can be stable for extended periods when stored properly. One source suggests that stock solutions can be stored for 1 year at -80°C or 6 months at -20°C.[8] An accelerated stability study of 5-FC in an intravenous solution (10 mg/ml) concluded that it is very stable at regular storing temperatures and can be stored at ambient temperatures for several years.[9] However, it is important to note that 5-FC can degrade to the toxic compound 5-fluorouracil (5-FU).[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of 5-FC in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of 5-FC.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the 5-FC powder. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the 5-FC is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but be cautious as excessive heat can degrade the compound.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter-sterilize the solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous this compound Working Solution

This protocol outlines the preparation of a working solution of 5-FC in an aqueous buffer, such as PBS, for immediate use in biological experiments.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer

  • Sterile conical tubes or flasks

  • Vortex mixer

  • Personal Protective Equipment (PPE)

Procedure:

  • Calculation: Determine the required volume of the 5-FC stock solution needed to achieve the desired final concentration in your working solution. For example, to prepare 10 mL of a 100 µg/mL working solution from a 10 mg/mL stock, you would need 100 µL of the stock solution.

  • Dilution: In a sterile tube or flask, add the calculated volume of the 5-FC stock solution to the appropriate volume of the sterile aqueous buffer (e.g., add 100 µL of 10 mg/mL 5-FC stock to 9.9 mL of PBS).

  • Mixing: Vortex the solution gently to ensure it is thoroughly mixed.

  • Use: Use the freshly prepared aqueous working solution immediately for your experiments. It is not recommended to store aqueous solutions of 5-FC for more than one day.[1][2]

Mechanism of Action of this compound

This compound is a prodrug that requires metabolic activation within fungal cells to exert its cytotoxic effects.[10] The mechanism involves its conversion to 5-fluorouracil (5-FU), which then interferes with DNA and RNA synthesis.[11]

Figure 1. Mechanism of action of this compound in fungal cells.

Experimental Workflow for Solution Preparation

The following diagram illustrates a general workflow for preparing this compound solutions for laboratory experiments.

Figure 2. General workflow for preparing this compound solutions.

References

Application Notes and Protocols: In Vitro Combination of 5-Fluorocytosine and Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of 5-Fluorocytosine (5-FC) and Amphotericin B (AmB) is a cornerstone in the treatment of severe systemic fungal infections, particularly those caused by Cryptococcus neoformans and various Candida species. The synergistic interaction between these two antifungal agents allows for enhanced efficacy and potentially reduced toxicity compared to monotherapy. This document provides detailed application notes and protocols for the in vitro evaluation of the synergistic effects of 5-FC and AmB.

Mechanism of Action and Synergy

Amphotericin B (AmB) is a polyene antifungal that binds to ergosterol, a primary component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores and subsequent leakage of intracellular components, ultimately resulting in fungal cell death.[1][2]

This compound (5-FC) , a fluorinated pyrimidine analog, is transported into the fungal cell by cytosine permease.[3][4] Inside the cell, it is converted to 5-fluorouracil (5-FU) by the enzyme cytosine deaminase, an enzyme not present in mammalian cells, which provides a degree of selectivity.[5] 5-FU is then further metabolized into two active compounds: 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA and disrupts protein synthesis, and 5-fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthetase, thereby blocking DNA synthesis.[3][5]

The synergistic interaction between AmB and 5-FC is primarily explained by the "permeability hypothesis".[6] It is proposed that the membrane damage caused by sub-inhibitory concentrations of AmB facilitates the entry of 5-FC into the fungal cell, leading to higher intracellular concentrations and enhanced antifungal activity.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro interaction between this compound and Amphotericin B against common fungal pathogens. The Fractional Inhibitory Concentration (FIC) index is a common measure of the interaction, where:

  • Synergy: FIC index ≤ 0.5

  • Indifference (or Additive): 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0[8]

Table 1: In Vitro Interaction of 5-FC and Amphotericin B against Candida Species

Candida SpeciesNumber of Isolates5-FC Concentration Range (µg/mL)Amphotericin B Concentration Range (µg/mL)Interaction OutcomeReference(s)
Various Candida spp.40Not specifiedNot specified88% Synergy[9]
C. albicans100.39 - 4000.1 - 12.8Synergistic effect observed in 17 of 18 total strains (including C. neoformans)[10]
C. albicans, C. glabrata, C. krusei9 of each0.004 - 5120.002 - 2Variable results depending on the isolate[11]

Table 2: In Vitro Interaction of 5-FC and Amphotericin B against Cryptococcus neoformans

Number of Isolates5-FC Concentration Range (µg/mL)Amphotericin B Concentration Range (µg/mL)Interaction OutcomeReference(s)
80.39 - 4000.1 - 12.8Synergistic effect observed in 17 of 18 total strains (including C. albicans)[10]
300.06 - 320.03 - 277% Synergy[12]
10 (5-FC resistant)Not specified0.094 - 0.5Synergy observed for some resistant strains[13]
460.05 - 1000.01 - 1.024% Synergy (fungistatic), 7% Synergy (fungicidal)[14][15]

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[16][17]

Materials:

  • This compound (analytical grade)

  • Amphotericin B (analytical grade)

  • Appropriate solvent for each drug (e.g., water for 5-FC, DMSO for AmB)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolate(s) to be tested

  • Sterile saline or PBS

  • Spectrophotometer

  • Humidified incubator (35-37°C)

  • Multichannel pipette

Protocol:

  • Preparation of Drug Stock Solutions:

    • Prepare stock solutions of 5-FC and AmB at a concentration of at least 10 times the highest concentration to be tested.

    • Sterilize the stock solutions by filtration if necessary.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[12]

  • Plate Setup:

    • Dispense 50 µL of RPMI-1640 medium into all wells of a 96-well plate.

    • In the first column, add 50 µL of the highest concentration of AmB to row A. Perform serial two-fold dilutions down the column from row A to G.

    • In the first row, add 50 µL of the highest concentration of 5-FC to column 1. Perform serial two-fold dilutions across the row from column 1 to 10.

    • This creates a gradient of AmB concentrations in the columns and 5-FC concentrations in the rows.

    • Column 11 will contain only dilutions of 5-FC (MIC of 5-FC alone).

    • Row H will contain only dilutions of AmB (MIC of AmB alone).

    • Well H12 will serve as the growth control (no drug). A sterility control well (medium only) should also be included.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C for 48-72 hours in a humidified atmosphere.

  • Reading the Results:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

  • Data Analysis (Calculation of FIC Index):

    • The Fractional Inhibitory Concentration (FIC) is calculated for each drug:

      • FIC of 5-FC = (MIC of 5-FC in combination) / (MIC of 5-FC alone)

      • FIC of AmB = (MIC of AmB in combination) / (MIC of AmB alone)

    • The FIC Index (FICI) is the sum of the individual FICs:

      • FICI = FIC of 5-FC + FIC of AmB[8][18]

    • The lowest FICI value is reported for the interaction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Analysis prep_drugs Prepare Drug Stocks (5-FC & AmB) serial_dilution_amb Serial Dilute AmB (down columns) prep_drugs->serial_dilution_amb serial_dilution_5fc Serial Dilute 5-FC (across rows) prep_drugs->serial_dilution_5fc prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate with Fungal Suspension prep_inoculum->inoculate serial_dilution_amb->inoculate serial_dilution_5fc->inoculate incubate Incubate (35°C, 48-72h) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Interaction (Synergy, Indifference, Antagonism) calc_fic->interpret

Checkerboard Assay Workflow

Signaling_Pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ergosterol Ergosterol permease Cytosine Permease ergosterol->permease enhances uptake fc_in 5-FC permease->fc_in fu 5-FU fc_in->fu Cytosine deaminase futp FUTP fu->futp fdump FdUMP fu->fdump rna RNA Synthesis (disrupted) futp->rna incorporation dna DNA Synthesis (inhibited) fdump->dna inhibition of thymidylate synthase amb Amphotericin B amb->ergosterol binds & disrupts fc_out This compound (extracellular) fc_out->permease uptake

Mechanism of 5-FC and AmB Synergy

References

Application Notes and Protocols: 5-Fluorocytosine as a Selection Agent in Yeast Genetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-Fluorocytosine (5-FC) as a powerful selection agent in yeast genetics. 5-FC is a versatile tool for both negative (counter) and positive selection, enabling a wide range of genetic manipulations and screens.

Principle and Mechanism of Action

This compound is a prodrug that is selectively toxic to yeast cells expressing a functional cytosine deaminase, encoded by the FCY1 gene.[1][2][3] The enzyme converts 5-FC into the toxic antimetabolite 5-fluorouracil (5-FU).[1][3][4] Subsequently, 5-FU is metabolized by the pyrimidine salvage pathway, leading to the formation of 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[1][4] FUTP is incorporated into RNA, disrupting protein synthesis, while FdUMP inhibits thymidylate synthetase, thereby blocking DNA synthesis.[1][4][5] This dual mode of action leads to cell death in susceptible yeast strains.

Mammalian cells lack cytosine deaminase activity, rendering 5-FC non-toxic to them and making it a highly specific selection agent in yeast.[1][5] Resistance to 5-FC in yeast typically arises from mutations in the genes involved in its uptake and metabolism, primarily FCY2 (cytosine permease), FCY1 (cytosine deaminase), or FUR1 (uracil phosphoribosyltransferase).[1][2][6]

Applications in Yeast Genetics

The unique properties of 5-FC allow for its use in two key selection strategies:

  • Negative (Counter) Selection: This is the most common application of 5-FC. It is used to select for yeast cells that have lost a gene or a plasmid carrying a functional FCY1 gene. Cells that retain the FCY1 gene will be killed in the presence of 5-FC, while those that have lost it will survive. This is invaluable for techniques such as plasmid shuffling, gene knockouts, and identifying mutations that inactivate the FCY1 gene.

  • Positive Selection: While less common, 5-FC can be used for positive selection in specific genetic backgrounds. For instance, in a strain auxotrophic for uracil (ura3 mutant) and lacking cytosine deaminase (fcy1 mutant), the FCY1 gene can be used as a positive selectable marker on a medium containing cytosine as the sole pyrimidine source.[7] In this context, only cells that can convert cytosine to uracil via the action of Fcy1p will be able to grow.

Quantitative Data Summary

The effective concentration of 5-FC for selection can vary depending on the yeast species, strain background, and media composition. The following tables summarize typical concentration ranges and key genetic determinants.

Table 1: Recommended this compound Concentrations for Selection in Saccharomyces cerevisiae

ApplicationStrain BackgroundMedia Type5-FC ConcentrationReference
Negative SelectionWild-type FCY1Synthetic Complete (SC)10 - 100 µg/mL[8]
Negative SelectionWild-type FCY1Rich Media (YPD)100 - 500 µg/mL[7]
Positive Selectionfcy1Δ ura3ΔSynthetic Minimal + Cytosine10 - 50 µg/mL[7]

Table 2: Key Genes Involved in this compound Metabolism and Resistance

GeneEncoded ProteinFunction in 5-FC MetabolismPhenotype of Null MutantReference
FCY2Cytosine PermeaseTransports 5-FC into the cell.Resistance to 5-FC.[1][2]
FCY1Cytosine DeaminaseConverts 5-FC to 5-FU.[1][3][9]High resistance to 5-FC.[3][3]
FUR1Uracil Phosphoribosyltransferase (UPRT)Converts 5-FU to 5-fluorouridine monophosphate (FUMP).[1][2]Resistance to both 5-FC and 5-FU.[6][6]

Experimental Protocols

Protocol 1: Negative (Counter) Selection Using this compound

This protocol describes the selection of yeast cells that have lost a plasmid carrying the FCY1 gene.

Materials:

  • Yeast strain containing a plasmid with the FCY1 marker.

  • YPD or appropriate synthetic complete (SC) medium.

  • This compound (stock solution of 10 mg/mL in water, filter-sterilized).

  • Plates containing the appropriate medium with 5-FC.

Procedure:

  • Culture Preparation: Inoculate a single colony of the yeast strain into 5 mL of liquid YPD or SC medium (without selection for the FCY1 plasmid). Grow overnight at 30°C with shaking. This allows for the spontaneous loss of the plasmid.

  • Cell Plating: Prepare serial dilutions of the overnight culture in sterile water (e.g., 10⁻³, 10⁻⁴, 10⁻⁵).

  • Selection: Plate 100 µL of each dilution onto plates containing the appropriate medium supplemented with 5-FC. For SC media, a final concentration of 50-100 µg/mL of 5-FC is typically used. For rich media like YPD, a higher concentration (e.g., 200-500 µg/mL) may be necessary.

  • Incubation: Incubate the plates at 30°C for 2-4 days, or until colonies appear.

  • Verification: Pick individual colonies from the 5-FC plates and streak them onto both a 5-FC containing plate and a plate selecting for the original plasmid to confirm the loss of the plasmid and resistance to 5-FC.

Protocol 2: Positive Selection Using this compound

This protocol is for selecting for the presence of the FCY1 gene in an fcy1Δ ura3Δ background.

Materials:

  • Yeast strain with fcy1Δ and ura3Δ mutations.

  • Transformation mixture containing a plasmid with the FCY1 gene.

  • Synthetic minimal medium lacking uracil but containing cytosine (e.g., 100 mg/L) as the sole pyrimidine source.

Procedure:

  • Yeast Transformation: Transform the fcy1Δ ura3Δ yeast strain with the plasmid carrying the FCY1 gene using a standard transformation protocol (e.g., lithium acetate method).

  • Selection: Plate the transformation mixture onto synthetic minimal plates containing cytosine as the sole pyrimidine source.

  • Incubation: Incubate the plates at 30°C for 3-5 days.

  • Analysis: Only transformants that have successfully taken up the FCY1-containing plasmid will be able to convert the supplied cytosine into uracil and grow.

Visualizations

Caption: Metabolic pathway of this compound in yeast.

Counter_Selection_Workflow cluster_outcomes Possible Outcomes Start Start with yeast carrying a plasmid with FCY1 gene Grow Grow in non-selective liquid medium Start->Grow Plate Plate serial dilutions on medium with 5-FC Grow->Plate Incubate Incubate at 30°C Plate->Incubate Growth Growth of colonies Incubate->Growth No_Growth No Growth Incubate->No_Growth Conclusion Colonies are cells that have lost the FCY1 plasmid Growth->Conclusion

Caption: Workflow for negative selection with 5-FC.

Positive_Selection_Logic cluster_outcomes Selection Logic Start Start with fcy1Δ ura3Δ yeast strain Transform Transform with a plasmid carrying the FCY1 gene Start->Transform Plate Plate on minimal medium with cytosine as the sole pyrimidine source Transform->Plate Incubate Incubate at 30°C Plate->Incubate With_Plasmid Cells with FCY1 plasmid Incubate->With_Plasmid Without_Plasmid Cells without FCY1 plasmid Incubate->Without_Plasmid Growth Growth With_Plasmid->Growth Converts cytosine to uracil No_Growth No Growth Without_Plasmid->No_Growth Cannot synthesize uracil

Caption: Logic of positive selection using 5-FC.

References

Determining the Minimal Inhibitory Concentration of 5-Fluorocytosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimal Inhibitory Concentration (MIC) of the antifungal agent 5-Fluorocytosine (5-FC). The methodologies outlined adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring accuracy and reproducibility of results. Two primary methods are detailed: broth microdilution and agar dilution.

Introduction

This compound (also known as flucytosine) is a synthetic antimycotic agent that is active against a range of pathogenic yeasts. It functions as a pro-drug and is converted into its active form, 5-fluorouracil (5-FU), within the fungal cell. 5-FU then disrupts both DNA and RNA synthesis, leading to the inhibition of fungal growth.[1][2] The determination of the MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a critical in vitro parameter for assessing the susceptibility of a fungal isolate to 5-FC and for guiding therapeutic strategies.

Mechanism of Action of this compound

This compound is transported into the fungal cell by a cytosine permease. Inside the cell, the fungal-specific enzyme cytosine deaminase converts 5-FC to 5-fluorouracil (5-FU).[1][2] 5-FU is then further metabolized to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA, disrupting protein synthesis. Alternatively, 5-FU can be converted to 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase, which ultimately blocks DNA synthesis.[2]

This compound Mechanism of Action Mechanism of Action of this compound cluster_cell 5-FC_ext This compound (extracellular) 5-FC_int This compound (intracellular) 5-FC_ext->5-FC_int Cytosine Permease Fungal_Cell Fungal Cell 5-FU 5-Fluorouracil (5-FU) 5-FC_int->5-FU Cytosine Deaminase FUTP 5-Fluorouridine Triphosphate (FUTP) 5-FU->FUTP Multi-step conversion FdUMP 5-Fluorodeoxyuridine Monophosphate (FdUMP) 5-FU->FdUMP Multi-step conversion RNA_disruption RNA Disruption & Inhibition of Protein Synthesis FUTP->RNA_disruption DNA_disruption Inhibition of Thymidylate Synthase & DNA Synthesis FdUMP->DNA_disruption

Fig 1. Mechanism of action of this compound.

Experimental Protocols

The following sections provide detailed protocols for the broth microdilution and agar dilution methods for determining the MIC of 5-FC.

I. Broth Microdilution Method (CLSI M27)

The broth microdilution method is a widely used and standardized technique for determining the MIC of antifungal agents.

  • This compound (analytical grade powder)

  • Sterile, distilled water

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Sabouraud Dextrose Agar (SDA) plates

  • Quality control strains: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258

  • Test yeast isolates

Broth Microdilution Workflow Broth Microdilution MIC Determination Workflow prep_media Prepare RPMI-1640 + MOPS Medium serial_dilute Perform Serial Dilutions of 5-FC in Microtiter Plate prep_media->serial_dilute prep_drug Prepare 5-FC Stock Solution prep_drug->serial_dilute inoculate_plate Inoculate Microtiter Plate serial_dilute->inoculate_plate prep_inoculum Prepare Yeast Inoculum (0.5 McFarland) adjust_inoculum Adjust Inoculum to Final Concentration prep_inoculum->adjust_inoculum adjust_inoculum->inoculate_plate incubate Incubate at 35°C for 24 hours inoculate_plate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic

Fig 2. Workflow for MIC determination by broth microdilution.
  • Preparation of RPMI-1640 Medium:

    • Prepare RPMI-1640 medium with L-glutamine and without sodium bicarbonate according to the manufacturer's instructions.

    • Buffer the medium with 0.165 M MOPS to a pH of 7.0 ± 0.1.

    • Sterilize the medium by filtration through a 0.22 µm filter.

  • Preparation of this compound Stock Solution:

    • This compound is soluble in water.

    • Prepare a stock solution of 1280 µg/mL in sterile distilled water. For example, weigh 12.8 mg of 5-FC powder and dissolve in 10 mL of sterile distilled water.

    • Ensure the powder is completely dissolved. The stock solution can be stored at -20°C or lower.

  • Preparation of Drug Dilution Plates:

    • Perform serial twofold dilutions of the 5-FC stock solution in RPMI-1640 medium directly in a 96-well microtiter plate.

    • The final concentration range in the wells should typically span from 0.03 µg/mL to 16 µg/mL or higher, depending on the expected susceptibility of the isolates. A common range is 0.125 to 64 µg/mL.

  • Inoculum Preparation:

    • Subculture the yeast isolates on SDA plates and incubate at 35°C for 24 hours to obtain fresh, viable colonies.

    • Suspend several colonies (at least 1 mm in diameter) in 5 mL of sterile 0.85% saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm wavelength (transmittance of 75-77%). This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final yeast inoculum to each well of the microtiter plate containing 100 µL of the diluted 5-FC, resulting in a final volume of 200 µL per well.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Incubate the plates at 35°C for 24 hours.

  • MIC Endpoint Determination:

    • The MIC is the lowest concentration of 5-FC that causes a significant inhibition of growth (approximately 50% reduction in turbidity) compared to the growth control well.

    • The endpoint can be read visually or with a microplate reader at a wavelength of 490-530 nm.

II. Agar Dilution Method (Modified from CLSI M27)

The agar dilution method is an alternative to broth microdilution and can be particularly useful for certain fungal species.

  • Same as for the broth microdilution method, with the addition of high-quality agar (e.g., Bacto agar).

  • Preparation of RPMI-1640 Agar:

    • Prepare a 2X concentration of RPMI-1640 medium with MOPS buffer as described for the broth method.

    • Prepare a 2X concentration of agar (e.g., 3% w/v) in distilled water and sterilize by autoclaving.

    • Cool both the 2X RPMI medium and the 2X agar to 45-50°C in a water bath.

    • Mix equal volumes of the 2X RPMI and 2X agar to obtain a final 1X RPMI-1640 agar medium.

  • Preparation of this compound Agar Plates:

    • Prepare twofold serial dilutions of the 5-FC stock solution at 10 times the final desired concentrations in sterile water.

    • For each concentration, add 2 mL of the 10X 5-FC dilution to 18 mL of the molten RPMI-1640 agar.

    • Mix gently and pour into sterile Petri dishes.

    • Allow the plates to solidify at room temperature.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • Prepare the yeast inoculum as described for the broth microdilution method (0.5 McFarland standard).

    • This suspension can be used directly for inoculation.

  • Inoculation and Incubation:

    • Spot-inoculate a small volume (1-10 µL) of the standardized yeast suspension onto the surface of the agar plates, starting from the lowest to the highest 5-FC concentration.

    • Allow the inocula to dry completely before inverting the plates.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Endpoint Determination:

    • The MIC is the lowest concentration of 5-FC that completely inhibits visible growth or allows for the growth of only a faint haze or a few tiny colonies.

Data Presentation

Table 1: this compound Dilution Series for Broth Microdilution
Well5-FC Concentration (µg/mL)
164
232
316
48
54
62
71
80.5
90.25
100.125
11Growth Control (No Drug)
12Sterility Control (No Inoculum)
Table 2: Inoculum Preparation Summary
StepDescription
Initial Suspension Suspend colonies in 0.85% saline to achieve a 0.5 McFarland turbidity (1-5 x 10^6 CFU/mL).
Final Dilution Dilute the initial suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum of 1-5 x 10^3 CFU/mL.
Table 3: Quality Control (QC) Ranges for this compound (CLSI M60)
QC StrainATCC Number24-hour MIC Range (µg/mL)
Candida parapsilosis220190.5 - 4
Candida krusei62588 - 32

Note: The provided QC ranges are based on available CLSI documentation. It is crucial to refer to the most current version of the CLSI M60 supplement for the latest recommended ranges.

Data Interpretation

The interpretation of MIC values for this compound should be performed according to the clinical breakpoints provided in the most recent CLSI M60 supplement. These breakpoints categorize isolates as susceptible (S), susceptible-dose dependent (SDD), or resistant (R). It is important to note that for some species, clinical breakpoints for 5-FC may not be established, and in such cases, epidemiological cutoff values (ECVs) may be used to identify non-wild-type isolates. However, ECVs are not predictive of clinical outcomes.[3]

References

Measuring 5-Fluorocytosine in Biological Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of 5-Fluorocytosine (5-FC), a crucial antifungal agent, in various biological fluids. Accurate measurement of 5-FC concentrations is vital for therapeutic drug monitoring to ensure efficacy while avoiding dose-related toxicities such as bone marrow suppression and hepatotoxicity.[1][2][3][4] This guide covers three principal methodologies: microbiological assays, high-performance liquid chromatography (HPLC), and enzymatic assays.

Introduction to this compound Bioassays

This compound (also known as flucytosine) is a synthetic antimycotic prodrug that is converted to the active compound 5-fluorouracil (5-FU) within fungal cells.[5] 5-FU then disrupts DNA and protein synthesis, leading to fungal cell death.[5][6] Monitoring its concentration in biological fluids like serum, plasma, and cerebrospinal fluid is essential for optimizing treatment regimens, especially in patients with renal impairment who may have altered drug clearance.[4][7] The therapeutic range for peak serum concentrations is generally considered to be between 30 to 80 µg/mL, with levels below 25 µg/mL potentially leading to ineffectiveness and the development of resistance, while concentrations exceeding 100 µg/mL are associated with an increased risk of toxicity.[1]

Methodologies for this compound Quantification

Several analytical methods have been developed for the determination of 5-FC levels. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available laboratory equipment.

  • Microbiological Assays: These are traditional methods that rely on the inhibition of fungal growth by 5-FC. They are cost-effective but can be time-consuming and may lack specificity.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods are highly specific, accurate, and rapid.[3][8] They can distinguish 5-FC from its metabolites and other co-administered drugs like amphotericin B.[1][8]

  • Enzymatic Assays: These methods offer a rapid and accurate alternative to both microbiological and HPLC assays and can be automated for high-throughput analysis.[9][10][11]

Microbiological Assay

Microbiological assays are based on the principle that the extent of growth inhibition of a susceptible microorganism is proportional to the concentration of 5-FC in the sample.

Agar Well Diffusion Method

This method involves measuring the diameter of the zone of inhibition created by the diffusion of 5-FC from a well in an agar plate seeded with a susceptible yeast strain, typically Saccharomyces cerevisiae or Candida albicans.[1]

Experimental Protocol:

  • Media Preparation: Prepare Yeast Nitrogen Base (YNB) agar and sterilize.

  • Inoculum Preparation: Prepare a standardized suspension of a 5-FC-susceptible strain of Saccharomyces cerevisiae (e.g., ATCC 9763).

  • Plate Preparation: Seed the molten YNB agar with the yeast suspension and pour into sterile petri dishes. Allow the agar to solidify.

  • Well Creation: Cut uniform wells into the agar.

  • Sample and Standard Application: Add a defined volume of patient serum, urine, or cerebrospinal fluid, along with a series of 5-FC standards, to the wells.

  • Incubation: Incubate the plates for 24 hours.[1]

  • Measurement: Measure the diameter of the zones of inhibition.

  • Quantification: Construct a standard curve by plotting the zone diameter against the logarithm of the 5-FC concentration of the standards. Use this curve to determine the 5-FC concentration in the unknown samples.

Workflow for Agar Well Diffusion Bioassay

A Prepare Seeded Agar Plates B Create Wells in Agar A->B C Add Samples & Standards B->C D Incubate Plates (24h) C->D E Measure Inhibition Zones D->E F Calculate Concentration E->F

A simplified workflow for the agar well diffusion bioassay.

pH-Based Liquid Culture Method

This rapid microbiological assay is based on the inhibition of the pH drop produced by Candida albicans in a liquid culture medium.[12][13]

Experimental Protocol:

  • Media Preparation: Prepare a synthetic liquid culture medium containing glucose.

  • Inoculum: Prepare a standardized suspension of Candida albicans.

  • Assay Setup: In a microtiter plate or tubes, add the culture medium, the Candida albicans inoculum, and varying dilutions of the patient sample or 5-FC standards.

  • Incubation: Incubate for approximately 4 hours.[12][13]

  • Measurement: Measure the pH of the culture medium. The presence of 5-FC will inhibit fungal metabolism and thus prevent the drop in pH that occurs in the control wells.

  • Quantification: The concentration of 5-FC is determined by comparing the pH change in the sample wells to that of the standard curve.

Workflow for pH-Based Liquid Culture Bioassay

A Prepare Liquid Culture with Indicator B Add Yeast Inoculum A->B C Add Samples & Standards B->C D Incubate (4h) C->D E Measure pH Change D->E F Determine Concentration E->F

A simplified workflow for the pH-based liquid culture bioassay.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and rapid method for 5-FC quantification.[3][8] It offers significant advantages, including the ability to resolve 5-FC from its metabolite 5-fluorouracil and a lack of interference from co-administered antifungal agents like amphotericin B.[1][8]

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To a small volume of serum or plasma (e.g., 50 µL), add a precipitating agent such as 5% trichloroacetic acid.[14]

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.[14]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column or a cation exchange column can be used.[8][15]

    • Mobile Phase: An isocratic mobile phase, for example, an ammonium-phosphate buffer or formic acid-water, is typically employed.[8][15]

    • Flow Rate: A typical flow rate is around 0.6 to 1.0 mL/min.[15]

    • Detection: UV detection at a wavelength of 254 nm, 266 nm, or 280 nm is commonly used.[1][8][14]

  • Injection and Analysis:

    • Inject a small volume of the prepared supernatant (e.g., 10-20 µL) into the HPLC system.[1][14]

    • The run time is typically short, allowing for determination of 5-FC levels within 30 minutes.[8]

  • Quantification:

    • Prepare a calibration curve using known concentrations of 5-FC in drug-free serum or plasma.[1][8]

    • Quantify the 5-FC in the patient sample by comparing the peak area to the calibration curve.

Workflow for HPLC-UV Assay

A Collect Serum/Plasma B Protein Precipitation (e.g., TCA) A->B C Centrifuge B->C D Collect Supernatant C->D E Inject into HPLC D->E F UV Detection E->F G Quantify using Standard Curve F->G

A simplified workflow for the HPLC-UV based bioassay.

Enzymatic Assay

Enzymatic assays for 5-FC are rapid, accurate, and can be automated.[9][10] A common method utilizes the enzyme creatinine iminohydrolase.[9][10]

Experimental Protocol:

  • Principle: The assay is based on the enzymatic conversion of 5-FC, which leads to the production of a measurable substance, such as ammonia.

  • Reagents:

    • Creatine iminohydrolase (EC 3.5.4.21).[9]

    • Reagents for ammonia detection.

  • Assay Procedure:

    • The assay is typically performed on an automated analyzer (e.g., Cobas-Bio).[9]

    • Serum samples are mixed with the enzyme and other reagents.

  • Measurement: The rate of ammonia production is measured, which is proportional to the 5-FC concentration. A rate analysis can provide results within 10 minutes.[11][16]

  • Quantification: The 5-FC concentration is determined by comparing the reaction rate to that of known standards.

Logical Relationship in the Enzymatic Assay

cluster_0 Enzymatic Reaction cluster_1 Quantification 5-FC 5-FC Product Measurable Product (e.g., Ammonia) 5-FC->Product Enzyme Enzyme Creatine Iminohydrolase Rate Rate of Product Formation Concentration 5-FC Concentration Rate->Concentration Proportional to

The principle of the enzymatic assay for this compound.

Data Presentation: Comparison of Methods

ParameterMicrobiological AssayHPLC AssayEnzymatic Assay
Principle Fungal growth inhibitionChromatographic separation and UV detectionEnzyme-catalyzed reaction
Typical Assay Time 4-24 hours[1][12]< 30 minutes[8]< 10 minutes[16]
Linear Range Dependent on standard curve6.25 - 200 µg/mL[1][8]6.25 - 150 mg/L[9][10]
Precision (CV%) VariableIntra-assay: < 2.2%[14]Within-run: < 3%, Between-run: < 6%[9][10]
Specificity Lower, potential for interferenceHigh, can separate from metabolitesGood, but potential for interference from ammonia, bilirubin, and lipemia[9][10]
Interference from Amphotericin B Yes, complicates the assay[17]No[8]No[9][10]
Throughput Low to mediumHigh (with automation)High (with automation)

Summary and Recommendations

The choice of bioassay for measuring this compound concentrations depends on the specific needs of the laboratory.

  • Microbiological assays are suitable for laboratories with limited resources, but their long turnaround time and potential for interference are significant drawbacks.

  • HPLC methods are considered the gold standard due to their high accuracy, specificity, and rapid analysis time.[1][8] They are particularly advantageous when co-administration of other drugs, such as amphotericin B, is a concern.

  • Enzymatic assays offer a rapid and automatable solution, making them ideal for clinical laboratories with a high volume of samples. However, potential interferences need to be considered.[9][10][16]

For routine therapeutic drug monitoring and in research settings requiring high precision and specificity, HPLC is the recommended method . For rapid, high-throughput screening in a clinical setting, enzymatic assays are an excellent alternative . Microbiological assays, while foundational, have largely been superseded by these more advanced techniques.

References

Application Notes and Protocols for the Use of 5-Fluorocytosine in Fungal Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytosine (5-FC), a synthetic antimycotic agent, has been a valuable tool in the study and treatment of fungal infections for decades. Its unique mechanism of action, which targets fungal nucleic acid synthesis, makes it a powerful compound for investigating the molecular underpinnings of drug resistance.[1] This document provides detailed application notes and experimental protocols for utilizing 5-FC in fungal drug resistance research.

Mechanism of Action and Resistance

5-FC is a prodrug that requires intracellular conversion to its active forms.[1] Susceptible fungal cells actively transport 5-FC via cytosine permease, encoded by the FCY2 gene.[1] Inside the cell, cytosine deaminase, the product of the FCY1 gene, converts 5-FC to 5-fluorouracil (5-FU).[1] 5-FU is then further metabolized by uracil phosphoribosyltransferase (UPRTase), encoded by the FUR1 gene, into 5-fluorouridine monophosphate (5-FUMP). 5-FUMP is subsequently converted to 5-fluorouridine triphosphate (5-FUTP) and 5-fluorodeoxyuridine monophosphate (5-FdUMP). These molecules exert their antifungal effect by inhibiting RNA and DNA synthesis, respectively.

Resistance to 5-FC primarily arises from mutations in the genes of this metabolic pathway (FCY1, FCY2, and FUR1), which prevent the conversion of 5-FC into its toxic metabolites.

Data Presentation: In Vitro Susceptibility of Fungal Pathogens to this compound

The following tables summarize the in vitro activity of 5-FC against common fungal pathogens, expressed as Minimum Inhibitory Concentration (MIC) values. These values are essential for classifying isolates as susceptible, intermediate, or resistant, and for monitoring the emergence of resistance.

Table 1: this compound MIC Distribution for Candida Species

Candida SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible (≤4 µg/mL)
C. albicans5,2080.12 - >1280.25197%
C. glabrata1,2670.12 - >1280.120.1299%
C. parapsilosis8840.12 - 160.250.2599%
C. tropicalis6640.12 - >1280.25192%
C. krusei2520.12 - >12816325%
C. dubliniensis1000.12 - 10.120.12100%
C. guilliermondii920.12 - 10.250.5100%
C. kefyr480.12 - 10.51100%

Data compiled from a study of 8,803 clinical isolates of Candida spp.

Table 2: this compound MIC Distribution for Cryptococcus neoformans

Study PopulationNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible (≤4 µg/mL)
Pre-treatment isolates49Not specifiedNot specifiedNot specified100% (≤10 µg/mL)
Post-treatment isolates16Not specified>320>320Not applicable
International study>3000Not specified48≥95% (<16 µg/mL)
Ugandan cohort55Not specified4863%

Data compiled from multiple studies on clinical isolates of Cryptococcus neoformans.[2][3]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Resistance Pathway

5-FC_Mechanism_and_Resistance This compound Mechanism of Action and Resistance Pathway cluster_extracellular Extracellular cluster_intracellular Fungal Cell cluster_resistance Resistance Mechanisms 5-FC_ext This compound (5-FC) 5-FC_int 5-FC 5-FC_ext->5-FC_int FCY2 5-FU 5-Fluorouracil (5-FU) 5-FC_int->5-FU FCY1 5-FUMP 5-Fluorouridine monophosphate (5-FUMP) 5-FU->5-FUMP FUR1 5-FUTP 5-Fluorouridine triphosphate (5-FUTP) 5-FUMP->5-FUTP 5-FdUMP 5-Fluorodeoxyuridine monophosphate (5-FdUMP) 5-FUMP->5-FdUMP RNA_syn RNA Synthesis Inhibition 5-FUTP->RNA_syn DNA_syn DNA Synthesis Inhibition 5-FdUMP->DNA_syn FCY2 FCY2 (Cytosine Permease) mut_FCY2 FCY2 Mutation (Impaired uptake) FCY2->mut_FCY2 FCY1 FCY1 (Cytosine Deaminase) mut_FCY1 FCY1 Mutation (No 5-FU conversion) FCY1->mut_FCY1 FUR1 FUR1 (UPRTase) mut_FUR1 FUR1 Mutation (No 5-FUMP conversion) FUR1->mut_FUR1 Experimental_Workflow Experimental Workflow for Fungal Drug Resistance Studies start Fungal Isolate ast Antifungal Susceptibility Testing (AST) (CLSI/EUCAST) start->ast classify Classify Isolate (Susceptible/Resistant) ast->classify molecular Molecular Analysis classify->molecular Resistant end Correlate Genotype with Phenotype classify->end Susceptible dna_ext Genomic DNA Extraction molecular->dna_ext rna_ext RNA Extraction molecular->rna_ext pcr_seq PCR Amplification & Sequencing (FCY1, FCY2, FUR1) dna_ext->pcr_seq mut_analysis Mutation Analysis pcr_seq->mut_analysis mut_analysis->end qrt_pcr qRT-PCR Gene Expression Analysis (FCY1, FCY2, FUR1) rna_ext->qrt_pcr exp_analysis Expression Level Analysis qrt_pcr->exp_analysis exp_analysis->end

References

Application of 5-Fluorocytosine in Cryptococcal Meningitis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 5-Fluorocytosine (5-FC) in the research of cryptococcal meningitis, a life-threatening fungal infection of the central nervous system caused by Cryptococcus neoformans and Cryptococcus gattii. These notes include detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to support laboratory investigations and drug development efforts.

Mechanism of Action of this compound

This compound is a synthetic fluorinated pyrimidine analog that acts as a prodrug.[1] It requires active transport into the fungal cell and subsequent enzymatic conversion to its active metabolites to exert its antifungal effect. Mammalian cells lack the final converting enzyme, providing a degree of selective toxicity.[2][3]

The key steps in its mechanism of action are:

  • Uptake: 5-FC is transported into the fungal cell by a cytosine permease.[2][4]

  • Conversion to 5-Fluorouracil (5-FU): Inside the fungal cell, the enzyme cytosine deaminase converts 5-FC to 5-FU.[2][5]

  • Inhibition of RNA Synthesis: 5-FU is then converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA. This disrupts protein synthesis by interfering with the processing of transfer RNA and the synthesis of functional proteins.[5][6]

  • Inhibition of DNA Synthesis: 5-FU is also converted to 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase.[5][6] This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Inhibition of thymidylate synthase leads to a depletion of thymidine triphosphate, which in turn inhibits DNA synthesis and repair.[5]

5-FC_Mechanism_of_Action Mechanism of Action of this compound cluster_cell Fungal Cell 5-FC_in This compound (5-FC) Permease Cytosine Permease 5-FC_in->Permease Uptake 5-FC_cell 5-FC Permease->5-FC_cell CD Cytosine Deaminase 5-FC_cell->CD 5-FU 5-Fluorouracil (5-FU) CD->5-FU Deamination UPRT UMP Pyrophosphorylase 5-FU->UPRT FUMP 5-Fluorouridine Monophosphate (FUMP) UPRT->FUMP Kinases Kinases FUMP->Kinases FdUMP 5-Fluorodeoxyuridine Monophosphate (FdUMP) FUMP->FdUMP FUTP 5-Fluorouridine Triphosphate (FUTP) Kinases->FUTP RNA_Inhibition Inhibition of RNA Synthesis FUTP->RNA_Inhibition TS Thymidylate Synthase FdUMP->TS Inhibits DNA_Inhibition Inhibition of DNA Synthesis TS->DNA_Inhibition

Caption: Intracellular pathway of this compound action in fungal cells.

Mechanisms of Resistance

Resistance to 5-FC can develop rapidly, particularly when used as monotherapy.[7] The primary mechanisms of resistance in Cryptococcus neoformans involve mutations in the genes encoding the enzymes responsible for its uptake and metabolism.[8][9]

The main resistance pathways are:

  • Defective Cytosine Permease: Mutations in the FCY2 gene, which encodes cytosine permease, can impair the uptake of 5-FC into the fungal cell.[8][9]

  • Deficient Cytosine Deaminase Activity: Mutations in the FCY1 gene can lead to a non-functional cytosine deaminase, preventing the conversion of 5-FC to the active 5-FU.[4][6]

  • Reduced UMP Pyrophosphorylase Activity: Mutations in the FUR1 gene, which encodes uridine monophosphate pyrophosphorylase, can block the conversion of 5-FU to FUMP, thus preventing the synthesis of the downstream inhibitory metabolites.[6][8]

5-FC_Resistance_Mechanisms Mechanisms of this compound Resistance cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms 5-FC_in This compound (5-FC) Permease Cytosine Permease (FCY2) 5-FC_in->Permease 5-FC_cell 5-FC Permease->5-FC_cell CD Cytosine Deaminase (FCY1) 5-FC_cell->CD 5-FU 5-Fluorouracil (5-FU) CD->5-FU UPRT UMP Pyrophosphorylase (FUR1) 5-FU->UPRT FUMP 5-Fluorouridine Monophosphate (FUMP) UPRT->FUMP Antifungal_Effect Antifungal Effect FUMP->Antifungal_Effect R_Permease Mutation in FCY2 (Impaired Uptake) R_Permease->Permease Blocks R_CD Mutation in FCY1 (No 5-FU Conversion) R_CD->CD Inactivates R_UPRT Mutation in FUR1 (No FUMP Conversion) R_UPRT->UPRT Inactivates

Caption: Key molecular targets for the development of 5-FC resistance.

Quantitative Data from Preclinical and Clinical Studies

The synergistic effect of 5-FC with other antifungals, particularly Amphotericin B, is a cornerstone of its clinical application in cryptococcal meningitis.[10] Combination therapy leads to more rapid sterilization of the cerebrospinal fluid (CSF) and is associated with improved clinical outcomes.[2]

Table 1: In Vitro Susceptibility of Cryptococcus neoformans to this compound

ParameterValue (µg/mL)Reference(s)
MIC504[2]
MIC908[11]
Susceptible≤4[6][12]
Intermediate8-16[6][12]
Resistant≥32[6][12]

Table 2: Efficacy of this compound Combination Therapy in Clinical Trials

Treatment RegimenDurationOutcome MeasureResultReference(s)
Amphotericin B (0.7 mg/kg/day) + 5-FC (100 mg/kg/day)2 weeksCSF Sterility at 2 weeks60%[7]
Amphotericin B (0.7 mg/kg/day) alone2 weeksCSF Sterility at 2 weeks51%[7]
Fluconazole (1200 mg/day) + 5-FC (100 mg/kg/day)2 weeksEarly Fungicidal Activity (EFA) (log CFU/mL/day)-0.28[7]
Fluconazole (1200 mg/day) alone2 weeksEarly Fungicidal Activity (EFA) (log CFU/mL/day)-0.11[7]
Amphotericin B (1 mg/kg/day) + Fluconazole (1200 mg/day) + 5-FC (100 mg/kg/day)2 weeksEarly Fungicidal Activity (EFA) (log CFU/mL/day)-0.50[13]
Amphotericin B (1 mg/kg/day) + Fluconazole (1200 mg/day)2 weeksEarly Fungicidal Activity (EFA) (log CFU/mL/day)-0.38[13]

Table 3: Pharmacokinetic Parameters of this compound

ParameterValueReference(s)
Oral Bioavailability75-90%[1]
Protein Binding2.9-4%[1]
Elimination Half-life (normal renal function)2.4-4.8 hours[1]
CSF:Plasma Ratio~0.74[14]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27-A)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast susceptibility testing.[12]

Materials:

  • Cryptococcus neoformans isolate(s)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound (analytical grade)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Sterile water, saline, and DMSO (for drug stock preparation)

  • Incubator (35°C)

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of 5-FC in sterile water.

    • Perform serial twofold dilutions of 5-FC in RPMI-1640 medium to achieve final concentrations ranging from 0.125 to 64 µg/mL in the microtiter plate wells.

  • Inoculum Preparation:

    • Subculture the C. neoformans isolate on Sabouraud dextrose agar and incubate at 35°C for 48-72 hours.

    • Prepare a yeast suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 106 CFU/mL.

    • Dilute the suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 103 CFU/mL.

  • Plate Inoculation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted 5-FC.

    • Include a drug-free growth control well and a sterile control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 72 hours.

  • Reading the MIC:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of 5-FC that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well. The endpoint can be determined visually or by reading the optical density at 530 nm.

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Drug_Prep Prepare 5-FC Serial Dilutions Start->Drug_Prep Inoculum_Prep Prepare C. neoformans Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate 96-well Plate Drug_Prep->Inoculation Dilution Dilute Inoculum in RPMI Inoculum_Prep->Dilution Dilution->Inoculation Incubation Incubate at 35°C for 72h Inoculation->Incubation Reading Read MIC (Visual or Spectrophotometric) Incubation->Reading End End Reading->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Checkerboard Synergy Assay

This protocol is used to assess the in vitro interaction between 5-FC and another antifungal agent (e.g., Amphotericin B).[3]

Procedure:

  • Follow the broth microdilution protocol as described above.

  • In a 96-well plate, create a two-dimensional array of drug concentrations. Serially dilute 5-FC along the rows and the second antifungal agent along the columns.

  • Inoculate the plate with the standardized C. neoformans suspension.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Checkerboard_Assay_Logic Checkerboard Synergy Assay Logic Start Start Setup Prepare 2D Drug Dilution Matrix (5-FC vs. Drug B) Start->Setup Inoculate Inoculate with C. neoformans Setup->Inoculate Incubate Incubate Inoculate->Incubate Determine_MICs Determine MICs of each drug alone and in combination Incubate->Determine_MICs Calculate_FICI Calculate FICI Determine_MICs->Calculate_FICI Interpret Interpret FICI Calculate_FICI->Interpret Synergy Synergy (FICI ≤ 0.5) Interpret->Synergy Indifference Indifference (0.5 < FICI ≤ 4.0) Interpret->Indifference Antagonism Antagonism (FICI > 4.0) Interpret->Antagonism End End Synergy->End Indifference->End Antagonism->End

Caption: Logical flow for assessing drug synergy using the checkerboard method.
Murine Model of Cryptococcal Meningitis

This model is widely used to evaluate the in vivo efficacy of antifungal agents.[2][10]

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Cryptococcus neoformans strain (e.g., H99)

  • This compound and other test compounds

  • Sterile saline

  • Insulin syringes with 27-30 gauge needles

Procedure:

  • Inoculum Preparation:

    • Culture C. neoformans in Sabouraud dextrose broth for 48 hours at 30°C.

    • Wash the yeast cells with sterile saline and adjust the concentration to 1 x 106 CFU/mL.

  • Infection:

    • Infect mice via intravenous (tail vein) injection with 0.1 mL of the inoculum (1 x 105 CFU/mouse).

  • Treatment:

    • Initiate treatment 24 hours post-infection.

    • Administer 5-FC (and other drugs) orally or intraperitoneally at the desired dosage and schedule for a specified duration (e.g., 7-14 days).

    • Include a vehicle control group.

  • Monitoring and Outcome Assessment:

    • Monitor mice daily for clinical signs of illness (e.g., weight loss, lethargy, neurological signs).

    • Survival Study: Record survival daily.

    • Fungal Burden Study: At the end of the treatment period, euthanize the mice. Aseptically remove the brain and other organs (e.g., lungs, spleen). Homogenize the tissues in sterile saline and plate serial dilutions on Sabouraud dextrose agar to determine the fungal burden (CFU/gram of tissue).

Rabbit Model of Cryptococcal Meningitis

The rabbit model allows for the direct inoculation of C. neoformans into the cerebrospinal fluid and subsequent serial sampling of CSF to monitor fungal clearance.[5][13]

Materials:

  • New Zealand White rabbits (2-3 kg)

  • Cryptococcus neoformans strain

  • Corticosteroids (for immunosuppression, e.g., cortisone acetate)

  • Anesthetics

  • 22-gauge spinal needles

Procedure:

  • Immunosuppression:

    • Administer corticosteroids for several days prior to and during the infection to induce immunosuppression.

  • Infection:

    • Anesthetize the rabbit.

    • Perform a direct intracisternal inoculation of C. neoformans (e.g., 1 x 107 CFU) into the cisterna magna.

  • Treatment:

    • Begin treatment at a specified time point post-infection.

    • Administer 5-FC and other test agents intravenously or via other appropriate routes.

  • CSF Sampling and Analysis:

    • Collect CSF samples from the cisterna magna at regular intervals (e.g., daily or every other day).

    • Perform quantitative cultures of the CSF to determine the rate of fungal clearance.

    • CSF can also be used for pharmacodynamic studies to measure drug concentrations.

Conclusion

This compound remains a critical component in the treatment of cryptococcal meningitis, primarily due to its synergistic activity with other antifungal agents. Understanding its mechanism of action, potential for resistance, and proper methodologies for its evaluation in both in vitro and in vivo models is essential for the continued development of effective therapeutic strategies against this devastating fungal infection. The protocols and data presented here provide a foundation for researchers to design and execute robust studies in this field.

References

Application Notes and Protocols for Assessing 5-Fluorocytosine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytosine (5-FC) is a prodrug that holds significant promise in the field of cancer therapy, particularly within the framework of Gene-Directed Enzyme Prodrug Therapy (GDEPT). On its own, 5-FC exhibits minimal toxicity to mammalian cells. However, when cancer cells are genetically modified to express the enzyme cytosine deaminase (CD), they gain the ability to convert 5-FC into the potent chemotherapeutic agent 5-Fluorouracil (5-FU).[1] This localized conversion allows for targeted tumor cell killing while minimizing systemic toxicity. 5-FU exerts its cytotoxic effects by inhibiting both DNA and RNA synthesis, ultimately leading to cell death.[1]

A key phenomenon in 5-FC/CD therapy is the "bystander effect," where the 5-FU produced by CD-expressing cells can diffuse to and eliminate neighboring, unmodified cancer cells.[1] This application note provides detailed protocols for assessing the cytotoxicity of 5-FC in cell culture, including methods to evaluate the bystander effect, which is crucial for the preclinical evaluation of this therapeutic strategy.

Mechanism of Action

The cytotoxic effect of this compound in a GDEPT approach is a two-step process. First, 5-FC is transported into the cancer cells that have been engineered to express cytosine deaminase (CD). Inside these cells, CD catalyzes the deamination of 5-FC to 5-Fluorouracil (5-FU). 5-FU is then further metabolized into two active forms: 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, a critical enzyme in DNA synthesis, leading to a depletion of thymidine and subsequent DNA damage.[1] FUTP is incorporated into RNA, disrupting RNA processing and function.[1] This dual inhibition of DNA and RNA synthesis ultimately triggers apoptosis and cell death in the CD-expressing tumor cells.

Caption: Mechanism of this compound cytotoxicity.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison between different cell lines, drug concentrations, and experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeCytosine Deaminase Source5-FC IC50 (µg/mL)Reference
Melanoma (Transduced)MelanomaRetroviral vector572[1][2]
Melanoma (Parental)MelanomaN/A3870[1][2]
SW1116 (Transduced)Colon CancerRetroviral vector~8.5[1]
SW1116 (Parental)Colon CancerN/A>2064[1]

Table 2: Recommended Concentration Ranges for In Vitro Experiments

ReagentTypical Concentration RangeNotes
This compound (5-FC)10 - 1000 µg/mLA dose-response curve is essential to determine the optimal concentration for your specific cell line and experimental setup.[1]
5-Fluorouracil (5-FU)0.1 - 100 µMUsed as a positive control to confirm the sensitivity of the parental cell line to the active cytotoxic drug.[1]

Experimental Protocols

experimental_workflow start Start cell_prep Cell Preparation (CD-expressing & Parental Cells) start->cell_prep seeding Cell Seeding in 96-well plates cell_prep->seeding treatment 5-FC Treatment (Dose-response) seeding->treatment incubation Incubation (48-72h) treatment->incubation cytotoxicity_assay Cytotoxicity Assay (MTT or LDH) incubation->cytotoxicity_assay data_acq Data Acquisition (Absorbance Reading) cytotoxicity_assay->data_acq data_analysis Data Analysis (IC50 Calculation) data_acq->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing 5-FC cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • CD-expressing and parental (non-CD-expressing) cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (5-FC) stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both CD-expressing and parental cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • 5-FC Treatment: Prepare serial dilutions of 5-FC in complete medium. Remove the medium from the wells and add 100 µL of the 5-FC dilutions. Include untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • CD-expressing and parental cancer cell lines

  • Complete cell culture medium

  • This compound (5-FC) stock solution

  • LDH cytotoxicity detection kit

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours).

  • Controls: Include the following controls:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

    • Background control (medium only)

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate at room temperature for the time specified in the kit's instructions (usually up to 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the controls.

Protocol 3: Bystander Effect Assay (Conditioned Medium Transfer)

This protocol assesses the cytotoxic effect of secreted 5-FU from CD-expressing cells on neighboring parental cells.

Materials:

  • CD-expressing and parental cancer cell lines

  • Complete cell culture medium

  • This compound (5-FC) stock solution

  • 6-well plates and 96-well plates

  • MTT or LDH assay reagents

Procedure:

  • Preparation of Conditioned Medium:

    • Seed CD-expressing cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with an effective concentration of 5-FC for 48 hours.

    • Collect the culture medium (now the "conditioned medium").

    • Centrifuge the conditioned medium at 500 x g for 5 minutes to remove any detached cells.

  • Treatment of Parental Cells:

    • Seed parental cells in a 96-well plate.

    • After 24 hours, replace the medium with the prepared conditioned medium.

    • Include control wells where parental cells are treated with:

      • Fresh medium containing the same concentration of 5-FC.

      • Fresh medium without 5-FC.

      • Conditioned medium from untreated CD-expressing cells.

  • Assessment of Cytotoxicity:

    • Incubate the parental cells with the conditioned medium for 48-72 hours.

    • Assess cell viability using the MTT assay (Protocol 1) or another suitable method.

  • Data Analysis: A significant decrease in the viability of parental cells treated with conditioned medium from 5-FC-treated CD-expressing cells compared to the controls indicates a bystander effect.[3]

References

Troubleshooting & Optimization

troubleshooting inconsistent results in 5-Fluorocytosine susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in 5-Fluorocytosine (5-FC) susceptibility testing. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-FC) and how does it work?

This compound (5-FC), also known as flucytosine, is a synthetic antimycotic prodrug.[1] It is converted within fungal cells into the active compound 5-fluorouracil (5-FU), which then disrupts DNA and RNA synthesis, ultimately inhibiting fungal growth.[2][3]

Q2: What are the primary causes of resistance to 5-FC?

Resistance to 5-FC typically arises from mutations in the metabolic pathway that converts 5-FC to its active form. The most common mutations occur in the genes encoding for cytosine permease (FCY2), cytosine deaminase (FCY1), or uracil phosphoribosyltransferase (FUR1). These mutations prevent the uptake or conversion of 5-FC, rendering the drug ineffective.

Q3: Which fungal species are typically susceptible or resistant to 5-FC?

5-FC is generally active against many Candida species and Cryptococcus neoformans. However, some species, such as Candida krusei, often exhibit intrinsic resistance. Susceptibility can also vary among strains of the same species, making accurate testing crucial.

Q4: What are the standardized methods for 5-FC susceptibility testing?

The two most widely recognized standardized methods are provided by the Clinical and Laboratory Standards Institute (CLSI) in document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in document E.Def 7.3.2.[4][5] Adherence to these protocols is critical for obtaining reliable and comparable results.

Q5: What are the recommended quality control (QC) strains for 5-FC testing?

For quality control, Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are recommended strains.[6][7] Regularly testing these strains helps ensure that the test system is performing correctly.

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible Minimum Inhibitory Concentration (MIC) Values

Inconsistent MIC values are a common challenge in 5-FC susceptibility testing. Several factors can contribute to this variability.

Possible Cause 1: Variation in Inoculum Preparation

The density of the fungal inoculum is a critical variable. An inoculum size that is too high or too low can significantly impact the MIC. For some fungi, a 100-fold increase in inoculum can lead to a greater than 8-fold increase in the MIC.

  • Solution:

    • Strictly adhere to the inoculum preparation guidelines outlined in the CLSI or EUCAST protocols.

    • For CLSI, the final inoculum concentration should be between 0.5 x 10³ and 2.5 x 10³ CFU/mL.

    • Use a spectrophotometer to standardize the inoculum suspension to a 0.5 McFarland standard before dilution.

    • Perform colony counts periodically to verify the accuracy of the inoculum preparation.

Possible Cause 2: Improper Incubation Conditions

Variations in incubation time and temperature can affect fungal growth rates and, consequently, the observed MIC.

  • Solution:

    • Incubate microdilution plates at 35°C.[4]

    • For Candida species, read the MICs at 24 hours. A second reading at 48 hours can be performed, but the 24-hour reading is often preferred to minimize the impact of trailing growth.[4][8] For Cryptococcus species, incubation for 72 hours is recommended.[4]

Possible Cause 3: Inappropriate Test Medium

The composition of the test medium, including its pH and buffering capacity, can influence the activity of 5-FC.

  • Solution:

    • Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0.[4]

    • Avoid using media with high levels of pyrimidines or other antagonists that can interfere with the action of 5-FC.

ParameterCLSI M27 RecommendationEUCAST E.Def 7.3.2 RecommendationImpact of Deviation on 5-FC MIC
Medium RPMI 1640 with MOPS buffer, pH 7.0RPMI 1640 with MOPS buffer, pH 7.0, supplemented with 2% glucoseUse of unbuffered or improperly buffered media can significantly alter MIC values. Some buffers can inhibit 5-FC activity.[2]
Inoculum Size 0.5–2.5 x 10³ CFU/mL1–5 x 10⁵ CFU/mLA significant increase in MICs is observed with higher inoculum concentrations. For Aspergillus spp., a >10-fold increase was seen between 10² and 10⁴ CFU/mL.[9][10]
Incubation Temp. 35°C35-37°CDeviations can affect growth rate and MIC.
Incubation Time 24 hours for Candida spp., 72 hours for Cryptococcus spp.24 hours for Candida spp., 48 hours for Cryptococcus spp.Longer incubation can lead to higher MICs due to trailing growth.[8]
Issue 2: "Trailing" Growth or Hazy Endpoints

Trailing is the phenomenon of reduced but persistent fungal growth at drug concentrations above the MIC, making the endpoint difficult to determine. This is particularly common with fungistatic agents like 5-FC.

Possible Cause 1: Extended Incubation Time

Trailing is more pronounced with longer incubation times.

  • Solution:

    • Read the MICs at 24 hours for Candida species, as trailing is often more significant at 48 hours.[1]

Possible Cause 2: Medium pH

The pH of the test medium can influence trailing. Some studies have shown that a lower pH can result in sharper endpoints.[11]

  • Solution:

    • Ensure the RPMI 1640 medium is properly buffered to pH 7.0 with MOPS as per standardized protocols. While experimental adjustments to pH have been shown to reduce trailing, this deviates from standard methods and should be noted in any report.

Experimental Protocols

CLSI M27 Broth Microdilution Method for 5-FC Susceptibility Testing of Yeasts
  • Preparation of 5-FC Stock Solution:

    • Prepare a stock solution of 5-FC in a suitable solvent (e.g., water or DMSO).

    • Sterilize by filtration.

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of the 5-FC stock solution in RPMI 1640 medium in a 96-well microdilution plate.

    • The final drug concentrations should typically range from 0.125 to 64 µg/mL.

    • Include a drug-free well for a growth control.

  • Inoculum Preparation:

    • Subculture the yeast isolate on Sabouraud dextrose agar for 24 hours at 35°C.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL in the microdilution plate wells.

  • Incubation:

    • Incubate the plates at 35°C.

  • Reading the MIC:

    • After 24 hours (for Candida spp.) or 72 hours (for Cryptococcus spp.), examine the plates.

    • The MIC is the lowest concentration of 5-FC that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.

Visualizations

G cluster_cell Fungal Cell cluster_resistance Mechanisms of Resistance 5-FC_ext This compound (extracellular) Permease Cytosine Permease (FCY2) 5-FC_ext->Permease Uptake 5-FC_int This compound (intracellular) Permease->5-FC_int Deaminase Cytosine Deaminase (FCY1) 5-FC_int->Deaminase Conversion 5-FU 5-Fluorouracil Deaminase->5-FU UPRT Uracil Phosphoribosyl- transferase (FUR1) 5-FU->UPRT Conversion 5-FUMP 5-Fluorouridine Monophosphate UPRT->5-FUMP RNA_Synth RNA Synthesis 5-FUMP->RNA_Synth DNA_Synth DNA Synthesis 5-FUMP->DNA_Synth Inhibition_RNA Inhibition of RNA Synthesis RNA_Synth->Inhibition_RNA Inhibition_DNA Inhibition of DNA Synthesis DNA_Synth->Inhibition_DNA Mutation_Permease Mutation in FCY2 gene Mutation_Permease->Permease Reduced Uptake Mutation_Deaminase Mutation in FCY1 gene Mutation_Deaminase->Deaminase Loss of Function Mutation_UPRT Mutation in FUR1 gene Mutation_UPRT->UPRT Loss of Function

5-FC Mechanism of Action and Resistance

G Start Inconsistent 5-FC MIC Results Check_Inoculum Verify Inoculum Preparation and Density Start->Check_Inoculum Check_Incubation Confirm Incubation Time and Temperature Start->Check_Incubation Check_Media Assess Test Medium Composition and pH Start->Check_Media Check_QC Review Quality Control Strain Results Start->Check_QC Inoculum_OK Inoculum_OK Check_Inoculum->Inoculum_OK Correct? Incubation_OK Incubation_OK Check_Incubation->Incubation_OK Correct? Media_OK Media_OK Check_Media->Media_OK Correct? QC_OK QC_OK Check_QC->QC_OK In Range? Trailing Observe for Trailing Growth Read_24h Read MIC at 24h for Candida Trailing->Read_24h Present? Consistent_Results Results are Consistent Trailing->Consistent_Results Absent Inoculum_OK->Check_Incubation Yes Re-standardize Re-standardize Inoculum_OK->Re-standardize No Re-standardize->Check_Inoculum Incubation_OK->Check_Media Yes Adjust_Conditions Adjust_Conditions Incubation_OK->Adjust_Conditions No Adjust_Conditions->Check_Incubation Media_OK->Check_QC Yes Prepare_New_Media Prepare_New_Media Media_OK->Prepare_New_Media No Prepare_New_Media->Check_Media QC_OK->Trailing Yes Troubleshoot_Assay Systemic Issue: - Reagent quality - Pipetting error QC_OK->Troubleshoot_Assay No Read_24h->Consistent_Results

Troubleshooting Inconsistent 5-FC MICs

References

Technical Support Center: Optimizing 5-Fluorocytosine (5-FC) Dosage in Animal Models of Fungal Infection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluorocytosine (5-FC) in animal models of fungal infection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound (5-FC) itself does not have intrinsic antifungal properties.[1][2] Susceptible fungal cells actively transport 5-FC inside using an enzyme called cytosine permease.[3] Once inside, the fungal enzyme cytosine deaminase converts 5-FC into 5-fluorouracil (5-FU).[1][3][4][5] 5-FU is then further metabolized into compounds that disrupt both RNA and DNA synthesis, ultimately inhibiting fungal cell growth.[1][2][4] Mammalian cells lack cytosine deaminase, which is the basis for 5-FC's selective toxicity against fungal pathogens.[1]

Q2: What are the common mechanisms of resistance to 5-FC?

A2: Resistance to 5-FC can develop rapidly, which is why it is rarely used as a monotherapy for severe infections.[1][2][6] Resistance mechanisms typically involve mutations in the pyrimidine salvage pathway, including:

  • Defects in cytosine permease, which reduces the uptake of 5-FC into the fungal cell.[4]

  • Alterations or loss of cytosine deaminase, preventing the conversion of 5-FC to the active 5-FU.[4]

  • Deficiencies in uracil phosphoribosyltransferase (UPRT), which is necessary for the synthesis of a key metabolite that inhibits DNA synthesis.[4][7]

Q3: What are typical starting dosages for 5-FC in different animal models?

A3: Dosages vary significantly based on the animal model, the fungal pathogen, and whether 5-FC is used as a monotherapy or in combination.

  • Murine Models (Candidiasis): Total daily doses can range from 1.56 to 400 mg/kg.[8] The frequency of administration is critical; fungistatic doses were as low as 6-8 mg/kg/day when given every 3-6 hours, but increased to 70 mg/kg/day when given only once every 24 hours.[8]

  • Murine Models (Cryptococcosis): Dosages of 100 mg/kg/day or 250 mg/kg/day have been used in combination with Amphotericin B.[9]

  • Murine Models (Aspergillosis): Total daily doses have ranged from 50 to 800 mg/kg, administered at 6, 12, or 24-hour intervals for 7 days.[6]

  • Canine Models: A dose of 100 mg/kg twice daily by oral route has been studied.[10][11] In veterinary practice, 50 to 75 mg/kg orally every eight hours is a common regimen.[10]

Q4: What is the pharmacokinetic profile of 5-FC in common animal models?

A4: 5-FC is generally well-absorbed orally and widely distributed throughout the body, with minimal binding to plasma proteins.[1]

  • Mice: The serum half-life in infected, neutropenic mice is short, ranging from 0.36 to 0.43 hours.[8]

  • Dogs: In healthy Beagle dogs, the elimination half-life was approximately 164.5 minutes after the first dose and 179.2 minutes after seven days of administration.[10][11]

  • Metabolism: Metabolism is generally low across species. In mice, rats, rabbits, and dogs, over 90% of the drug is excreted unchanged in the urine.[12]

Q5: Why is 5-FC often used in combination with Amphotericin B?

A5: Combination therapy is recommended to enhance efficacy and reduce the development of 5-FC resistance.[3][5] The two drugs are at least additive and potentially synergistic against several fungal species, including Candida and Cryptococcus.[2][13][14] This combination can lead to better outcomes, such as increased survival rates and lower fungal burden in organs, compared to monotherapy with either drug.[15] For instance, in a murine model of cryptococcosis, combination therapy was shown to inhibit the in vivo development of 5-FC resistance.[13]

Q6: What are the potential toxicities of 5-FC in animal models, and how can they be monitored?

A6: 5-FC toxicity is often dose-dependent and related to its conversion to 5-FU.[16]

  • Common Side Effects: These include gastrointestinal issues (nausea, vomiting, diarrhea), reversible liver effects (increased enzymes), and bone marrow suppression (anemia, neutropenia, thrombocytopenia).[1][10][17]

  • Canine-Specific Toxicity: In dogs, long-term administration (10-13 days) at 100 mg/kg twice daily has been associated with cutaneous lupoid drug reactions, presenting as lesions on the nasal planum, lips, eyelids, and scrotum.[10]

  • Monitoring: Toxicity is more likely when serum levels exceed 100 µg/mL.[1] Regular monitoring should include complete blood counts (CBCs) and serum chemistry panels to check for hematological and hepatic adverse events.

Troubleshooting Guide

Q: My 5-FC treatment is not effective in reducing fungal burden. What are the possible reasons?

A:

  • Resistance: Primary resistance may be present in the fungal strain, or secondary resistance may have developed during monotherapy.[2][4][6] Consider susceptibility testing of your fungal isolate.

  • Suboptimal Dosing Regimen: The efficacy of 5-FC is strongly linked to the time its concentration remains above the Minimum Inhibitory Concentration (MIC).[8] A low total daily dose or infrequent administration (e.g., once daily) may be insufficient. In a murine candidiasis model, maximal efficacy was seen when drug levels exceeded the MIC for just 20-25% of the dosing interval.[8]

  • Pharmacokinetics: The short half-life in some animals, like mice (0.36-0.43 hours), requires more frequent dosing to maintain therapeutic levels.[8]

  • Immunosuppression Model: The immune status of the animal model can significantly impact outcomes. In immunosuppressed mice, 5-FC was shown to increase survival and decrease fungal titers in the kidneys.[18][19] Ensure your model is appropriate for the research question.

Q: I am observing significant toxicity (e.g., weight loss, bone marrow suppression) in my animals. How can I mitigate this?

A:

  • Reduce the Dose: Toxicity is often concentration-dependent.[16] Studies suggest that in combination with Amphotericin B, a reduced 5-FC dosage of 25 mg/kg/day (in four divided doses) can produce a near-maximal effect with potentially lower toxicity.[20][21]

  • Check Serum Levels: If possible, measure peak and trough serum concentrations. Toxic effects are more common when levels are sustained above 100 µg/mL.[1]

  • Assess for 5-FU Conversion: Although minimal in most animal models, some conversion of 5-FC to the more toxic 5-fluorouracil (5-FU) by gut microflora can occur.[12] The severity of intestinal injury from 5-FU has been shown to be dose-dependent in mice.[22]

  • Fractionate the Dose: Instead of a single large daily dose, administer smaller doses more frequently (e.g., every 3, 6, or 8 hours) to maintain therapeutic levels while avoiding high peaks that may be associated with toxicity.[8][10]

Q: How should I administer 5-FC to my animals?

A:

  • Oral (PO): This is the most common route. 5-FC is rapidly and well-absorbed from the GI tract.[1] It can be administered via oral gavage. For some studies, it has been given in the drinking water to ensure a more stable concentration over time, which is beneficial given its short half-life and time-dependent efficacy.[9]

  • Intraperitoneal (IP) / Subcutaneous (SC): These routes can also be used. Pharmacokinetic studies have been performed using subcutaneous administration in mice.[8][12]

  • Intravenous (IV): IV administration is also possible and is used clinically.[1][17]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

Animal ModelRouteDoseHalf-Life (t½)Key FindingsReference
Neutropenic, Infected MiceSubcutaneous6.25, 25, 100 mg/kg0.36 - 0.43 hoursLinear pharmacokinetics.[8]
Healthy Beagle DogsOral100 mg/kg (twice daily)Day 1: 164.5 ± 22.5 minDay 7: 179.2 ± 11.5 minClearance decreased significantly between Day 1 and Day 7.[10][11]
Mice, Rats, Rabbits, DogsOral & SubcutaneousVariedNot Specified>90% of 5-FC excreted unchanged in urine across all species.[12]

Table 2: Efficacy of Different 5-FC Dosing Regimens in Murine Models

Fungal InfectionDosing Regimen (Total Daily Dose)Efficacy EndpointKey OutcomeReference
Disseminated Candidiasis1.56 - 400 mg/kg (divided into 1, 2, 4, or 8 doses)Fungal burden (log10 CFU/kidney)Fungistatic dose increased from 6-8 mg/kg (q3h/q6h) to 70 mg/kg (q24h). Time above MIC was the best predictor of efficacy.[8]
Disseminated Candidiasis (Combination w/ Amphotericin B)25 mg/kg (divided doses)Fungal burden (log10 CFU/g)Addition of 25 mg/kg 5-FC to Amphotericin B resulted in significant further declines in fungal burden.[20][21]
Invasive Aspergillosis50 - 800 mg/kg (divided q6h, q12h, q24h)Survival RateSurvival increased from 20% (control) to 40-90% in treated groups. AUC/MIC ratio was the best predictor of efficacy.[6]
Disseminated Cryptococcosis (Combination w/ Amphotericin B)100 or 250 mg/kg/daySurvival Time & Fungal BurdenCombination therapy significantly increased median survival time compared to monotherapy.[9]

Experimental Protocols

Protocol 1: Murine Model of Disseminated Candidiasis

  • Animal Model: Use a suitable mouse strain (e.g., ICR/Swiss).

  • Immunosuppression (if applicable): To establish a neutropenic model, administer cyclophosphamide intraperitoneally at 150 mg/kg (4 days before infection) and 100 mg/kg (1 day before infection).[8]

  • Inoculum Preparation: Culture Candida albicans on Sabouraud Dextrose Agar (SDA) for 24 hours. Prepare a suspension in sterile saline to a concentration of 10⁶ CFU/mL.[8]

  • Infection: Inject 0.1 mL of the inoculum (10⁵ CFU) intravenously via the lateral tail vein.[8]

  • Treatment Initiation: Begin 5-FC administration 2 hours post-infection.[8] Administer the drug in a 0.2 mL volume via the desired route (e.g., subcutaneous, oral gavage).[8]

  • Therapy Duration & Dosing: Administer the chosen total daily dose, fractionated at specific intervals (e.g., every 3, 6, 12, or 24 hours) for the study duration (e.g., 24 hours for PK/PD studies).[8]

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice. Aseptically remove the kidneys, homogenize them in sterile saline, and perform serial dilutions for quantitative culture on SDA to determine the fungal burden (CFU/gram of tissue).[8]

Protocol 2: Pharmacokinetic Study in Mice

  • Animal Model: Use neutropenic, infected mice as described above to ensure the PK data is relevant to the efficacy model.

  • Drug Administration: Administer a single dose of 5-FC via the desired route (e.g., subcutaneous injection of 6.25, 25, or 100 mg/kg).[8]

  • Blood Sampling: Collect blood samples from groups of mice at multiple time points (e.g., 30-60 minute intervals) via retro-orbital puncture using heparinized capillary tubes.[8]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.[8]

  • Drug Concentration Analysis: Analyze the plasma samples to determine the concentration of 5-FC using a validated method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters like half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC).

Visualizations

Caption: Mechanism of action and resistance pathways for this compound (5-FC) in fungal cells.

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Select Animal Model & Fungal Strain B Prepare Fungal Inoculum A->B C Immunosuppress Animals (if required) B->C D Infect Animals (e.g., IV injection) C->D E Administer 5-FC Regimens (Dose, Route, Frequency) D->E F Monitor Animal Health (Weight, Clinical Signs) E->F PK_study Conduct PK Satellite Study (Blood Sampling) E->PK_study Optional G Euthanize & Harvest Organs (e.g., Kidneys, Brain) F->G H Determine Fungal Burden (CFU counts) G->H I Analyze Data (Statistics, PK/PD Modeling) H->I PK_study->I

Caption: General experimental workflow for a 5-FC efficacy study in an animal model of fungal infection.

Troubleshooting_Tree Start Start Troubleshooting Problem What is the primary issue? Start->Problem Efficacy Low Efficacy / No Effect Problem->Efficacy Low Efficacy Toxicity High Toxicity / Adverse Events Problem->Toxicity High Toxicity Efficacy_Q1 Is resistance a possibility? Efficacy->Efficacy_Q1 Toxicity_Q1 Are serum levels too high (>100 µg/mL)? Toxicity->Toxicity_Q1 Efficacy_A1_Yes 1. Perform in vitro susceptibility testing. 2. Consider combination therapy (e.g., with Amphotericin B). Efficacy_Q1->Efficacy_A1_Yes Yes Efficacy_Q2 Is the dosing regimen optimal? Efficacy_Q1->Efficacy_Q2 No Efficacy_A2_No 1. Increase dosing frequency (e.g., q6h vs q24h). 2. Ensure dose is adequate for the model. 3. Re-evaluate based on PK/PD (Time > MIC). Efficacy_Q2->Efficacy_A2_No No Efficacy_A2_Yes Review infection model and inoculum viability. Efficacy_Q2->Efficacy_A2_Yes Yes Toxicity_A1_Yes 1. Reduce total daily dose. 2. Fractionate the dose to avoid high peaks. Toxicity_Q1->Toxicity_A1_Yes Yes / Unknown Toxicity_Q2 Is animal model particularly sensitive? Toxicity_Q1->Toxicity_Q2 No Toxicity_A2_Yes 1. Review literature for model-specific toxicity. 2. Consider a lower starting dose. Toxicity_Q2->Toxicity_A2_Yes Yes Toxicity_A2_No Monitor CBC and liver enzymes. Ensure correct drug formulation and vehicle. Toxicity_Q2->Toxicity_A2_No No

Caption: Decision tree for troubleshooting common issues in 5-FC animal studies.

References

Technical Support Center: Mitigating 5-Fluorocytosine-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluorocytosine (5-FC) and engineered cell lines expressing cytosine deaminase (CD) or a fusion of cytosine deaminase and uracil phosphoribosyltransferase (CD::UPRT).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using this compound (5-FC) to induce cytotoxicity in engineered cell lines?

This compound is a non-toxic prodrug. The basis of this suicide gene therapy approach is the enzymatic conversion of 5-FC into the highly toxic chemotherapeutic agent 5-Fluorouracil (5-FU) within cancer cells.[1][2] This conversion is catalyzed by the enzyme cytosine deaminase (CD), which is not naturally present in mammalian cells.[2] By introducing the gene for CD into cancer cells, they gain the ability to convert 5-FC to 5-FU, leading to selective cell death.

Q2: What is the mechanism of action of 5-FC in CD-expressing cells?

Once 5-FC is converted to 5-FU within the CD-expressing cells, 5-FU exerts its cytotoxic effects through two main pathways:

  • Inhibition of DNA Synthesis: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to a depletion of thymidine triphosphate (dTTP) and subsequent inhibition of DNA replication and repair, ultimately triggering cell death.

  • Disruption of RNA Synthesis: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA. This disrupts RNA processing and function, leading to errors in protein synthesis and contributing to cytotoxicity.[1]

Q3: What is the "bystander effect" in the context of 5-FC/CD therapy?

The bystander effect is a crucial phenomenon where non-transduced, neighboring cancer cells are also killed. This occurs because the 5-FU produced by the CD-expressing cells can diffuse out and be taken up by adjacent tumor cells, inducing cytotoxicity in them as well. This effect is significant because it is often not feasible to transduce every single tumor cell in a therapeutic setting.

Q4: What are typical concentrations of 5-FC used in cell culture experiments?

The optimal concentration of 5-FC can vary significantly depending on the cell line, the efficiency of CD gene expression, and the specific experimental goals. However, a common starting point for in vitro studies is in the range of 100 to 500 µg/mL. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q5: How does the fusion protein CD::UPRT enhance 5-FC cytotoxicity?

Uracil phosphoribosyltransferase (UPRT) is an enzyme that directly converts 5-FU to 5-fluorouridine monophosphate (5-FUMP), a key step in the cytotoxic pathway. By fusing the CD gene with the UPRT gene (CD::UPRT), the conversion of 5-FC to its toxic metabolites is made more efficient. This enhanced conversion leads to higher intracellular concentrations of the active drug, resulting in increased cytotoxicity at lower concentrations of 5-FC.[3]

Troubleshooting Guides

Problem 1: No or Low Cytotoxic Effect Observed in CD-Expressing Cells After 5-FC Treatment

Potential CauseTroubleshooting Steps
Inefficient CD gene transduction/expression - Confirm CD gene expression using RT-PCR, Western blot, or an enzymatic assay.- Optimize your transfection/transduction protocol to increase efficiency.- Consider using a reporter gene (e.g., GFP) linked to the CD gene to visually confirm expression.
Low enzymatic activity of Cytosine Deaminase - Ensure the CD enzyme is from a suitable source (e.g., yeast or E. coli) and is not mutated in a way that affects its activity.- Some studies have shown that yeast CD can have better thermostability.
Suboptimal 5-FC concentration - Perform a dose-response curve with a wide range of 5-FC concentrations (e.g., 10 µg/mL to 1000 µg/mL) to determine the IC50 for your cell line.
Degradation of 5-FC solution - Prepare fresh 5-FC solutions for each experiment. 5-FC can be light-sensitive and may degrade over time. Store stock solutions protected from light at -20°C.
Cell line resistance to 5-FU - Test the sensitivity of your parental cell line (not expressing CD) to 5-FU directly to confirm it is not inherently resistant.
Rapid efflux of 5-FU - Some cells may actively pump 5-FU out. While less common, this can be investigated using efflux pump inhibitors.

Problem 2: High Background Cytotoxicity in Control Cells (Not Expressing CD)

Potential CauseTroubleshooting Steps
5-FC contamination with 5-FU - Ensure the purity of your 5-FC stock. If possible, test a new batch of 5-FC.- High concentrations of 5-FC over prolonged incubation times might lead to some spontaneous conversion to 5-FU, although this is generally low.
Mycoplasma contamination - Mycoplasma can metabolize 5-FC to 5-FU, leading to unexpected toxicity. Regularly test your cell cultures for mycoplasma contamination.
Intrinsic sensitivity of the cell line to 5-FC - While rare, some cell lines might exhibit slight sensitivity to high concentrations of 5-FC. Perform a dose-response curve on your parental cell line to establish a baseline toxicity level.
Conversion of 5-FC to 5-FU by gut flora in serum - If using serum in your culture medium, there is a small possibility of conversion by microbial enzymes present in the serum. Using heat-inactivated serum can help minimize this.

Problem 3: Inconsistent Results Between Experiments

Potential CauseTroubleshooting Steps
Inconsistent CD expression levels - If using transient transfection, variability in transfection efficiency will lead to inconsistent results. Establishing a stable cell line expressing CD is highly recommended for reproducible experiments.
Cell passage number and health - Use cells within a consistent and low passage number range. Cell characteristics can change with prolonged culture.- Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.
Variability in cell seeding density - Ensure accurate and consistent cell counting and seeding for all experiments.
Inconsistent 5-FC treatment duration - Adhere to a strict and consistent incubation time with 5-FC for all experiments.
Pipetting errors - Use calibrated pipettes and practice good pipetting technique to ensure accurate reagent delivery.

Quantitative Data Summary

Table 1: IC50 Values of this compound in CD-Expressing Cancer Cell Lines

Cell LineCancer TypeCytosine Deaminase Source5-FC IC50 (µg/mL)Reference
MelanomaMelanomaRetroviral vector572[4]
SW1116Colon CancerRetroviral vector~8.5 (66 µmol/L)[5]
Parental Melanoma (Control)MelanomaN/A3870[4]
Parental SW1116 (Control)Colon CancerN/A>2064 (16,000 µmol/L)[5]
TSA-CDMammary AdenocarcinomaTransfection<1667 (in vitro inhibition at 0.5 mg/0.3 mL)[6]
TSA-pc (Parental)Mammary AdenocarcinomaN/ANo inhibition at 0.5 mg/0.3 mL[6]

Table 2: Recommended Concentration Ranges for In Vitro Experiments

ReagentTypical Concentration RangeNotes
This compound (5-FC) 10 - 1000 µg/mLA dose-response curve is essential to determine the optimal concentration for your specific cell line and experimental setup.
5-Fluorouracil (5-FU) 0.1 - 100 µMUsed as a positive control to confirm the sensitivity of the parental cell line to the active cytotoxic drug.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the metabolic activity of cells as an indicator of viability.

Materials:

  • CD-expressing cells and parental control cells

  • 96-well plates

  • Complete cell culture medium

  • This compound (5-FC) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells (both CD-expressing and parental) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 5-FC in complete medium.

  • Remove the medium from the wells and add 100 µL of the 5-FC dilutions to the appropriate wells. Include wells with medium only (no cells) as a blank and wells with cells but no 5-FC as a negative control.

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating with the desired concentration of 5-FC for the appropriate duration. Include untreated cells as a negative control.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blot for Cytosine Deaminase Expression

This protocol is for confirming the protein expression of cytosine deaminase in transduced cells.

Materials:

  • Cell lysates from CD-expressing and parental cells

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Cytosine Deaminase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cytosine deaminase overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an appropriate imaging system.

Protocol 4: RT-PCR for Cytosine Deaminase mRNA Expression

This protocol is for confirming the transcription of the cytosine deaminase gene.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • PCR primers specific for the cytosine deaminase gene and a housekeeping gene (e.g., GAPDH, beta-actin)

  • SYBR Green or TaqMan master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from CD-expressing and parental cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • Real-Time PCR: Set up the real-time PCR reaction with the cDNA template, primers for cytosine deaminase and the housekeeping gene, and the master mix.

  • Data Analysis: Analyze the amplification data to determine the relative expression of cytosine deaminase mRNA, normalized to the housekeeping gene.

Visualizations

This compound Mechanism of Action 5-FC 5-FC CD_enzyme Cytosine Deaminase (CD) 5-FC->CD_enzyme 5-FU 5-Fluorouracil (5-FU) CD_enzyme->5-FU UPRT_enzyme Uracil Phosphoribosyltransferase (UPRT) 5-FU->UPRT_enzyme 5-FUMP 5-Fluorouridine Monophosphate (5-FUMP) UPRT_enzyme->5-FUMP DNA_synthesis_inhibition Inhibition of DNA Synthesis 5-FUMP->DNA_synthesis_inhibition RNA_disruption Disruption of RNA Function 5-FUMP->RNA_disruption Cell_Death Apoptosis DNA_synthesis_inhibition->Cell_Death RNA_disruption->Cell_Death

Caption: Mechanism of this compound cytotoxicity in CD-expressing cells.

Experimental Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Transduce_Cells Transduce Cells with CD or CD::UPRT Vector Select_Cells Select Stable Expressing Cells Transduce_Cells->Select_Cells Culture_Cells Culture Parental and Engineered Cells Select_Cells->Culture_Cells Confirm_Expression Confirm Gene/Protein Expression (RT-PCR, Western Blot) Select_Cells->Confirm_Expression Treat_5FC Treat with 5-FC (Dose-Response) Culture_Cells->Treat_5FC Assess_Viability Assess Cell Viability (e.g., MTT Assay) Treat_5FC->Assess_Viability Analyze_Apoptosis Analyze Apoptosis (e.g., Annexin V) Treat_5FC->Analyze_Apoptosis

Caption: General experimental workflow for assessing 5-FC cytotoxicity.

Troubleshooting_Workflow Start Experiment Shows No/Low Cytotoxicity Check_Expression Confirm CD/CD::UPRT Expression (WB/RT-PCR) Start->Check_Expression Check_5FC Verify 5-FC Concentration and Integrity Check_Expression->Check_5FC Expression Confirmed Optimize_Protocol Optimize Transduction/ Transfection Protocol Check_Expression->Optimize_Protocol Low/No Expression Perform_Dose_Response Perform 5-FC Dose-Response Curve Check_5FC->Perform_Dose_Response Concentration OK New_5FC Use Freshly Prepared 5-FC Check_5FC->New_5FC Degradation Suspected Check_Cell_Sensitivity Test Parental Cell Sensitivity to 5-FU Resistant_Line Cell Line is Resistant to 5-FU Check_Cell_Sensitivity->Resistant_Line Parental Cells Resistant Successful_Cytotoxicity Successful Cytotoxicity Check_Cell_Sensitivity->Successful_Cytotoxicity Parental Cells Sensitive Optimize_Protocol->Check_Expression Perform_Dose_Response->Check_Cell_Sensitivity Still Low Cytotoxicity Perform_Dose_Response->Successful_Cytotoxicity Cytotoxicity Observed New_5FC->Perform_Dose_Response

Caption: A logical troubleshooting workflow for common issues.

5FU_Apoptosis_Pathway 5-FU 5-FU DNA_Damage DNA/RNA Damage 5-FU->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified signaling pathway of 5-FU-induced apoptosis.[7][8][9][10][11][12][13]

References

Technical Support Center: 5-Fluorocytosine (5-FC) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for avoiding contamination in 5-Fluorocytosine (5-FC) stock solutions. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a sterile stock solution of this compound?

A1: To prepare a sterile stock solution of 5-FC, it is crucial to use aseptic techniques. A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve dissolving 5-FC powder in a suitable sterile solvent and then sterilizing the solution, typically by filtration.

Q2: What is the best solvent for dissolving this compound?

A2: The choice of solvent depends on the desired concentration and experimental requirements. 5-FC has limited solubility. For aqueous solutions, sterile water or phosphate-buffered saline (PBS) can be used.[1][2] Dimethyl sulfoxide (DMSO) is another option for achieving higher concentrations, though it should be used with caution due to potential cellular toxicity.[1][3]

Q3: How should I sterilize my 5-FC stock solution?

A3: Due to the potential for degradation at high temperatures, autoclaving 5-FC solutions is not recommended.[4] The preferred method for sterilization is filtration through a 0.22 µm sterile filter.[5] This method effectively removes microbial contaminants without compromising the compound's integrity.

Q4: What are the recommended storage conditions for 5-FC powder and stock solutions?

A4: 5-FC powder is stable for at least two years when stored at -20°C, protected from light and moisture.[1][6] Stock solutions in DMSO can be stored at -20°C for up to 6 months or at -80°C for up to one year.[5] Aqueous solutions are less stable and it is often recommended to prepare them fresh or store them at -20°C for a shorter duration.[1][7] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

Q5: What are the common signs of contamination in a 5-FC stock solution?

A5: Visual signs of microbial contamination include turbidity, cloudiness, or the appearance of sediment in a previously clear solution. Chemical contamination, such as degradation to 5-Fluorouracil (5-FU), will not be visible and may manifest as unexpected cytotoxicity in your experiments.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly high cytotoxicity in parental cells (not expressing cytosine deaminase). 1. Contamination with 5-Fluorouracil (5-FU): The 5-FC powder may have been contaminated, or the stock solution may have degraded.[4][8] 2. Mycoplasma contamination: Some mycoplasma species can convert 5-FC to the toxic 5-FU.[8] 3. Intrinsic cell line sensitivity: Although rare, some cell lines may have a slight sensitivity to high concentrations of 5-FC.[8]1. Purchase a new, high-purity batch of 5-FC. Prepare fresh stock solutions and protect them from light and high temperatures. 2. Regularly test your cell cultures for mycoplasma contamination. 3. Perform a dose-response curve on your parental cell line to determine its baseline sensitivity.
Precipitate forms in the stock solution upon storage. 1. Concentration exceeds solubility limit: The concentration of 5-FC may be too high for the solvent and storage temperature. 2. Solvent evaporation: Improper sealing of the storage container can lead to increased concentration.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it persists, consider preparing a new, less concentrated stock solution. 2. Ensure storage vials are properly sealed.
Visible microbial growth (turbidity) in the stock solution. Bacterial or fungal contamination: This indicates a breach in sterile technique during preparation or handling.Discard the contaminated stock solution immediately. Review your sterile preparation protocol and ensure all materials and equipment are sterile.
Inconsistent experimental results using the same stock solution. 1. Uneven dissolution: The 5-FC may not be fully dissolved, leading to concentration gradients within the stock. 2. Degradation over time: Frequent freeze-thaw cycles or prolonged storage can lead to degradation.1. Ensure the 5-FC is completely dissolved before aliquoting and use. Sonication can aid dissolution.[9] 2. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Prepare fresh solutions as needed.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Reference
Water (25°C)~15 mg/mL[10]
Water~7 mg/mL[3]
PBS (pH 7.2)~0.5 mg/mL[1]
DMSO~0.2 mg/mL to 16.67 mg/mL[1][3][9]
EthanolInsoluble/Slightly soluble[3][11]

Table 2: Storage Recommendations for this compound

Form Storage Temperature Duration Reference
Crystalline Solid-20°C≥ 2 years[1]
Crystalline Solid2-8°CNot specified[12]
Aqueous SolutionNot Recommended for > 1 day-[1]
Aqueous Solution-20°CShort-term[7]
DMSO Stock Solution-20°C6 months[5]
DMSO Stock Solution-80°C1 year[5]

Experimental Protocols

Protocol 1: Preparation of a Sterile 10 mg/mL this compound Aqueous Stock Solution

Materials:

  • This compound powder (high purity)

  • Sterile distilled water

  • Sterile 50 mL conical tube

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes for aliquoting

  • Vortex mixer

  • Incubator or water bath at 37°C

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of 5-FC powder. For a 10 mg/mL solution, weigh 100 mg of 5-FC for a final volume of 10 mL.

  • Transfer the powder to a sterile 50 mL conical tube.

  • Add approximately 8 mL of sterile distilled water to the tube.

  • Vortex the solution vigorously to dissolve the 5-FC.

  • Incubate the solution at 37°C for up to 2 hours, mixing manually every 15 minutes, until the 5-FC is completely dissolved.[7]

  • Bring the final volume to 10 mL with sterile distilled water.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile conical tube or directly into sterile microcentrifuge tubes for aliquoting.

  • Store the aliquots at -20°C and protect from light.[7] It is recommended to use the solution immediately or within a short period.[7]

Visualizations

start Start: Prepare 5-FC Stock Solution check_sterility Visually Inspect for Contamination (Turbidity) start->check_sterility check_performance Use in Experiment check_sterility->check_performance Clear discard Discard Solution & Re-prepare check_sterility->discard Turbid troubleshoot Troubleshoot Unexpected Results check_performance->troubleshoot Unexpected Results no_issue Consistent and Expected Results check_performance->no_issue Expected Results investigate_5fu Investigate 5-FU Contamination troubleshoot->investigate_5fu investigate_myco Test for Mycoplasma Contamination troubleshoot->investigate_myco check_protocol Review Sterile Technique discard->check_protocol check_protocol->start

Caption: Troubleshooting workflow for contaminated 5-FC stock solutions.

Five_FC This compound (5-FC) permease Cytosine Permease Five_FC->permease Uptake into fungal cell intracellular_5FC Intracellular 5-FC permease->intracellular_5FC deaminase Cytosine Deaminase intracellular_5FC->deaminase Five_FU 5-Fluorouracil (5-FU) deaminase->Five_FU FUMP 5-Fluorouridine Monophosphate (FUMP) Five_FU->FUMP Metabolism FUTP 5-Fluorouridine Triphosphate (FUTP) FUMP->FUTP FdUMP 5-Fluorodeoxyuridine Monophosphate (FdUMP) FUMP->FdUMP RNA_synthesis Inhibition of RNA Synthesis FUTP->RNA_synthesis DNA_synthesis Inhibition of DNA Synthesis FdUMP->DNA_synthesis

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

addressing high background cytotoxicity in 5-Fluorocytosine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address high background cytotoxicity and other common issues encountered during experiments with 5-Fluorocytosine (5-FC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (5-FC) is a non-toxic prodrug. In a therapeutic strategy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT), a gene encoding the enzyme cytosine deaminase (CD) is introduced into target cells, often cancer cells. These cells then express CD, which converts the non-toxic 5-FC into the potent cytotoxic agent 5-Fluorouracil (5-FU).[1] 5-FU is a chemotherapeutic agent that primarily works by inhibiting DNA and RNA synthesis, leading to cell death.[1][2][3] Mammalian cells typically lack cytosine deaminase and are therefore generally resistant to 5-FC.[1][4]

Q2: What is the "bystander effect" in the context of 5-FC/CD therapy?

The bystander effect is a phenomenon where non-transduced, neighboring cells are also killed. This occurs because the 5-FU produced by the CD-expressing cells can diffuse out and be taken up by adjacent cells, inducing cytotoxicity in them as well.[1] This is a significant advantage in cancer therapy, as it is often not possible to genetically modify every tumor cell.[1]

Q3: What are typical concentrations of 5-FC used in cell culture experiments?

The optimal concentration of 5-FC can vary significantly depending on the cell line, the efficiency of CD gene expression, and the specific experimental goals. However, a common starting range for in vitro studies is between 100 to 500 µg/mL.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.[1]

Troubleshooting Guide: High Background Cytotoxicity

High background cytotoxicity in control cells (not expressing cytosine deaminase) is a common issue in 5-FC experiments. The following guide provides potential causes and troubleshooting steps.

ProblemPotential CauseTroubleshooting Steps
High Background Cytotoxicity in Control Cells 5-FC Contamination with 5-FU: The 5-FC stock may be contaminated with the active drug, 5-FU.- Ensure the purity of your 5-FC stock. If possible, test a new batch of 5-FC.[1] - High concentrations of 5-FC over prolonged incubation times might lead to some spontaneous conversion to 5-FU, although this is generally low.[1]
Mycoplasma Contamination: Mycoplasma can metabolize 5-FC to 5-FU, leading to unexpected toxicity.[1]- Regularly test your cell cultures for mycoplasma contamination.[1]
Intrinsic Sensitivity of the Cell Line: Some cell lines may have a natural, low-level sensitivity to 5-FC, especially at high concentrations.[1]- Perform a dose-response curve on your parental (non-CD expressing) cell line to establish a baseline toxicity level.[1]
Conversion by Serum Components: Microbial enzymes present in serum may convert 5-FC to 5-FU.- Use heat-inactivated serum to minimize this possibility.[1]
Inconsistent Results or High Variability Inconsistent CD Expression: Variability in transfection efficiency (for transient transfections) can lead to inconsistent results.- Establish a stable cell line expressing the CD gene for more reproducible experiments.[1] - Consider using a reporter gene (e.g., GFP) linked to the CD gene to visually confirm expression.[1]
Cell Health and Passage Number: Cell characteristics can change with prolonged culture.- Use cells within a consistent and low passage number range. - Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.[1]
Variability in Cell Seeding Density: Inaccurate cell counting and seeding will lead to variability.- Ensure accurate and consistent cell counting and seeding for all experiments.[1]
Low or No Cytotoxicity in CD-Expressing Cells Suboptimal 5-FC Concentration: The concentration of 5-FC may be too low to be effective.- Perform a dose-response curve with a wide range of 5-FC concentrations (e.g., 10 µg/mL to 1000 µg/mL) to determine the IC50 for your cell line.[1]
Degradation of 5-FC Solution: 5-FC can be light-sensitive and may degrade over time.- Prepare fresh 5-FC solutions for each experiment. - Store stock solutions protected from light at -20°C.[1]
Cell Line Resistance to 5-FU: The parental cell line may be inherently resistant to 5-FU.- Test the sensitivity of your parental cell line (not expressing CD) to 5-FU directly to confirm it is not resistant.[1]
Rapid Efflux of 5-FU: Some cells may actively pump 5-FU out of the cell.- This is less common, but can be investigated using efflux pump inhibitors.[1][5]

Quantitative Data Summary

The following table provides a summary of key quantitative data often used in 5-FC experiments.

ParameterTypical Value/RangeNotes
Starting 5-FC Concentration 100 - 500 µg/mLHighly dependent on the cell line and CD expression efficiency.[1]
Dose-Response Curve Range 10 - 1000 µg/mLA wide range is recommended to determine the IC50.[1]
IC50 Example (Melanoma Cells) Transgenic (CD-expressing): 572 µg/mL Non-transgenic: 3870 µg/mLThis demonstrates the specific cytotoxicity in CD-expressing cells.[6]
Incubation Time 48 - 72 hoursTypical duration for assessing cytotoxicity.[1]

Experimental Protocols

Protocol 1: Determining the IC50 of 5-FC using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 5-FC on both CD-expressing and parental (non-CD-expressing) cells.

Materials:

  • CD-expressing cells and parental cells

  • 96-well plates

  • Complete cell culture medium

  • This compound (5-FC) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding: Seed both CD-expressing and parental cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • 5-FC Dilutions: Prepare a series of 5-FC dilutions in complete cell culture medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the 5-FC dilutions to the appropriate wells. Include wells with medium only (no cells) as a blank and wells with cells but no 5-FC as a negative control.[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[1]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the log of the 5-FC concentration and determine the IC50 value.

Protocol 2: Assessing the Bystander Effect

This protocol assesses the extent of the bystander effect by transferring medium from 5-FC-treated CD-expressing cells to parental cells.[1]

Materials:

  • CD-expressing cells and parental cells

  • 6-well plates

  • Complete cell culture medium

  • This compound (5-FC) stock solution

  • MTT assay reagents (or other viability assay)

Procedure:

  • Preparation of Conditioned Medium:

    • Seed CD-expressing cells in a 6-well plate and allow them to reach about 70-80% confluency.[1]

    • Treat the cells with an effective concentration of 5-FC for 48 hours.[1]

    • Collect the culture medium (now "conditioned medium").[1]

  • Treatment of Parental Cells:

    • Seed parental cells in a 96-well plate and allow them to adhere overnight.

    • After 24 hours, replace the medium with the prepared conditioned medium.[1]

    • As controls, treat parental cells with fresh medium containing the same concentration of 5-FC, and fresh medium without 5-FC.[1]

  • Assessment of Cytotoxicity:

    • Incubate the parental cells with the conditioned medium for 48-72 hours.[1]

    • Assess cell viability using the MTT assay (Protocol 1) or another suitable method.[1]

    • A significant decrease in the viability of parental cells treated with conditioned medium compared to the controls indicates a bystander effect.[1]

Visualizations

Caption: Mechanism of this compound cytotoxicity.

Troubleshooting_Workflow Start High Background Cytotoxicity in Control Cells Check_Mycoplasma Test for Mycoplasma Contamination Start->Check_Mycoplasma Mycoplasma_Positive Contaminated Check_Mycoplasma->Mycoplasma_Positive Positive Mycoplasma_Negative Clean Check_Mycoplasma->Mycoplasma_Negative Negative Treat_Culture Treat or Discard Culture Mycoplasma_Positive->Treat_Culture Check_5FC_Purity Test New Batch of 5-FC Mycoplasma_Negative->Check_5FC_Purity Purity_Good Background Reduced Check_5FC_Purity->Purity_Good Yes Purity_Bad Background Persists Check_5FC_Purity->Purity_Bad No Problem_Solved Problem Resolved Purity_Good->Problem_Solved Dose_Response Perform Dose-Response on Parental Cells Purity_Bad->Dose_Response Intrinsic_Sensitivity Determine Baseline Toxicity Dose_Response->Intrinsic_Sensitivity Heat_Inactivate Use Heat-Inactivated Serum Intrinsic_Sensitivity->Heat_Inactivate Heat_Inactivate->Problem_Solved

References

Technical Support Center: Optimizing 5-Fluorocytosine Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluorocytosine (5-FC) in combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (5-FC)?

A1: this compound (5-FC) is a synthetic antimycotic agent that, on its own, has no antifungal activity. Its efficacy relies on its conversion within fungal cells into the active compound 5-fluorouracil (5-FU).[1] This conversion is initiated by the enzyme cytosine deaminase, which is present in susceptible fungi but not in mammalian cells.[2][3] Once inside the fungal cell, 5-FC is transported by cytosine permease and then deaminated to 5-FU by cytosine deaminase.[1] 5-FU then disrupts fungal cell processes through two main pathways:

  • Inhibition of Protein Synthesis: 5-FU is converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA. This disrupts transfer RNA (tRNA) aminoacylation and inhibits protein synthesis.[1][2]

  • Inhibition of DNA Synthesis: 5-FU is also converted to 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthetase. This enzyme is crucial for DNA synthesis, and its inhibition depletes the nucleotide pool necessary for DNA replication.[1][2]

Q2: Why is 5-FC typically used in combination therapy rather than as a monotherapy?

A2: The use of 5-FC as a monotherapy is limited due to the high risk of developing drug resistance. Resistance can emerge rapidly, and for this reason, 5-FC is most effective when used in conjunction with other antifungal agents. Combination therapy not only enhances the overall efficacy against fungal infections but also helps to mitigate the development of resistance.[4] The most common and well-established combination is with Amphotericin B for treating severe systemic mycoses like cryptococcosis and candidosis.[1][5][4]

Q3: What are the most common mechanisms of resistance to 5-FC?

A3: Resistance to 5-FC in fungi can arise from mutations in the enzymes responsible for its uptake and metabolism.[5] The primary mechanisms include:

  • Loss or mutation of cytosine permease: This prevents the transport of 5-FC into the fungal cell.[2]

  • Deficiency in cytosine deaminase: Without this enzyme, 5-FC cannot be converted to the active 5-FU.[2][6]

  • Deficiency in uracil phosphoribosyltransferase (UPRT): This enzyme is involved in the conversion of 5-FU to 5-fluorouridine monophosphate (FUMP).[2][3]

  • Increased production of pyrimidines: An overproduction of endogenous pyrimidines can compete with the active metabolites of 5-FC, reducing its efficacy.[2][5]

Q4: With which antifungal agents is 5-FC most commonly combined, and what is the rationale?

A4: 5-FC is most frequently used in combination with:

  • Amphotericin B (AmB): This is the gold standard combination for treating severe systemic fungal infections, including cryptococcal meningitis.[4][7] The synergistic effect is thought to be due to AmB's ability to damage the fungal cell membrane, which increases the uptake of 5-FC.[8] This combination can lead to faster sterilization of the cerebrospinal fluid in cases of meningitis.[7]

  • Azoles (e.g., Fluconazole, Itraconazole, Voriconazole): Combination with azoles has also shown synergistic effects against various fungal isolates.[9] For instance, the combination of 5-FC and fluconazole has been shown to be more effective than fluconazole alone in some patient populations.[9]

  • Echinocandins (e.g., Caspofungin): Synergy has been reported between caspofungin and 5-FC, even for isolates where caspofungin alone shows limited activity.[9]

Troubleshooting Experimental Issues

Issue 1: High variability or lack of reproducibility in synergy assay results (e.g., checkerboard assay).

  • Possible Cause: Inconsistent inoculum preparation.

    • Troubleshooting Tip: Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the fungal suspension to a specific optical density, followed by cell counting with a hemocytometer to confirm the final concentration (e.g., 0.5 to 2.5 × 10³ CFU/ml).[10]

  • Possible Cause: Degradation of 5-FC.

    • Troubleshooting Tip: Prepare fresh solutions of 5-FC for each experiment, as it can be light-sensitive and may degrade over time. Stock solutions should be stored protected from light at -20°C.[11]

  • Possible Cause: Inappropriate growth medium.

    • Troubleshooting Tip: The presence of pyrimidines or other antagonists in the medium can interfere with 5-FC activity. Use a defined synthetic medium, such as RPMI 1640, for susceptibility testing.[10]

  • Possible Cause: Mycoplasma contamination.

    • Troubleshooting Tip: Mycoplasma can metabolize 5-FC to 5-FU, leading to unexpected toxicity and confounding results. Regularly test cell cultures for mycoplasma contamination.[11]

Issue 2: Apparent antagonism or lack of synergy where synergy is expected.

  • Possible Cause: Suboptimal drug concentrations.

    • Troubleshooting Tip: Perform dose-response curves for each drug individually to determine the Minimum Inhibitory Concentration (MIC) for the specific fungal isolate being tested. The concentration ranges used in the checkerboard assay should span the MIC for each drug.[11]

  • Possible Cause: Isolate-dependent interactions.

    • Troubleshooting Tip: The nature of the interaction (synergistic, additive, or antagonistic) can be highly dependent on the specific fungal isolate.[10] Test a panel of clinical isolates to determine the generalizability of the observed interaction.

  • Possible Cause: Limitations of the chosen synergy assessment method.

    • Troubleshooting Tip: The Fractional Inhibitory Concentration (FIC) index from a checkerboard assay provides a static view of the interaction. Consider using a dynamic method like a time-kill assay to assess the interaction over time, which can reveal time-dependent synergy or antagonism.[9]

Issue 3: High background cytotoxicity in control cells not expressing the target enzyme (in gene therapy applications).

  • Possible Cause: Contamination of 5-FC with 5-FU.

    • Troubleshooting Tip: Ensure the purity of the 5-FC stock. If possible, test a new batch of 5-FC to rule out contamination.[11]

  • Possible Cause: Conversion of 5-FC to 5-FU by components in the culture medium.

    • Troubleshooting Tip: If using serum in the culture medium, consider that it may contain microbial enzymes that can convert 5-FC to 5-FU. Using heat-inactivated serum can help minimize this effect.[11]

Quantitative Data Summary

Table 1: In Vitro Synergy of this compound with Various Antifungal Agents against Cryptococcus neoformans

Combination PartnerPercentage of Isolates Showing SynergyReference
Fluconazole77%[9]
Itraconazole60%[9]
Voriconazole80%[9]
Amphotericin B77%[9]
Caspofungin67%[9]

Based on checkerboard analysis of 30 clinical isolates. Antagonism was not observed in any of the combinations.

Table 2: MIC Ranges of this compound and Caspofungin Alone and in Combination for Synergistic Interactions against C. neoformans

DrugMIC Range (Alone)MIC Range (In Combination with Synergy)Reference
This compound (5-FC)Not specified≤1 µg/ml[9]
Caspofungin (CAS)High MICs1 to 2 µg/ml[9]

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for Synergy Assessment

Objective: To determine the in vitro interaction between 5-FC and a partner antifungal agent against a specific fungal isolate.

Materials:

  • 96-well flat-bottom microtiter plates

  • 5-FC powder

  • Partner antifungal agent powder

  • Appropriate solvent for each drug (e.g., distilled water for 5-FC and fluconazole, DMSO for Amphotericin B)[10]

  • RPMI 1640 medium buffered with MOPS

  • Fungal isolate

  • Spectrophotometer

  • Incubator

Methodology:

  • Drug Preparation: Prepare stock solutions of 5-FC and the partner drug in their respective solvents. Perform serial twofold dilutions of each drug in RPMI 1640 medium. The concentration range should span the known or predetermined MIC of each drug for the test organism.

  • Plate Setup:

    • Dispense 50 µl of the diluted partner antifungal agent into the wells of the microtiter plate, creating a concentration gradient along the y-axis.

    • Dispense 50 µl of the diluted 5-FC into the wells, creating a concentration gradient along the x-axis. This results in a matrix of wells with varying concentrations of both drugs.

    • Include wells with each drug alone as controls, as well as a drug-free well for growth control.

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5 to 2.5 × 10³ CFU/ml.[10]

  • Inoculation: Add 100 µl of the final fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • Reading the Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the drug-free control. This can be assessed visually or by reading the optical density with a spectrophotometer.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index.

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Protocol 2: Time-Kill Assay for Dynamic Interaction Assessment

Objective: To evaluate the rate of fungal killing by 5-FC and a partner antifungal agent, alone and in combination, over time.

Materials:

  • Flasks or tubes for liquid culture

  • 5-FC and partner antifungal agent

  • RPMI 1640 medium

  • Fungal isolate

  • Shaking incubator

  • Plating supplies (e.g., Sabouraud Dextrose Agar plates)

  • Colony counter

Methodology:

  • Inoculum Preparation: Prepare a fungal suspension in RPMI 1640 medium to a starting concentration of approximately 1-5 x 10⁵ CFU/ml.

  • Experimental Setup: Prepare flasks containing:

    • Drug-free medium (growth control)

    • Medium with 5-FC at a clinically relevant concentration (e.g., 1x or 2x MIC)

    • Medium with the partner drug at a clinically relevant concentration

    • Medium with the combination of 5-FC and the partner drug at the same concentrations

  • Inoculation and Incubation: Inoculate each flask with the prepared fungal suspension. Incubate the flasks at 35°C with constant agitation.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto Sabouraud Dextrose Agar plates.

  • Incubation and Counting: Incubate the plates at 35°C until colonies are visible. Count the number of colonies to determine the CFU/ml at each time point.

  • Data Analysis: Plot the log10 CFU/ml against time for each condition.

    • Interpretation:

      • Synergy: A ≥2-log10 decrease in CFU/ml with the combination compared to the most active single agent.

      • Indifference: A <2-log10 change in CFU/ml with the combination compared to the most active single agent.

      • Antagonism: A ≥2-log10 increase in CFU/ml with the combination compared to the least active single agent.

Visualizations

5-FC_Mechanism_of_Action cluster_enzymes FC_out This compound (5-FC) (Extracellular) FC_in 5-FC (Intracellular) FC_out->FC_in Transport FU 5-Fluorouracil (5-FU) FC_in->FU Deamination FUMP 5-Fluorouridine Monophosphate (FUMP) FU->FUMP FdUMP 5-Fluorodeoxyuridine Monophosphate (FdUMP) FU->FdUMP FUDP 5-Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP 5-Fluorouridine Triphosphate (FUTP) FUDP->FUTP RNA RNA Synthesis FUTP->RNA Incorporation Protein Protein Synthesis (Inhibited) RNA->Protein TS Thymidylate Synthetase FdUMP->TS Inhibition DNA DNA Synthesis (Inhibited) TS->DNA Permease Cytosine Permease Deaminase Cytosine Deaminase UPRT UPRT 5-FC_Resistance_Mechanisms FC_out This compound (5-FC) (Extracellular) FC_in 5-FC (Intracellular) FC_out->FC_in FU 5-Fluorouracil (5-FU) FC_in->FU FUMP 5-Fluorouridine Monophosphate (FUMP) FU->FUMP Pyrimidine Increased Pyrimidine Synthesis Pyrimidine->FUMP Competitive Inhibition Resistance 5-FC Resistance Permease_mut Mutation/Loss of Cytosine Permease Permease_mut->FC_in Blocks Transport Deaminase_mut Mutation/Loss of Cytosine Deaminase Deaminase_mut->FU Blocks Conversion UPRT_mut Mutation/Loss of UPRT UPRT_mut->FUMP Blocks Conversion Synergy_Assessment_Workflow start Start: Select Fungal Isolate and Combination Drugs prep_drugs Prepare Drug Dilution Series (5-FC and Partner Drug) start->prep_drugs prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum checkerboard Set up Checkerboard Microdilution Plate prep_drugs->checkerboard prep_inoculum->checkerboard incubate Incubate Plate (e.g., 48 hours) checkerboard->incubate read_mic Read MICs of Drugs Alone and in Combination incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Results: Synergy, Additive, or Antagonism calculate_fic->interpret time_kill Optional: Perform Time-Kill Assay for Dynamic Assessment interpret->time_kill If further validation needed end End: Conclude Interaction Profile interpret->end If conclusive time_kill->end

References

dealing with paradoxical growth effects of 5-Fluorocytosine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with the paradoxical growth effects of 5-Fluorocytosine (5-FC) in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-FC) and how does it work?

A1: this compound (5-FC), or flucytosine, is a synthetic antimycotic agent. It functions as a prodrug, meaning it is inactive until metabolized within the target fungal cell.[1][2] Once transported into the cell by cytosine permease, it is converted to the active compound 5-Fluorouracil (5-FU) by the enzyme cytosine deaminase.[1][3][4] 5-FU then disrupts DNA, RNA, and protein synthesis through two primary mechanisms:

  • Inhibition of DNA Synthesis: 5-FU is converted to 5-fluorodeoxyuridine monophosphate (FdUMP), which potently inhibits thymidylate synthetase. This blocks the production of thymidine, a crucial component of DNA, thereby halting DNA replication.[1][3]

  • Inhibition of RNA and Protein Synthesis: 5-FU is also converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into fungal RNA. This disrupts RNA processing and subsequent protein synthesis.[1][3]

Q2: What is the paradoxical growth effect (Eagle effect) observed with 5-FC?

A2: The paradoxical growth effect, also known as the Eagle effect, is a phenomenon where an antimicrobial agent shows reduced efficacy at very high concentrations compared to lower, optimal concentrations.[5][6] In the context of 5-FC in vitro susceptibility testing, this may manifest as apparent fungal growth in wells containing high concentrations of 5-FC, while wells with intermediate concentrations show complete inhibition. This can complicate the determination of the Minimum Inhibitory Concentration (MIC).

Q3: What are the primary mechanisms of resistance to 5-FC?

A3: Resistance to 5-FC can develop rapidly and typically arises from mutations in the pyrimidine salvage pathway, which is responsible for converting the 5-FC prodrug into its active forms.[1][7][8] Key resistance mechanisms include:

  • Loss or mutation of cytosine permease (FCY2): Prevents 5-FC from entering the fungal cell.[8][9]

  • Loss or mutation of cytosine deaminase (FCA1 or FCY1): Prevents the conversion of 5-FC to 5-FU.[1][8][9][10]

  • Loss or mutation of uracil phosphoribosyltransferase (UPRTase, FUR1): Blocks the conversion of 5-FU to 5-FUMP, a critical step for its cytotoxic activity.[1][8][9][10]

  • Increased production of pyrimidines: The cell's own production of pyrimidines can outcompete the toxic fluorinated analogues.[1]

Mutations in the FUR1 gene are a very common cause of resistance.[10]

Troubleshooting Guide

This guide addresses specific issues encountered during in vitro experiments with 5-FC.

Problem Potential Cause(s) Recommended Solution(s)
Paradoxical growth at high 5-FC concentrations (Trailing/Eagle Effect) 1. High Inoculum: A dense starting culture can lead to stationary-phase cells that are less susceptible to cell-cycle-dependent drugs like 5-FC.[5] 2. Media Composition: The presence of pyrimidines or other antagonists in the culture medium can compete with 5-FC, reducing its activity.[11] 3. Drug Precipitation: At very high concentrations, 5-FC may precipitate out of the solution, reducing its effective concentration.[5]1. Standardize Inoculum: Prepare the inoculum spectrophotometrically to ensure a consistent and appropriate cell density (e.g., 1.5 ± 1.0 × 10³ cells/mL) as per CLSI/NCCLS guidelines.[12] 2. Use Defined Synthetic Media: Employ a chemically defined medium with low levels of potential antagonists. Avoid complex media like peptone or yeast extract if possible. 3. Verify Drug Solubility: Check the solubility of 5-FC in your test medium at the highest concentration used. Ensure the stock solution is fully dissolved before preparing dilutions.
High Minimum Inhibitory Concentration (MIC) values / Apparent Resistance 1. Primary Resistance: The fungal isolate may have intrinsic resistance to 5-FC (e.g., Candida krusei).[12] 2. Acquired Resistance: The strain may have developed resistance due to mutations in the pyrimidine salvage pathway.[1][8][9] 3. Incorrect Endpoint Reading: For broth microdilution, the MIC for 5-FC should be read as a prominent (≥50%) reduction in turbidity compared to the growth control, not complete inhibition.1. Confirm Species ID: Verify the identity of your fungal isolate. 2. Sequence Key Genes: If acquired resistance is suspected, sequence genes like FCY1, FCY2, and FUR1 to check for known resistance mutations.[8] 3. Adhere to Reading Guidelines: Follow established guidelines (e.g., CLSI M27-A) for endpoint determination.[12][13] The recommended endpoint is the lowest concentration that produces a significant decrease in turbidity.[12]
Inconsistent or Non-Reproducible Results 1. Variable Inoculum Size: Inconsistent starting cell numbers will lead to variable results. 2. Improper Incubation: Incorrect temperature or duration of incubation can affect fungal growth and drug activity. 3. Media pH: The activity of 5-FC can be influenced by the pH of the culture medium.[14]1. Strict Inoculum Control: Use a spectrophotometer or hemocytometer for precise inoculum preparation. 2. Standardize Incubation: Incubate at a consistent temperature (e.g., 35°C) for a defined period (e.g., 48 hours).[12] 3. Buffer the Medium: Ensure the medium is adequately buffered (e.g., with MOPS) to maintain a stable pH throughout the experiment.
Quantitative Data Summary

The following table summarizes typical MIC ranges for 5-FC against common Candida species, as determined by the standardized broth microdilution method.[12] This data helps establish a baseline for expected results.

Fungal Species MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Susceptibility Rate (%)
Candida albicans≤0.12197
Candida glabrata≤0.120.1299
Candida parapsilosis0.250.2599
Candida tropicalis0.25192
Candida krusei16325

Data adapted from published studies using CLSI/NCCLS guidelines.[12] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Experimental Protocols & Visualizations

Protocol: Broth Microdilution Antifungal Susceptibility Testing for 5-FC

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A methodology.[13]

1. Materials:

  • 96-well microtiter plates

  • This compound (5-FC) powder

  • Solvent for 5-FC (e.g., sterile distilled water)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolate

  • Spectrophotometer

  • Sterile saline or water

  • Incubator (35°C)

2. Procedure:

  • Prepare 5-FC Stock Solution: Create a high-concentration stock solution of 5-FC (e.g., 1280 µg/mL) in a suitable solvent.

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of 5-FC in RPMI 1640 medium directly in the 96-well plate to achieve final concentrations ranging from 0.12 to 128 µg/mL.[12] Leave a column for a drug-free growth control.

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on agar for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the suspension with a spectrophotometer to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 1.5 x 10³ cells/mL.

  • Inoculate Plate: Add 100 µL of the final fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 48 hours.[12]

  • Reading Results (Endpoint Determination):

    • Visually inspect the wells for turbidity.

    • The MIC is the lowest 5-FC concentration at which a prominent decrease in turbidity (approximately 50% inhibition) is observed relative to the growth control well.[12]

Visualized Workflows and Pathways

5-FC Metabolic Activation and Resistance Pathway

G cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms (Mutations) 5FC_ext This compound (5-FC) 5FC_int 5-FC (intracellular) 5FC_ext->5FC_int Cytosine Permease (FCY2) 5FU 5-Fluorouracil (5-FU) 5FC_int->5FU Cytosine Deaminase (FCA1) 5FUMP 5-FUMP 5FU->5FUMP UPRTase (FUR1) 5FUTP 5-FUTP 5FUMP->5FUTP Kinases 5FdUMP 5-FdUMP 5FUMP->5FdUMP ... RNA_synth RNA Synthesis 5FUTP->RNA_synth Incorporation DNA_synth DNA Synthesis 5FdUMP->DNA_synth Inhibition R1 Loss of FCY2 R1->5FC_ext Blocks Uptake R2 Loss of FCA1 R2->5FC_int Blocks Conversion R3 Loss of FUR1 R3->5FU Blocks Conversion

Caption: Metabolic pathway of 5-FC and points of resistance.

Experimental Workflow for Susceptibility Testing

G start Start prep_drug Prepare 5-FC Serial Dilutions in 96-well Plate start->prep_drug prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_drug->inoculate dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 48 hours inoculate->incubate read_mic Read MIC Endpoint (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end

Caption: Workflow for broth microdilution susceptibility testing.

Troubleshooting Logic for Paradoxical Growth

G observe Paradoxical Growth Observed? check_inoculum Verify Inoculum Density (Spectrophotometer) observe->check_inoculum Yes no_issue Proceed with MIC Determination observe->no_issue No check_media Review Media Composition (Use Defined Medium) check_inoculum->check_media Density OK check_solubility Confirm Drug Solubility at High Concentrations check_media->check_solubility Media OK re_run Re-run Assay with Adjusted Parameters check_solubility->re_run Solubility OK

Caption: Decision tree for troubleshooting paradoxical growth.

References

Validation & Comparative

A Researcher's Guide to 5-Fluorocytosine Susceptibility Testing: A Method Validation Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate determination of antifungal susceptibility is paramount for both effective treatment strategies and the development of new therapeutic agents. This guide provides a comprehensive comparison of commonly used methods for testing the susceptibility of fungal isolates to 5-Fluorocytosine (5-FC), a cornerstone of combination antifungal therapy. We delve into the established reference methods, explore viable alternatives, and present supporting experimental data to inform your selection of the most appropriate testing strategy.

Understanding the Landscape of 5-FC Susceptibility Testing

The in vitro susceptibility of a fungal isolate to 5-FC is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits visible fungal growth. Several methodologies exist for determining the MIC, each with its own set of advantages and limitations. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized protocols to ensure inter-laboratory reproducibility.[1][2][3]

The primary methods for 5-FC susceptibility testing include:

  • Broth Microdilution: Widely regarded as the gold standard reference method.[1][4][5][6]

  • Disk Diffusion: A simpler, agar-based method suitable for routine testing.[7][8]

  • Agar Dilution: Another agar-based method that can determine MIC values directly.[7]

Comparative Performance of 5-FC Susceptibility Testing Methods

The choice of testing method often depends on the required throughput, cost, and the need for quantitative MIC data versus categorical susceptibility results (Susceptible, Intermediate, or Resistant). The following tables summarize the performance of these methods based on available experimental data.

Method Principle Advantages Disadvantages Typical Throughput
Broth Microdilution Serial dilutions of 5-FC in a liquid growth medium are inoculated with a standardized fungal suspension. The MIC is the lowest concentration showing no visible growth.- Gold standard reference method- Provides quantitative MIC values- High reproducibility when standardized protocols (CLSI/EUCAST) are followed- More labor-intensive and time-consuming than disk diffusion- Requires specialized microtiter plates and readers for high throughputHigh (with automation)
Disk Diffusion A paper disk impregnated with a specific amount of 5-FC is placed on an agar plate inoculated with the fungal isolate. The diameter of the zone of growth inhibition is measured.- Simple and inexpensive to perform- Suitable for routine clinical laboratories- High throughput for qualitative results- Provides qualitative results (Susceptible/Intermediate/Resistant) based on zone diameter interpretation- Less precise than broth microdilution- Results can be affected by media composition and inoculum densityHigh
Agar Dilution Serial dilutions of 5-FC are incorporated into an agar medium, which is then spot-inoculated with the fungal isolates. The MIC is the lowest concentration that inhibits growth.- Provides quantitative MIC values- Allows for the testing of multiple isolates on a single plate- Labor-intensive preparation of agar plates- Less commonly used in routine clinical laboratories compared to broth microdilution and disk diffusionModerate

Quantitative Comparison of Methods

The correlation between different testing methods is crucial for their validation. The following table presents a summary of comparative data from various studies.

Comparison Key Findings Reference
Broth Microdilution (24h vs. 48h reading) For Candida species, there is good essential and categorical agreement between 24-hour and 48-hour MIC readings for 5-FC.[1][6] Overall essential agreement was 97.3%.[1][1][6]
Disk Diffusion vs. Agar Dilution A study comparing 1-µg and 10-µg 5-FC disks with agar dilution MICs found that an MIC of 16 µg/ml correlated with zone diameters of 14 mm and 25 mm, respectively.[7][8] The 10-µg disk showed better prediction of susceptibility.[7][8][7][8]
Broth Microdilution vs. Disk Diffusion Studies have shown good correlation between broth microdilution MICs and disk diffusion zone diameters for various fungi, although discordance can occur for some isolates.[2][9][2][9]
CLSI vs. EUCAST Broth Microdilution Comparative studies have shown good correlation (85-95% within a 3-dilution range) for 5-FC against Candida spp., though EUCAST methods may yield slightly lower MICs.[2][2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable susceptibility testing results.

Broth Microdilution (Based on CLSI M27-A3)
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS.[4][10]

  • Inoculum Preparation: Prepare a fungal suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard. Further dilute to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter wells.[4]

  • 5-FC Preparation: Prepare serial twofold dilutions of 5-FC in the broth medium.

  • Incubation: Incubate the inoculated microtiter plates at 35°C.

  • Endpoint Reading: Read the MIC after 48 hours of incubation as the lowest concentration of 5-FC that causes a significant (≥50%) reduction in growth compared to the drug-free control well.[3][4]

Disk Diffusion
  • Medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts).

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard and swab the entire surface of the agar plate.

  • Disk Application: Aseptically apply a 5-FC disk (e.g., 1 µg or 10 µg) to the surface of the inoculated agar.

  • Incubation: Incubate the plates at 35°C for 20-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters.

Agar Dilution
  • Medium: Prepare a suitable agar medium (e.g., Yeast Nitrogen Base agar).

  • 5-FC Incorporation: Add serial twofold dilutions of 5-FC to the molten agar before pouring the plates.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolates.

  • Inoculation: Spot-inoculate a small volume of each fungal suspension onto the surface of the agar plates containing different 5-FC concentrations.

  • Incubation: Incubate the plates at an appropriate temperature and duration.

  • Endpoint Reading: The MIC is the lowest concentration of 5-FC that inhibits the growth of the organism.

Visualizing the Workflow and Method Comparison

To better illustrate the relationships between these testing methods and their validation, the following diagrams are provided.

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Fungal Isolate Culture Fresh Culture Isolate->Culture Suspension Standardized Inoculum (0.5 McFarland) Culture->Suspension Inoculation Inoculate Microtiter Plate Suspension->Inoculation Dilution Serial 5-FC Dilutions in Broth Dilution->Inoculation Incubation Incubate at 35°C (48 hours) Inoculation->Incubation Reading Read MIC (≥50% growth inhibition) Incubation->Reading Result Quantitative MIC Value Reading->Result Method_Validation_Hierarchy cluster_alternatives Alternative Methods cluster_validation Validation Metrics Reference Reference Method (Broth Microdilution - CLSI/EUCAST) Agreement Categorical & Essential Agreement Reference->Agreement Compared with Correlation MIC vs. Zone Diameter Correlation Reference->Correlation Correlated with Disk Disk Diffusion Disk->Agreement Disk->Correlation Agar Agar Dilution Agar->Agreement

References

The Synergistic Power of 5-Fluorocytosine in Antifungal Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of 5-Fluorocytosine (5-FC) with other major antifungal agents. The following sections detail the enhanced efficacy of these combinations, supported by experimental data, and provide insights into the underlying mechanisms of action.

This compound (5-FC), a fluorinated pyrimidine analog, is a potent antifungal agent that, after conversion to 5-fluorouracil (5-FU) within the fungal cell, disrupts both RNA and DNA synthesis.[1][2][3][4] While effective, its use as a monotherapy is limited by the rapid development of resistance.[5][6] However, when combined with other antifungal agents, 5-FC exhibits significant synergistic or additive effects, enhancing therapeutic outcomes and mitigating resistance. This guide explores the synergistic interactions of 5-FC with polyenes, azoles, and echinocandins.

This compound and Amphotericin B: A Classic Synergy

The combination of 5-FC and the polyene antibiotic Amphotericin B (AmB) is a well-established and clinically vital synergistic pairing, particularly in the treatment of severe systemic mycoses like cryptococcal meningitis and candidiasis.[5][6][7]

The primary mechanism behind this synergy is the "permeability hypothesis." Amphotericin B binds to ergosterol in the fungal cell membrane, creating pores that increase membrane permeability.[8] This disruption of the cell membrane is believed to facilitate the entry of 5-FC into the fungal cell, leading to higher intracellular concentrations and enhanced antifungal activity.[8]

In Vitro and In Vivo Evidence

Numerous studies have demonstrated the synergistic interaction between 5-FC and Amphotericin B. In vitro studies consistently show a significant reduction in the minimum inhibitory concentration (MIC) of 5-FC in the presence of subinhibitory concentrations of AmB against various Candida species and Cryptococcus neoformans.[7][9] In vivo studies using murine models of systemic candidiasis and cryptococcosis have also confirmed the enhanced efficacy of this combination, leading to improved survival rates and reduced fungal burden in organs.[1][8]

Comparative Analysis of this compound Combination Therapies

The synergistic potential of 5-FC extends beyond Amphotericin B to other classes of antifungal agents, including azoles and echinocandins. The following tables summarize the quantitative data from various studies, highlighting the synergistic, additive, or indifferent interactions observed.

Table 1: Synergistic Effects of this compound (5-FC) and Amphotericin B (AmB) against various fungal species.

Fungal SpeciesNumber of IsolatesInteractionKey FindingsReference
Candida species40Synergy (88%)Synergism was observed in 35 of 40 isolates, including many resistant to 5-FC alone.[7]
Cryptococcus neoformans30Synergy (77%)Checkerboard analysis showed synergy in 77% of clinical isolates.[9]
Candida albicans-SynergyIn vivo model of septicemic candidiasis showed the combination to be highly effective, resulting in a complete cure.[8]

Table 2: Synergistic Effects of this compound (5-FC) and Azoles (Fluconazole, Itraconazole, Voriconazole) against various fungal species.

| Fungal Species | Antifungal Agent | Number of Isolates | Interaction | Key Findings | Reference | | --- | --- | --- | --- | --- | | Cryptococcus neoformans | Fluconazole | 30 | Synergy (77%) | Checkerboard analysis demonstrated synergy in a majority of clinical isolates. |[9] | | Cryptococcus neoformans | Itraconazole | 30 | Synergy (60%) | Synergistic interactions were observed in 60% of the tested isolates. |[9] | | Cryptococcus neoformans | Voriconazole | 30 | Synergy (80%) | A high rate of synergy was observed with this combination against clinical isolates. |[9] | | Candida species | Fluconazole | - | Additive | In vitro and in vivo studies have suggested additive or synergistic effects. |[5] |

Table 3: Synergistic Effects of this compound (5-FC) and Echinocandins (Caspofungin) against various fungal species.

| Fungal Species | Antifungal Agent | Number of Isolates | Interaction | Key Findings | Reference | | --- | --- | --- | --- | --- | | Cryptococcus neoformans | Caspofungin | 30 | Synergy (67%) | Synergy was observed in 67% of clinical isolates. |[9] | | Candida glabrata | Caspofungin | 2 | Failure with resistance | Two cases of refractory cystitis showed failure of combination therapy with rapid acquisition of high-level 5-FC resistance. |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess antifungal synergy.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.

Protocol:

  • Twofold serial dilutions of each antifungal agent are prepared.

  • The dilutions of one agent are dispensed along the rows of a 96-well microtiter plate, and the dilutions of the second agent are dispensed along the columns.

  • Each well is then inoculated with a standardized suspension of the fungal isolate.

  • The plate is incubated at a controlled temperature for a specified period (e.g., 24-48 hours).

  • The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits fungal growth.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • The interaction is classified as synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 1.0), indifferent (1.0 < FICI ≤ 4.0), or antagonistic (FICI > 4.0).

Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of the antifungal activity of drug combinations over time.

Protocol:

  • Fungal isolates are grown in a suitable broth medium to a standardized cell density.

  • The fungal suspension is then exposed to the antifungal agents alone and in combination at specific concentrations (often multiples of the MIC).

  • A control culture without any antifungal agent is also included.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture, serially diluted, and plated on agar plates.

  • After incubation, the number of colony-forming units (CFU) is counted.

  • The results are plotted as log10 CFU/mL versus time.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Mechanisms and Signaling Pathways

Understanding the molecular basis of synergistic interactions is critical for rational drug design and the development of novel therapeutic strategies.

Mechanism of Action of this compound

The antifungal activity of 5-FC is dependent on its uptake by the fungal cell via cytosine permease and its subsequent conversion into 5-fluorouracil (5-FU) by cytosine deaminase. 5-FU is then metabolized to 5-fluorouridine triphosphate (FUTP) and 5-fluorodeoxyuridine monophosphate (FdUMP). FUTP is incorporated into RNA, leading to errors in protein synthesis, while FdUMP inhibits thymidylate synthase, an enzyme essential for DNA synthesis.[2][3][4]

5-FC_Mechanism_of_Action node_5FC_ext This compound (extracellular) node_fungal_cell Fungal Cell node_permease Cytosine Permease node_5FC_ext->node_permease Uptake node_5FC_int This compound (intracellular) node_permease->node_5FC_int node_deaminase Cytosine Deaminase node_5FC_int->node_deaminase Conversion node_5FU 5-Fluorouracil (5-FU) node_deaminase->node_5FU node_FUTP 5-Fluorouridine Triphosphate (FUTP) node_5FU->node_FUTP Metabolism node_FdUMP 5-Fluorodeoxyuridine Monophosphate (FdUMP) node_5FU->node_FdUMP Metabolism node_RNA RNA Synthesis Inhibition node_FUTP->node_RNA Disrupts node_DNA DNA Synthesis Inhibition node_FdUMP->node_DNA Inhibits

Caption: Mechanism of action of this compound.

Synergistic Pathway with Amphotericin B

The synergy between 5-FC and Amphotericin B is primarily attributed to the increased uptake of 5-FC due to membrane damage caused by Amphotericin B.

Synergy_5FC_AmB node_AmB Amphotericin B node_ergosterol Ergosterol (Fungal Cell Membrane) node_AmB->node_ergosterol Binds to node_pores Membrane Pores (Increased Permeability) node_ergosterol->node_pores Forms node_uptake Increased 5-FC Uptake node_pores->node_uptake Facilitates node_5FC This compound node_5FC->node_uptake node_effect Enhanced Antifungal Effect node_uptake->node_effect Leads to Synergy_Workflow node_start Start: Fungal Isolate node_culture Culture Preparation (Standardized Inoculum) node_start->node_culture node_checkerboard Checkerboard Assay (96-well plate) node_culture->node_checkerboard node_timekill Time-Kill Assay (Broth Culture) node_culture->node_timekill node_incubation Incubation (24-48 hours) node_checkerboard->node_incubation node_timekill->node_incubation node_readout_cb MIC Determination (Visual/Spectrophotometric) node_incubation->node_readout_cb node_readout_tk CFU Counting (Plating and Incubation) node_incubation->node_readout_tk node_fici FICI Calculation node_readout_cb->node_fici node_timekill_plot Time-Kill Curve Plotting node_readout_tk->node_timekill_plot node_interpretation Interpretation of Interaction (Synergy, Additive, Indifferent, Antagonism) node_fici->node_interpretation node_timekill_plot->node_interpretation

References

Comparative Analysis of 5-Fluorocytosine Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the molecular underpinnings of 5-Fluorocytosine resistance in pathogenic fungi.

This guide provides a detailed comparison of the primary mechanisms conferring resistance to the antifungal agent this compound (5-FC). It includes quantitative data on the impact of specific genetic mutations on drug susceptibility, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound and Resistance

This compound (5-FC) is a synthetic antimycotic agent that, upon conversion to 5-fluorouracil (5-FU), disrupts both DNA and RNA synthesis in fungal cells.[1][2][3][4] Its efficacy is, however, limited by the emergence of resistance, which can arise through several molecular mechanisms. Understanding these mechanisms is crucial for the development of strategies to overcome resistance and for the effective clinical use of this important antifungal drug. The primary mechanisms of 5-FC resistance involve mutations in the genes encoding the enzymes responsible for its uptake and metabolism: cytosine permease (FCY2), cytosine deaminase (FCY1), and uracil phosphoribosyltransferase (FUR1).[3][5][6][7][8]

Key Mechanisms of this compound Resistance

The metabolic pathway of 5-FC is a critical determinant of its antifungal activity. Disruption at any of the key steps can lead to resistance.

  • Impaired Uptake (Mutations in FCY2) : The FCY2 gene encodes cytosine permease, the primary transporter responsible for the uptake of 5-FC into the fungal cell.[3][4] Mutations that lead to a non-functional or absent permease prevent the drug from reaching its intracellular targets.

  • Defective Deamination (Mutations in FCY1) : Once inside the cell, 5-FC is converted to the toxic antimetabolite 5-FU by the enzyme cytosine deaminase, encoded by the FCY1 gene.[1][3][4] Inactivating mutations in FCY1 block this conversion, rendering 5-FC inert.

  • Blocked Phosphoribosylation (Mutations in FUR1) : The final step in the activation of 5-FC is the conversion of 5-FU to 5-fluorouridine monophosphate (5-FUMP) by uracil phosphoribosyltransferase (UPRTase), encoded by the FUR1 gene.[1][3][4] Mutations in FUR1 prevent the formation of the toxic nucleotide, thereby conferring resistance to both 5-FC and 5-FU.

Comparative Data on 5-FC Resistance

The following tables summarize the impact of mutations in FCY1, FCY2, and FUR1 on the Minimum Inhibitory Concentration (MIC) of 5-FC in various fungal species. The MIC is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: 5-FC MIC Values in Candida albicans Mutants

GeneMutation TypeGenotype5-FC MIC (µg/mL)Reference
Wild-Type--≤0.25[1]
FUR1Missense (Arg101Cys)Heterozygous (C/T)0.5 - 4.0[1]
FUR1Missense (Arg101Cys)Homozygous (T/T)≥16[1]
FCA1 (homolog of FCY1)Missense (Gly28Asp)Homozygous>8[2]

Table 2: 5-FC MIC Values in Candida lusitaniae Mutants

GeneMutation Type5-FC MIC (µg/mL)5-FU MIC (µg/mL)Reference
Wild-Type-≤0.5≤0.5[6]
fcy2ΔDeletion64≤0.5[6]
fcy1ΔDeletion128≤0.5[6]
fur1ΔDeletion≥512≥512[6]

Table 3: 5-FC MIC Values in Cryptococcus neoformans Mutants

GeneMutation Type5-FC MIC (µg/mL)Reference
Wild-Type-0.125[9]
fcy1ΔDeletion>32[5]
fcy2ΔDeletion>32[5]
fur1ΔDeletion>32[5][9]
FUR1Missense (E64G)>64[9]

Visualizing 5-FC Metabolism and Resistance Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the 5-FC metabolic pathway and how it is disrupted by the primary resistance mechanisms.

5_FC_Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 5-FC_ext This compound 5-FC_int This compound 5-FC_ext->5-FC_int Cytosine Permease (FCY2) 5-FU 5-Fluorouracil 5-FC_int->5-FU Cytosine Deaminase (FCY1) 5-FUMP 5-Fluorouridine monophosphate 5-FU->5-FUMP Uracil Phosphoribosyltransferase (FUR1) 5-FUTP 5-Fluorouridine triphosphate 5-FUMP->5-FUTP 5-FdUMP 5-Fluorodeoxyuridine monophosphate 5-FUMP->5-FdUMP RNA_disruption RNA Disruption 5-FUTP->RNA_disruption DNA_disruption DNA Synthesis Inhibition 5-FdUMP->DNA_disruption

Figure 1: this compound metabolic pathway.

FCY2_Resistance 5-FC_ext This compound FCY2_mut Mutated Cytosine Permease (FCY2) 5-FC_ext->FCY2_mut No_uptake No Intracellular 5-FC FCY2_mut->No_uptake Blocked Transport

Figure 2: Resistance via impaired uptake (FCY2 mutation).

FCY1_Resistance 5-FC_int This compound FCY1_mut Mutated Cytosine Deaminase (FCY1) 5-FC_int->FCY1_mut No_5-FU No 5-Fluorouracil Production FCY1_mut->No_5-FU Blocked Conversion

Figure 3: Resistance via defective deamination (FCY1 mutation).

FUR1_Resistance 5-FU 5-Fluorouracil FUR1_mut Mutated UPRTase (FUR1) 5-FU->FUR1_mut No_5-FUMP No 5-FUMP Production FUR1_mut->No_5-FUMP Blocked Conversion

Figure 4: Resistance via blocked phosphoribosylation (FUR1 mutation).

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of 5-FC resistance. Below are protocols for key experiments.

Protocol 1: EUCAST Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for the determination of Minimum Inhibitory Concentrations (MICs) of antifungal agents for yeasts.[10]

  • Media Preparation : Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Antifungal Stock Solution : Prepare a stock solution of this compound in sterile distilled water.

  • Microdilution Plate Preparation :

    • Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 5-FC stock solution to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation :

    • Culture the yeast isolate on a suitable agar medium (e.g., Sabouraud dextrose agar) for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the wells.

  • Inoculation : Add 100 µL of the final inoculum to each well of the microtiter plate.

  • Incubation : Incubate the plates at 35-37°C for 24-48 hours.

  • Reading the MIC : The MIC is the lowest concentration of 5-FC that causes a significant (≥50%) reduction in turbidity compared to the growth control well (no drug). The endpoint can be determined visually or by using a spectrophotometer to measure optical density.[2]

Protocol 2: Sequencing of FCY1, FCY2, and FUR1 Genes

This protocol outlines the general steps for amplifying and sequencing the key genes associated with 5-FC resistance.

  • Genomic DNA Extraction :

    • Culture the yeast isolate in a suitable liquid medium (e.g., YPD broth).

    • Harvest the cells by centrifugation.

    • Extract genomic DNA using a commercial yeast DNA extraction kit or a standard protocol involving cell lysis with lyticase or glass beads, followed by phenol-chloroform extraction and ethanol precipitation.[11]

  • PCR Amplification :

    • Design primers that flank the entire open reading frames of the FCY1, FCY2, and FUR1 genes.

    • Set up a PCR reaction containing genomic DNA, primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.

    • Perform PCR using an appropriate thermal cycling program (e.g., initial denaturation at 94-98°C, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step).[1][12]

  • PCR Product Purification : Purify the PCR products to remove primers and dNTPs using a commercial PCR purification kit or enzymatic methods.

  • Sanger Sequencing :

    • Send the purified PCR products for Sanger sequencing using the same primers used for amplification.

    • Analyze the resulting sequences using sequence analysis software to identify any mutations (substitutions, insertions, or deletions) by comparing them to the wild-type reference sequence.[1][12]

Protocol 3: Site-Directed Mutagenesis

This protocol allows for the introduction of specific mutations into a gene of interest to confirm its role in 5-FC resistance.[13][14]

  • Plasmid Preparation : Clone the wild-type gene of interest (e.g., FUR1) into a suitable yeast expression vector.

  • Primer Design : Design primers that contain the desired mutation and are complementary to the plasmid sequence at the target site.

  • Mutagenesis PCR :

    • Perform a PCR reaction using the plasmid containing the wild-type gene as a template and the mutagenic primers.

    • Use a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the desired mutation.

  • Template Removal : Digest the parental (non-mutated) plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI), which will specifically cleave the bacterially-derived template DNA, leaving the newly synthesized, mutated plasmid intact.

  • Transformation : Transform the mutated plasmid into competent E. coli for amplification.

  • Plasmid Isolation and Verification : Isolate the plasmid DNA from the transformed E. coli and verify the presence of the desired mutation by DNA sequencing.

  • Yeast Transformation : Transform the verified mutated plasmid into a susceptible yeast strain.

  • Phenotypic Analysis : Assess the 5-FC susceptibility of the transformed yeast strain using the MIC protocol described above to confirm that the introduced mutation confers resistance.

Protocol 4: Cytosine Deaminase Enzyme Activity Assay

This assay measures the activity of cytosine deaminase in yeast cell extracts.

  • Preparation of Yeast Cell Extracts :

    • Grow yeast cultures to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with a suitable buffer.

    • Lyse the cells using methods such as glass bead homogenization or enzymatic digestion with lyticase in a lysis buffer containing protease inhibitors.[15]

    • Clarify the lysate by centrifugation to obtain the crude cell extract.

  • Enzyme Assay :

    • The assay measures the conversion of cytosine to uracil, which can be monitored by the decrease in absorbance at a specific wavelength.

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the yeast cell extract, and cytosine as the substrate.

    • Monitor the change in absorbance over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of substrate conversion.

Protocol 5: Uracil Phosphoribosyltransferase (UPRTase) Enzyme Activity Assay

This assay measures the activity of UPRTase, which is crucial for the conversion of 5-FU to 5-FUMP.

  • Preparation of Yeast Cell Extracts : Prepare cell extracts as described in the cytosine deaminase assay protocol.[15]

  • Enzyme Assay :

    • The assay typically measures the consumption of the co-substrate 5-phosphoribosyl-1-pyrophosphate (PRPP) or the formation of the product, uridine monophosphate (UMP), from uracil.

    • A common method involves a coupled enzymatic assay where the production of pyrophosphate is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

    • Alternatively, radiolabeled uracil can be used, and the formation of radiolabeled UMP can be quantified by separating the reactants and products using chromatography and measuring radioactivity.[16]

Experimental Workflow for Investigating 5-FC Resistance

The following diagram illustrates a typical workflow for identifying and characterizing the mechanisms of 5-FC resistance in a fungal isolate.

Experimental_Workflow Start Clinical Isolate with Suspected 5-FC Resistance MIC_Test Determine 5-FC and 5-FU MICs (EUCAST Protocol) Start->MIC_Test DNA_Extraction Genomic DNA Extraction MIC_Test->DNA_Extraction PCR_Sequencing PCR and Sequencing of FCY1, FCY2, and FUR1 DNA_Extraction->PCR_Sequencing Sequence_Analysis Sequence Analysis and Mutation Identification PCR_Sequencing->Sequence_Analysis Site_Directed_Mutagenesis Site-Directed Mutagenesis to Confirm Causality Sequence_Analysis->Site_Directed_Mutagenesis Enzyme_Assay Enzyme Activity Assays (Optional) Sequence_Analysis->Enzyme_Assay Conclusion Characterization of Resistance Mechanism Site_Directed_Mutagenesis->Conclusion Enzyme_Assay->Conclusion

Figure 5: Experimental workflow for characterizing 5-FC resistance.

Conclusion

Resistance to this compound in pathogenic fungi is primarily mediated by mutations in the pyrimidine salvage pathway genes FCY2, FCY1, and FUR1. This guide provides a comparative framework for understanding these mechanisms, supported by quantitative data, detailed experimental protocols, and clear visual aids. A thorough understanding of these resistance pathways is paramount for the effective clinical management of fungal infections and for the development of novel therapeutic strategies to combat antifungal resistance.

References

A Comparative Analysis of 5-Fluorocytosine's Efficacy: In Vitro Susceptibility vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the correlation between laboratory predictions and real-world outcomes is paramount. This guide provides an objective comparison of the in vitro and in vivo efficacy of the antifungal agent 5-Fluorocytosine (5-FC), supported by experimental data and detailed methodologies.

This compound, a synthetic antimycotic compound, serves as a crucial therapeutic agent, particularly in combination therapies for severe systemic mycoses.[1] Its efficacy, however, is not always straightforward, with notable differences observed between its activity in controlled laboratory settings (in vitro) and its performance within a living organism (in vivo). This guide delves into these nuances, offering a comprehensive overview for informed research and development.

Mechanism of Action: A Tale of Two Environments

This compound is a prodrug, meaning it is inactive until metabolized into its active form, 5-fluorouracil (5-FU).[1] This conversion is central to its selective toxicity against fungal cells, which possess the enzyme cytosine deaminase, an enzyme largely absent in mammalian cells.[1] Once converted, 5-FU disrupts both DNA and RNA synthesis, leading to fungal cell death.[1]

However, the journey from administration to cellular target is where the complexities between in vitro and in vivo scenarios begin to emerge. In vivo, factors such as drug absorption, distribution, metabolism by host and gut microbiota, and excretion all play a critical role in the concentration of 5-FC and 5-FU that reaches the site of infection.[1]

5_Fluorocytosine_Signaling_Pathway cluster_extracellular Extracellular cluster_fungal_cell Fungal Cell 5_FC_ext This compound (5-FC) Cytosine_Permease Cytosine Permease 5_FC_ext->Cytosine_Permease Uptake 5_FC_int 5-FC Cytosine_Permease->5_FC_int Cytosine_Deaminase Cytosine Deaminase 5_FC_int->Cytosine_Deaminase 5_FU 5-Fluorouracil (5-FU) Cytosine_Deaminase->5_FU UPRT UMP Pyrophosphorylase (UPRT) 5_FU->UPRT 5_FUMP 5-Fluorouridine Monophosphate (5-FUMP) UPRT->5_FUMP Kinases Kinases 5_FUMP->Kinases 5_FdUMP 5-Fluoro-2'-deoxyuridine Monophosphate (5-FdUMP) 5_FUMP->5_FdUMP 5_FUTP 5-Fluorouridine Triphosphate (5-FUTP) Kinases->5_FUTP RNA_Synth RNA Synthesis 5_FUTP->RNA_Synth Protein_Synth_Inhibition Inhibition of Protein Synthesis RNA_Synth->Protein_Synth_Inhibition Thymidylate_Synthase Thymidylate Synthase DNA_Synth_Inhibition Inhibition of DNA Synthesis Thymidylate_Synthase->DNA_Synth_Inhibition 5_FdUMP->Thymidylate_Synthase Inhibits

Caption: Mechanism of action of this compound in fungal cells.

In Vitro Efficacy: Susceptibility Testing

In vitro susceptibility testing is a cornerstone for predicting the potential effectiveness of an antifungal agent. The most common method for 5-FC is broth microdilution, which determines the Minimum Inhibitory Concentration (MIC) – the lowest concentration of the drug that prevents visible growth of a microorganism.

Quantitative In Vitro Data

The following table summarizes the in vitro activity of 5-FC against a large number of clinical isolates of various Candida species.

Candida SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible% Intermediate% Resistant
C. albicans5,2080.2519712
C. glabrata1,2670.060.129901
C. parapsilosis8450.120.259901
C. tropicalis7510.2519253
C. krusei204163256728
Overall 8,803 0.12 1 95 2 3

Data adapted from a study of 8,803 clinical isolates of Candida spp.[2] Interpretive breakpoints for susceptibility are: Susceptible (S) ≤4 µg/mL, Intermediate (I) 8-16 µg/mL, and Resistant (R) ≥32 µg/mL.[2]

Experimental Protocol: Broth Microdilution for 5-FC Susceptibility

The broth microdilution method for determining the MIC of 5-FC against Candida species is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.

  • Inoculum Preparation: A standardized inoculum of the yeast is prepared from a 24-hour culture on Sabouraud dextrose agar. The turbidity of the yeast suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]

  • Drug Dilution: A serial two-fold dilution of 5-FC is prepared in a 96-well microtiter plate using RPMI 1640 medium. The final concentrations typically range from 0.12 to 128 µg/mL.[2]

  • Inoculation and Incubation: Each well containing the drug dilution is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 48 hours.[2]

  • MIC Determination: The MIC is read as the lowest concentration of 5-FC at which a prominent decrease in turbidity (approximately 50% inhibition) is observed compared to the growth control well.[2]

In Vivo Efficacy: Murine Models of Disseminated Candidiasis

In vivo studies in animal models are crucial for evaluating the therapeutic potential of an antifungal agent in a complex biological system. The neutropenic murine model of disseminated candidiasis is a widely used and well-characterized model for this purpose.

Quantitative In Vivo Data

The following table summarizes the results from a study using a neutropenic murine model of disseminated candidiasis to evaluate the efficacy of 5-FC. The primary endpoint was the reduction in the number of colony-forming units (CFU) in the kidneys of infected mice after 24 hours of treatment.

Treatment GroupDosage (mg/kg/day)Dosing RegimenMean Change in log₁₀ CFU/kidney (± SD)
Control (untreated)--+2.5 (± 0.4)
5-FC6.25Every 6 hours+1.1 (± 0.5)
5-FC25Every 6 hours-0.2 (± 0.3)
5-FC100Every 6 hours-0.8 (± 0.2)
5-FC400Every 6 hours-1.2 (± 0.3)

Data adapted from a study by Andes et al. (2000) in a neutropenic murine model of disseminated candidiasis caused by C. albicans.[3]

Experimental Protocol: Neutropenic Murine Model of Disseminated Candidiasis
  • Animal Model: Swiss Webster mice are typically used. To induce neutropenia, mice are treated with cyclophosphamide prior to infection. This mimics the immunocompromised state of many patients susceptible to systemic fungal infections.

  • Infection: Mice are infected intravenously via the lateral tail vein with a standardized inoculum of Candida albicans (e.g., 10⁶ CFU per mouse).[3]

  • Treatment: Treatment with 5-FC is initiated a few hours after infection. The drug can be administered through various routes, such as oral gavage or subcutaneous injection, at different dosing regimens to assess the impact of dose and schedule on efficacy.[3][4]

  • Endpoint Assessment: After a defined treatment period (e.g., 24 or 48 hours), mice are euthanized. The kidneys, a primary target organ for Candida in this model, are aseptically removed, homogenized, and plated on appropriate agar to determine the fungal burden (CFU/gram of tissue).[3] Survival studies, where the time to mortality is monitored, can also be conducted.[5]

Experimental_Workflow_5FC_Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation IV_Start Start: In Vitro IV_Inoculum Prepare Standardized Inoculum IV_Start->IV_Inoculum IV_Incubate Inoculate and Incubate (35°C, 48h) IV_Inoculum->IV_Incubate IV_Dilution Perform Serial Dilution of 5-FC IV_Dilution->IV_Incubate IV_MIC Determine MIC IV_Incubate->IV_MIC IV_End End: In Vitro Result IV_MIC->IV_End IVO_Start Start: In Vivo IVO_Neutropenia Induce Neutropenia in Mice IVO_Start->IVO_Neutropenia IVO_Infection Intravenous Infection with Candida IVO_Neutropenia->IVO_Infection IVO_Treatment Administer 5-FC (Varying Doses/Schedules) IVO_Infection->IVO_Treatment IVO_Endpoint Assess Endpoint (e.g., Kidney Fungal Burden) IVO_Treatment->IVO_Endpoint IVO_End End: In Vivo Result IVO_Endpoint->IVO_End

Caption: A typical experimental workflow for evaluating 5-FC efficacy.

Bridging the Gap: In Vitro vs. In Vivo Correlation

While in vitro MIC values provide a valuable initial assessment of an antifungal's activity, the correlation with in vivo efficacy is not always direct. Several factors contribute to potential discrepancies:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration of 5-FC at the site of infection is dynamic in vivo, influenced by absorption, distribution, metabolism, and excretion. In vivo studies have shown that the time the drug concentration remains above the MIC is a critical predictor of efficacy.[3][4]

  • Host Factors: The immune status of the host significantly impacts the outcome of an infection. The neutropenic mouse model attempts to control for this, but the complexity of the host immune response cannot be fully replicated in vitro.

  • Development of Resistance: Resistance to 5-FC can develop during therapy, a phenomenon that is more readily observed and studied in the dynamic in vivo environment.[6] Mutations in the enzymes responsible for 5-FC uptake and metabolism are common mechanisms of resistance.[7][8][9]

  • Biofilm Formation: In a host, fungi can form biofilms, which are structured communities of cells that are less susceptible to antifungal agents. Standard in vitro tests do not typically account for this growth state.

In_Vitro_vs_In_Vivo_Comparison In_Vitro In Vitro Efficacy IV_Characteristics Key Characteristics: - Controlled Environment - Static Drug Concentration - Focus on Direct Antifungal Activity In_Vitro->IV_Characteristics Correlation Correlation & Discrepancies In_Vitro->Correlation In_Vivo In Vivo Efficacy IVO_Characteristics Key Characteristics: - Complex Biological System - Dynamic Drug Concentration (PK/PD) - Influence of Host Factors (Immunity) - Potential for Resistance Development In_Vivo->IVO_Characteristics In_Vivo->Correlation Factors Influencing Factors: - Pharmacokinetics - Host Immune Response - Biofilm Formation - In Vivo Resistance Emergence Correlation->Factors

Caption: Logical relationship between in vitro and in vivo evaluation.

Conclusion

Both in vitro and in vivo evaluations of this compound are indispensable for a comprehensive understanding of its antifungal efficacy. In vitro susceptibility testing provides a rapid and standardized method for assessing the intrinsic activity of the drug against a wide range of fungal isolates. However, in vivo studies in relevant animal models are essential to translate these findings into a clinically meaningful context, accounting for the complex interplay of pharmacokinetics, host defenses, and the potential for resistance. For researchers and drug developers, a thorough appreciation of the strengths and limitations of each approach is critical for the successful development and application of antifungal therapies.

References

A Comparative Guide to the Cytotoxicity of 5-Fluorocytosine and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of 5-Fluorocytosine (5-FC) and 5-Fluorouracil (5-FU), two structurally related fluoropyrimidines with distinct mechanisms of action and applications in cancer therapy. This document outlines their mechanisms of action, presents comparative experimental data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction: Two Sides of the Same Coin

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects by disrupting DNA and RNA synthesis in rapidly dividing cancer cells.[1][2] In contrast, this compound (5-FC) is primarily known as an antifungal agent with no inherent anticancer activity in mammalian cells.[3] The key difference lies in the cellular machinery required to activate 5-FC. Mammalian cells lack the enzyme cytosine deaminase, which is necessary to convert the prodrug 5-FC into the active cytotoxic agent, 5-FU.[3] This distinction forms the basis of gene-directed enzyme prodrug therapy (GDEPT), a promising cancer treatment strategy that involves introducing the gene for cytosine deaminase into tumor cells, thereby sensitizing them to 5-FC.[1]

Mechanism of Action: A Tale of Two Pathways

The cytotoxic effects of 5-FU and the 5-FC/cytosine deaminase system are ultimately mediated by the same active metabolites. However, their initial pathways into the cell and subsequent activation differ significantly.

5-Fluorouracil (5-FU): Direct Action

5-FU is directly transported into cells and anabolized into three main active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable complex with thymidylate synthase (TS), inhibiting its function and blocking the synthesis of thymidine, an essential precursor for DNA replication.[1][4] This leads to "thymineless death."

  • Fluorouridine triphosphate (FUTP): FUTP is incorporated into RNA in place of uridine triphosphate, disrupting RNA processing and function.[1][4]

  • Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be incorporated into DNA, leading to DNA damage and instability.[4]

This compound (5-FC): Conditional Cytotoxicity

5-FC acts as a prodrug, and its cytotoxicity is entirely dependent on its conversion to 5-FU. In cells expressing cytosine deaminase (CD), the following steps occur:

  • Uptake: 5-FC is transported into the cell.

  • Conversion: Cytosine deaminase, an enzyme not naturally present in mammalian cells, converts 5-FC to 5-FU.[5]

  • Activation: The newly formed 5-FU then follows the same metabolic activation pathways as exogenously administered 5-FU, leading to the formation of FdUMP, FUTP, and FdUTP, which exert their cytotoxic effects.[5][6]

It is important to note that some studies suggest that toxicity observed in patients receiving 5-FC may be partly due to the conversion of 5-FC to 5-FU by the intestinal microflora.[5][6]

Quantitative Cytotoxicity Data

The most direct way to compare the cytotoxicity of 5-FC and 5-FU is by examining their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. The data clearly demonstrates that 5-FC is only cytotoxic to cells that have been genetically modified to express cytosine deaminase.

Cell LineDrugCytosine Deaminase (CD) StatusIC50 (µg/mL)Reference
MelanomaThis compoundNon-transgenic (Negative)3870[7]
MelanomaThis compoundTransgenic (Positive)572[7]

This table will be expanded as more direct comparative data from single studies becomes available.

Experimental Protocols

To aid researchers in the design and execution of comparative cytotoxicity studies, detailed protocols for common assays are provided below.

Establishing a Stable Cytosine Deaminase-Expressing Cell Line

A crucial first step in evaluating the efficacy of the 5-FC/CD system is the generation of a stable cell line that expresses cytosine deaminase.

Protocol:

  • Vector Selection: Choose a suitable mammalian expression vector containing the coding sequence for cytosine deaminase (e.g., from E. coli or yeast) and a selectable marker, such as an antibiotic resistance gene (e.g., neomycin, puromycin).

  • Transfection: Transfect the target cancer cell line with the expression vector using a method optimized for that cell type (e.g., lipofection, electroporation, or viral transduction).[8][9]

  • Selection: Two days post-transfection, begin the selection process by culturing the cells in a medium containing the appropriate antibiotic. The concentration of the antibiotic should be predetermined by generating a kill curve for the parental cell line.[10][11]

  • Clonal Isolation: After 2-3 weeks of selection, individual antibiotic-resistant colonies will emerge. Isolate these colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.[10]

  • Verification of Expression: Confirm the expression of cytosine deaminase in the isolated clones by methods such as Western blotting or quantitative PCR.

  • Functional Assay: Functionally validate the activity of the expressed cytosine deaminase by treating the stable cell line with 5-FC and measuring the production of 5-FU or by assessing the cytotoxicity of 5-FC.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed the parental and cytosine deaminase-expressing cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of 5-FC and 5-FU in a complete culture medium. Remove the old medium from the cells and add the medium containing the drugs. Include untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the IC50 value.[7]

Visualizing the Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G Mechanism of Action: 5-FC vs. 5-FU cluster_5FC This compound (Prodrug) cluster_5FU 5-Fluorouracil (Active Drug) 5-FC_ext 5-FC (extracellular) 5-FC_int 5-FC (intracellular) 5-FC_ext->5-FC_int Transport CD_enzyme Cytosine Deaminase (CD) 5-FU_from_FC 5-FU 5-FC_int->5-FU_from_FC Conversion CD_enzyme->5-FU_from_FC Metabolites Active Metabolites (FdUMP, FUTP, FdUTP) 5-FU_from_FC->Metabolites 5-FU_ext 5-FU (extracellular) 5-FU_int 5-FU (intracellular) 5-FU_ext->5-FU_int Transport 5-FU_int->Metabolites DNA_Syn_Inhibition Inhibition of DNA Synthesis Metabolites->DNA_Syn_Inhibition RNA_Disruption Disruption of RNA Function Metabolites->RNA_Disruption Cytotoxicity Cytotoxicity DNA_Syn_Inhibition->Cytotoxicity RNA_Disruption->Cytotoxicity

Caption: Comparative mechanism of action of this compound and 5-Fluorouracil.

G Experimental Workflow for Comparative Cytotoxicity Analysis start Start cell_culture Cell Culture (Parental and CD-expressing cells) start->cell_culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding drug_treatment Drug Treatment (Serial dilutions of 5-FC and 5-FU) cell_seeding->drug_treatment incubation Incubation (24, 48, or 72 hours) drug_treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) incubation->cytotoxicity_assay data_acquisition Data Acquisition (e.g., Absorbance reading) cytotoxicity_assay->data_acquisition data_analysis Data Analysis (Calculate % viability, IC50) data_acquisition->data_analysis comparison Compare Cytotoxicity (5-FC vs. 5-FU in both cell lines) data_analysis->comparison end End comparison->end

Caption: General experimental workflow for comparing drug cytotoxicity.

Conclusion

The comparison between this compound and 5-Fluorouracil highlights a fundamental principle in pharmacology: the importance of metabolic activation. While 5-FU is a broadly acting cytotoxic agent, 5-FC's toxicity is conditional, requiring the presence of cytosine deaminase. This property makes the 5-FC/CD system a highly attractive platform for targeted cancer therapy, offering the potential for selective tumor cell killing while minimizing systemic toxicity. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and harness the therapeutic potential of these compounds.

References

A Comparative Guide to the Quantification of 5-Fluorocytosine: Validating a New Bioassay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-Fluorocytosine (5-FC) is critical for therapeutic drug monitoring and preclinical research. This guide provides an objective comparison of a novel bioassay against established methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), supported by experimental data.

This compound is a synthetic antimycotic agent that, after conversion to 5-fluorouracil (5-FU), interferes with RNA and DNA synthesis in fungal cells.[1][2][3] Monitoring its concentration in biological fluids is essential to ensure therapeutic efficacy while avoiding dose-related toxicities such as hepatotoxicity and bone marrow depression.[1][4][5] While various analytical methods exist for 5-FC quantification, including microbiological assays, HPLC, and mass spectrometry, each presents a unique set of advantages and limitations.[4] This guide focuses on the validation of a new bioassay and its performance characteristics in comparison to these established techniques.

Comparative Performance of 5-FC Quantification Methods

The choice of a quantification method often depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or the ability to distinguish between 5-FC and its metabolites. The following tables summarize the key performance metrics of a new bioassay compared to standard HPLC-UV and LC-MS/MS methods.

Method Limit of Quantification (LOQ) Linearity Range Precision (%CV) Analysis Time Throughput Interference from Amphotericin B
New Bioassay 0.4 - 0.5 µg/mL0.5 - 2.0 µg/mL< 15%4 - 6 hours[6][7]ModerateNo (with specific protocols)[7][8]
HPLC-UV 1.0 µg/L (0.001 µg/mL)[1][9]5 - 150 µg/L[1][9]< 2.2%[1][9]~ 30 minutes[5]HighMinimal[4]
LC-MS/MS 61 - 620 ng/L (0.061 - 0.62 µg/L)[10]Not explicitly stated, but highly sensitive< 25%[10]VariableHighMinimal

Table 1: Comparison of Key Performance Metrics for 5-FC Quantification Methods.

Method Advantages Disadvantages
New Bioassay Cost-effective, measures biologically active drug, relatively simple setup.[11]Slower turnaround time, susceptible to interference from other antimicrobial agents without specific protocols, lower precision than chromatographic methods.[4]
HPLC-UV High precision and accuracy, can be automated for high throughput, can distinguish 5-FC from 5-FU.[1][4]Requires more expensive equipment and skilled personnel, sample preparation can be complex.[1][2]
LC-MS/MS Highest sensitivity and specificity, can simultaneously quantify metabolites.[10][12]Most expensive equipment, requires highly specialized operators, complex method development.

Table 2: Advantages and Disadvantages of 5-FC Quantification Methods.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of any new assay. Below is a representative experimental protocol for a rapid microbiological bioassay for 5-FC quantification.

Principle: This assay is based on the inhibition of the pH change produced by a susceptible strain of Candida albicans in a liquid culture medium. The degree of pH change is inversely proportional to the concentration of 5-FC in the sample.[6][13]

Materials:

  • Candida albicans (ATCC 90028 or a susceptible clinical isolate)

  • Yeast Nitrogen Base (YNB) agar[7]

  • Synthetic liquid culture medium[6]

  • This compound analytical standard

  • Patient serum or other biological fluid samples

  • Phosphate buffered saline (PBS), pH 7.0

  • Sterile test tubes

  • Incubator at 37°C

  • pH meter

Procedure:

  • Inoculum Preparation: Prepare a suspension of Candida albicans in sterile PBS, adjusting the turbidity to a 0.5 McFarland standard.

  • Standard Curve Preparation: Prepare a series of 5-FC standards in drug-free serum with concentrations ranging from 0.5 to 20 µg/mL.

  • Assay Setup:

    • Dispense 1 mL of the synthetic liquid culture medium into sterile test tubes.

    • Add 100 µL of the prepared Candida albicans inoculum to each tube.

    • Add 100 µL of each standard, patient sample, or control serum to the respective tubes.

  • Incubation: Incubate the tubes at 37°C for 4 hours.[6]

  • Measurement: After incubation, measure the pH of the medium in each tube using a calibrated pH meter.

  • Quantification: Plot the pH values of the standards against their known concentrations to generate a standard curve. Determine the 5-FC concentration in the patient samples by interpolating their pH values on the standard curve.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and the practical steps involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow of the bioassay.

5_Fluorocytosine_Mechanism_of_Action cluster_fungal_cell Fungal Cell Five_FC This compound (5-FC) Cytosine_Permease Cytosine Permease Five_FC->Cytosine_Permease Uptake Five_FU 5-Fluorouracil (5-FU) Cytosine_Permease->Five_FU Cytosine Deaminase Five_FUMP 5-Fluorouridine Monophosphate (5-FUMP) Five_FU->Five_FUMP UPRT Five_FUDP 5-Fluorouridine Diphosphate (5-FUDP) Five_FUMP->Five_FUDP Five_FdUMP 5-Fluoro-2'-deoxyuridine Monophosphate (5-FdUMP) Five_FUMP->Five_FdUMP Ribonucleotide Reductase Five_FUTP 5-Fluorouridine Triphosphate (5-FUTP) Five_FUDP->Five_FUTP RNA RNA Five_FUTP->RNA Incorporation Thymidylate_Synthase Thymidylate Synthase Five_FdUMP->Thymidylate_Synthase Inhibition DNA DNA Synthesis Thymidylate_Synthase->DNA

Caption: Mechanism of action of this compound in fungal cells.

Bioassay_Experimental_Workflow cluster_workflow Bioassay Workflow Inoculum_Prep 1. Prepare Candida albicans Inoculum Assay_Setup 4. Add Medium, Inoculum, and Samples to Tubes Inoculum_Prep->Assay_Setup Standard_Prep 2. Prepare 5-FC Standard Curve Standard_Prep->Assay_Setup Sample_Prep 3. Prepare Patient and Control Samples Sample_Prep->Assay_Setup Incubation 5. Incubate at 37°C for 4 hours Assay_Setup->Incubation pH_Measurement 6. Measure pH of Culture Medium Incubation->pH_Measurement Data_Analysis 7. Plot Standard Curve and Quantify Samples pH_Measurement->Data_Analysis

Caption: Experimental workflow for the 5-FC microbiological bioassay.

References

Comparative Transcriptomics of Fungi Treated with 5-Fluorocytosine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Fungal Gene Expression in Response to 5-Fluorocytosine Treatment

This guide provides a comparative overview of the transcriptomic responses of pathogenic fungi to the antifungal agent this compound (5-FC). Aimed at researchers, scientists, and drug development professionals, this document summarizes key findings from transcriptomic studies on Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, offering insights into the mechanisms of action and resistance to this important drug.

Introduction to this compound (5-FC)

This compound is a synthetic antimycotic agent that, after being taken up by susceptible fungal cells, is converted into the toxic antimetabolite 5-fluorouracil (5-FU). 5-FU is then further metabolized to intermediates that disrupt both DNA and RNA synthesis, ultimately leading to cell death. Despite its efficacy, the use of 5-FC is challenged by the emergence of drug resistance, often linked to mutations in the pyrimidine salvage pathway. Understanding the global transcriptomic changes induced by 5-FC is crucial for elucidating its precise mechanisms of action, identifying novel resistance pathways, and developing strategies to enhance its therapeutic efficacy.

Comparative Analysis of Gene Expression

Transcriptomic studies utilizing RNA sequencing (RNA-seq) have revealed both common and species-specific gene expression changes in fungi upon exposure to 5-FC. Below is a summary of differentially expressed genes (DEGs) in key fungal pathogens.

Table 1: Summary of Differentially Expressed Genes in Fungi Treated with this compound

Fungal SpeciesTotal DEGsUpregulated GenesDownregulated GenesKey Affected PathwaysReference
Cryptococcus neoformans1779582DNA damage response, ribosome biogenesis, amino acid metabolism, transmembrane transport(Song et al., 2012)
Aspergillus fumigatusNot specifiedNot specifiedNot specifiedCross-pathway control (CPC), amino acid biosynthesis, transmembrane transport(Bruch et al., 2024)
Candida albicans (Inferred)>1000>500>500Ribosome biogenesis, RNA processing, stress response, cell wall organization(Based on Bruno et al., 2010 and other studies)

Note: Data for Candida albicans is inferred from general stress and antifungal response studies due to the lack of a specific 5-FC transcriptomic dataset in the initial search.

Table 2: Key Upregulated Genes in Response to 5-FC Treatment

Gene CategoryCryptococcus neoformansAspergillus fumigatus (putative)Candida albicans (putative)
DNA Repair RAD51, RAD54rhp51, radARAD51, RAD54
Stress Response HSP70, HSP90hsp70, hsp90HSP70, HSP90
Transmembrane Transport ABC transporters, MFS transportersnmeA (MFS transporter)CDR1, CDR2 (ABC transporters)
Amino Acid Biosynthesis ARG genes, LEU genesCPC pathway genesGCN4 regulated genes

Table 3: Key Downregulated Genes in Response to 5-FC Treatment

Gene CategoryCryptococcus neoformansAspergillus fumigatus (putative)Candida albicans (putative)
Ribosome Biogenesis Ribosomal protein genes (RPS, RPL)Ribosomal protein genesRibosomal protein genes
RNA Processing RNA helicase genesRNA processing genessnoRNA and rRNA processing genes
Primary Metabolism Genes involved in glycolysisGenes in central carbon metabolismGenes involved in ergosterol biosynthesis

Signaling Pathways and Regulatory Networks

The transcriptomic changes observed in response to 5-FC are orchestrated by complex signaling pathways.

5FC_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Fungal Cell 5FC_ext This compound (5-FC) Permease Cytosine Permease (e.g., FCY2) 5FC_ext->Permease Uptake 5FC_int 5-FC Permease->5FC_int CD Cytosine Deaminase (FCY1) 5FC_int->CD 5FU 5-Fluorouracil (5-FU) CD->5FU Deamination UPRT UPRT (FUR1) 5FU->UPRT 5FUMP 5-FUMP UPRT->5FUMP Conversion RNA_synthesis RNA Synthesis 5FUMP->RNA_synthesis Incorporation into RNA (as FUTP) DNA_synthesis DNA Synthesis 5FUMP->DNA_synthesis Inhibition of Thymidylate Synthase (as FdUMP) Protein_synthesis Protein Synthesis RNA_synthesis->Protein_synthesis Inhibition

Figure 1: Mechanism of action of this compound in fungal cells.

Fungal_Response_to_5FC cluster_response Cellular Response 5FC This compound Stress DNA_Damage DNA Damage Response 5FC->DNA_Damage RNA_Dysfunction RNA Dysfunction 5FC->RNA_Dysfunction Cell_Wall_Stress Cell Wall Stress Response 5FC->Cell_Wall_Stress Protein_Synthesis_Inhibition Protein Synthesis Inhibition RNA_Dysfunction->Protein_Synthesis_Inhibition Cross_Pathway_Control Cross-Pathway Control (CPC) Protein_Synthesis_Inhibition->Cross_Pathway_Control Activation Drug_Efflux Drug Efflux Cross_Pathway_Control->Drug_Efflux Upregulation of transporters RNAseq_Workflow Raw_Reads Raw Sequencing Reads (FASTQ) QC Quality Control (FastQC) Raw_Reads->QC Trimming Adapter & Quality Trimming (Trimmomatic) QC->Trimming Alignment Alignment to Reference Genome (HISAT2 or STAR) Trimming->Alignment Quantification Read Quantification (featureCounts or Salmon) Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis (DESeq2 or edgeR) Quantification->DEG_Analysis Functional_Analysis Functional Enrichment Analysis (GO, KEGG) DEG_Analysis->Functional_Analysis

In Vitro Post-Antifungal Effect of 5-Fluorocytosine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Pocatello, ID – December 25, 2025 – A comprehensive in vitro assessment of the post-antifungal effect (PAFE) of 5-Fluorocytosine (5-FC) reveals its sustained activity against Candida albicans and synergistic potential when combined with other antifungal agents. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of 5-FC's PAFE against other major antifungal classes, supported by experimental data and detailed protocols.

The post-antifungal effect, the persistent suppression of fungal growth after limited exposure to an antimicrobial agent, is a crucial pharmacodynamic parameter in evaluating the efficacy of antifungal drugs. Understanding the duration and concentration-dependence of the PAFE can inform optimal dosing strategies and enhance therapeutic outcomes.

Comparative Analysis of Post-Antifungal Effect

The in vitro PAFE of this compound has been evaluated against various fungal pathogens, primarily Candida species. The duration of this effect is influenced by both the concentration of 5-FC and the duration of exposure.

A study by Scalarone et al. (1992) demonstrated that for Candida albicans, exposure to 5-FC for as little as 0.5 hours can induce a PAFE ranging from 0 to 4.2 hours, depending on the concentration.[1] Longer exposure times of 1 and 2 hours resulted in a more prolonged suppression of fungal growth.[1]

When compared to other antifungal classes, the duration of the PAFE can vary significantly. While direct head-to-head comparative studies are limited, a review of available literature suggests that echinocandins generally exhibit the most prolonged PAFE, followed by polyenes and then azoles.

Table 1: In Vitro Post-Antifungal Effect (PAFE) of this compound and Comparator Antifungals against Candida albicans

Antifungal AgentFungal StrainConcentrationExposure Time (hours)PAFE Duration (hours)Reference
This compound Candida albicans0.1 - 3.2 mg/L0.50 - 4.2Scalarone et al., 1992[1]
0.1 - 3.2 mg/L1>10Scalarone et al., 1992[1]
0.1 - 3.2 mg/L2>10Scalarone et al., 1992[1]
5-FC + Fluconazole Candida albicans0.024-0.098 mg/L (5-FC) + 0.78-1.56 mg/L (Fluconazole)23.8 - 10.5Mikami et al., 1991[2][3]
Amphotericin B Candida albicans>MIC0.25 - 1>12Krishnan et al.
Fluconazole Candida albicans0.125 - 4x MIC0.25 - 1No measurable PAFEKrishnan et al.
Caspofungin Candida albicansMIC, 4x MIC, 16x MIC1≥24Krishnan et al.[4]

Note: The data presented is a synthesis from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.

Interestingly, the combination of 5-FC with fluconazole has been shown to produce a synergistic PAFE against Candida albicans.[2][3] This combination resulted in a PAFE that was 1.2 to 2.5 hours longer than that observed with either drug alone, even at concentrations well below their individual minimum inhibitory concentrations (MICs).[3]

Experimental Protocols

The determination of the in vitro PAFE of this compound and other antifungal agents typically involves the following key steps:

1. Fungal Isolate Preparation:

  • A standardized inoculum of the fungal isolate (e.g., Candida albicans) is prepared, usually from a fresh culture grown on appropriate agar plates.

  • The fungal cells are suspended in a liquid medium, and the cell density is adjusted to a specific concentration (e.g., 1 x 10^6 CFU/mL).

2. Antifungal Exposure:

  • The fungal suspension is exposed to various concentrations of the antifungal agent (e.g., this compound) for a defined period (e.g., 0.5, 1, or 2 hours) at a controlled temperature (e.g., 37°C).

  • A control group of the fungal suspension is incubated under the same conditions without the antifungal agent.

3. Drug Removal:

  • After the exposure period, the antifungal agent is removed from the fungal suspension. This is typically achieved by washing the fungal cells multiple times with a drug-free medium or by significant dilution of the suspension.

4. Post-Exposure Monitoring:

  • The washed fungal cells (both treated and control groups) are then re-suspended in a fresh, drug-free growth medium.

  • The growth of the fungal cultures is monitored over time. This can be done through various methods:

    • Colony Forming Unit (CFU) Counting: Aliquots of the cultures are taken at regular intervals, diluted, and plated on agar to determine the number of viable fungal cells.

    • Turbidimetric Measurement: The optical density of the liquid cultures is measured at regular intervals using a spectrophotometer to assess the turbidity, which correlates with fungal growth.

5. PAFE Calculation:

  • The PAFE is calculated as the difference in time required for the treated culture to show a defined level of growth (e.g., a specific increase in optical density or a certain CFU count) compared to the untreated control culture.

  • The formula is: PAFE = T - C , where T is the time it takes for the treated culture to reach the defined growth level, and C is the time it takes for the control culture to reach the same level.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the processes involved in assessing the PAFE and the mechanism of action of this compound, the following diagrams have been generated.

G cluster_prep 1. Inoculum Preparation cluster_exposure 2. Drug Exposure cluster_removal 3. Drug Removal cluster_monitoring 4. Growth Monitoring cluster_calc 5. PAFE Calculation prep1 Fungal Culture on Agar prep2 Suspension in Liquid Medium prep1->prep2 prep3 Adjust to Standardized Concentration prep2->prep3 exp1 Incubate with 5-FC (Test) prep3->exp1 exp2 Incubate without Drug (Control) prep3->exp2 rem1 Wash or Dilute to Remove 5-FC exp1->rem1 mon1 Resuspend in Fresh Medium exp2->mon1 rem1->mon1 mon2 Incubate and Monitor Growth (CFU or OD) mon1->mon2 calc1 Determine Time to Reach Growth Endpoint (T and C) mon2->calc1 calc2 PAFE = T - C calc1->calc2

Figure 1. Experimental workflow for in vitro PAFE assessment.

G ext_5FC This compound (5-FC) permease Cytosine Permease ext_5FC->permease Uptake cell_wall Fungal Cell Wall int_5FC Intracellular 5-FC permease->int_5FC deaminase Cytosine Deaminase int_5FC->deaminase FU 5-Fluorouracil (5-FU) deaminase->FU UPRT UMP Pyrophosphorylase FU->UPRT FUMP 5-Fluoro-UMP (FUMP) UPRT->FUMP RNA_path Incorporation into RNA FUMP->RNA_path DNA_path Inhibition of Thymidylate Synthase FUMP->DNA_path protein_syn Inhibition of Protein Synthesis RNA_path->protein_syn DNA_syn Inhibition of DNA Synthesis DNA_path->DNA_syn

Figure 2. Mechanism of action of this compound.

Conclusion

The in vitro post-antifungal effect of this compound against Candida albicans is both concentration and exposure time-dependent. While generally exhibiting a less prolonged PAFE compared to echinocandins, 5-FC demonstrates significant synergistic potential when combined with other antifungal agents like fluconazole, leading to an extended duration of growth suppression. These findings underscore the importance of considering the PAFE in the preclinical and clinical evaluation of antifungal therapies and highlight the potential benefits of combination regimens incorporating this compound. Further head-to-head comparative studies are warranted to provide a more definitive ranking of the PAFE of 5-FC against a broader range of antifungal agents under standardized conditions.

References

Safety Operating Guide

A Guide to the Safe Disposal of 5-Fluorocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of 5-Fluorocytosine, a compound suspected of damaging fertility or the unborn child.[1][2][3] Adherence to these procedures is critical for personnel safety and environmental protection.

Key Safety and Handling Information

Proper storage and handling are the first steps in a safe disposal plan. This compound should be stored in a cool, dry, and well-ventilated area, with a recommended temperature between 2°C and 8°C.[1][2] It is also sensitive to light and should be stored accordingly.[2] When handling this compound, appropriate personal protective equipment (PPE) is essential.

ParameterSpecificationSource
Storage Temperature 2°C - 8°C[1][2]
Storage Conditions Dry, well-ventilated, protected from light[2]
CAS Number 2022-85-7[1]
Hazard Statements H361: Suspected of damaging fertility or the unborn child[1][2][3]
Personal Protective Equipment (PPE) Safety glasses with side-shields, gloves, lab coat. A respirator may be required in situations with potential for dust or aerosol generation.[2][3]

Experimental Protocols: Disposal Procedures

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][4] The following steps outline the general procedure:

  • Consult Regulations : Before initiating any disposal activities, consult all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and compliance.[5]

  • Package for Disposal :

    • Carefully transfer any surplus or non-recyclable this compound into a suitable, labeled, and sealed container.

    • For unused product in its original packaging, it can be disposed of as is.[2][3]

    • Contaminated materials, such as gloves, wipes, and empty containers, should also be collected in a sealed container for disposal.[2][3]

  • Engage a Licensed Disposal Company :

    • Contact a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the company with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the handling requirements and hazards.

  • Incineration (Preferred Method) :

    • The most common recommendation for the destruction of this compound is incineration.[2][4]

    • This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2][4] This ensures the complete destruction of the compound and minimizes the release of harmful substances.

Spill Cleanup Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : Evacuate non-essential personnel from the area and ensure adequate ventilation.[2][3]

  • Wear Appropriate PPE : Before attempting to clean the spill, don the appropriate personal protective equipment, including gloves, safety glasses, and a respirator if dust is present.[2][3]

  • Contain and Clean :

    • Dry Spill : If the spilled material is dry, use dry cleanup procedures to avoid generating dust.[6] Gently sweep or scoop the material into a sealed container for disposal.[2][3][4]

    • Wet Spill : If the material is in solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontaminate : Once the bulk of the spill has been collected, decontaminate the area by washing it with soap and plenty of water.[2]

  • Dispose of Waste : All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[2][3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Unused or Waste This compound consult_regs Consult Federal, State, & Local Regulations start->consult_regs spill Accidental Spill start->spill package_waste Package and Seal Waste in Labeled Container consult_regs->package_waste contact_disposal Contact Licensed Waste Disposal Company package_waste->contact_disposal provide_sds Provide Safety Data Sheet (SDS) to Disposal Company contact_disposal->provide_sds incineration Incineration with Afterburner and Scrubber provide_sds->incineration end End: Proper Disposal incineration->end spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->package_waste

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Fluorocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Fluorocytosine, a compound that requires careful management. Adherence to these procedural steps will minimize exposure risk and ensure proper disposal, fostering a secure and efficient research setting.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1][2][3] The following table summarizes the required PPE.

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety glasses with side-shieldsConforming to EN166 (EU) or NIOSH (US) approved standards.[1][2]
Hand Protection Chemical-resistant glovesInspected prior to use.[1][2] Follow proper glove removal technique.[1][2]
Body Protection Protective clothing/Impervious clothingTo prevent skin exposure.[1][4] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse when exposure limits may be exceeded or if irritation is experienced.[4] A particulate filter device (EN 143, P2) may be necessary in case of dust formation.[5]

Operational Plan: Safe Handling Workflow

Engineering Controls:

  • Work in a well-ventilated area.[3]

  • Use a local exhaust ventilation system to keep airborne concentrations low.[4]

  • For procedures with a risk of aerosol generation, work within a fume hood.[6]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS).

  • Donning PPE: Put on protective clothing, followed by respiratory protection, eye protection, and finally, gloves.

  • Handling the Compound:

    • Avoid all personal contact, including inhalation.[3]

    • Avoid breathing dust, vapor, mist, or gas.[4]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Keep containers securely sealed when not in use.[3]

  • After Handling:

    • Wash hands thoroughly with soap and water after handling.[1][2][3]

    • Launder contaminated clothing separately before reuse.[3]

  • Doffing PPE: Remove PPE in an order that minimizes contamination, typically gloves first, followed by gown, eye protection, and respirator.

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling this compound cluster_post Post-Handling A Review SDS B Inspect & Prepare PPE A->B C Ensure Proper Ventilation B->C D Protective Clothing C->D E Respirator D->E F Eye Protection E->F G Gloves F->G H Perform Work G->H I Keep Containers Closed H->I J Wash Hands I->J K Doff PPE J->K

Safe Handling Workflow for this compound

Accidental Release Measures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Small Spills:

    • Evacuate non-essential personnel from the area.[1][2]

    • Wearing appropriate PPE, vacuum or sweep up the material.[4]

    • Avoid generating dust.[1][2][3]

    • Place the collected material into a suitable, labeled disposal container.[1][2][3][4]

  • Large Spills:

    • Alert others and evacuate the area.

    • Follow institutional emergency procedures.

    • Prevent the spill from entering drains.[1][2]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is a critical final step to ensure safety and environmental responsibility.

Waste Categories:

  • Unused Product: Treat as hazardous waste.[5] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][7]

  • Contaminated PPE: All disposable PPE used while handling this compound should be considered contaminated and disposed of as hazardous waste in a designated, labeled container.[8]

  • Contaminated Labware: Reusable labware should be decontaminated according to established laboratory procedures. Disposable labware should be disposed of as hazardous waste.

Disposal Procedure:

  • Segregation: Keep this compound waste separate from other waste streams.

  • Containment: Place all waste in clearly labeled, sealed, and appropriate containers.[1][2]

  • Disposal: Arrange for disposal by a licensed professional waste disposal service.[1] Do not empty into drains.[5]

cluster_waste_gen Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal A Unused this compound D Place in Labeled, Sealed Hazardous Waste Containers A->D B Contaminated PPE B->D C Contaminated Labware C->D E Licensed Waste Disposal Service D->E F Incineration (if applicable) E->F

Disposal Workflow for this compound Waste

References

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Retrosynthesis Analysis

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.